molecular formula C3H5N3O2 B1273386 3-Aminoimidazolidine-2,4-dione CAS No. 19279-78-8

3-Aminoimidazolidine-2,4-dione

Cat. No.: B1273386
CAS No.: 19279-78-8
M. Wt: 115.09 g/mol
InChI Key: DCROTKUJYXYESN-UHFFFAOYSA-N
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Description

3-Aminoimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C3H5N3O2 and its molecular weight is 115.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminoimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3O2/c4-6-2(7)1-5-3(6)8/h1,4H2,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCROTKUJYXYESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392551
Record name 3-aminoimidazolidine-2,4-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19279-78-8
Record name 3-aminoimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Aminoimidazolidine-2,4-dione and its Derivatives: Core Properties and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazolidine-2,4-dione, or hydantoin, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the fundamental properties of this heterocyclic system, with a particular focus on 3-amino-substituted derivatives. While the unsubstituted parent compound, 3-Aminoimidazolidine-2,4-dione, is not extensively characterized in the literature, suggesting potential instability, its substituted analogues are of significant interest. This document will delve into the physicochemical properties, synthesis, and spectroscopic characterization of the hydantoin core and its 3-amino derivatives. Furthermore, it will elucidate the mechanistic basis for their therapeutic applications, particularly in the context of neuroprotection and anti-inflammatory activity, providing researchers and drug development professionals with a comprehensive resource for leveraging this versatile scaffold.

Introduction: The Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry. Its structure offers a unique combination of hydrogen bond donors and acceptors, as well as multiple sites for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties.[1] This versatility has led to the development of a wide range of hydantoin-containing drugs with diverse therapeutic applications, including the anticonvulsant phenytoin, the antibacterial agent nitrofurantoin, and the antiarrhythmic azimilide.[2]

An area of growing interest is the introduction of an amino group at the N-3 position of the hydantoin ring. These 3-amino-hydantoin derivatives have shown promise in various therapeutic areas, notably as neuroprotective and anti-inflammatory agents. This guide will provide a detailed overview of the fundamental characteristics of this important class of compounds.

Physicochemical Properties

The fundamental properties of the imidazolidine-2,4-dione scaffold are crucial for understanding its behavior in biological systems. While data for the unsubstituted this compound is scarce, the properties of the parent hydantoin ring and its N-substituted derivatives provide valuable insights.

PropertyValue (Imidazolidine-2,4-dione)Value (Representative N-Substituted Derivatives)Source(s)
Molecular Formula C₃H₄N₂O₂C₁₀H₁₁N₃O₂ (for 3-[4-(methylamino)phenyl]imidazolidine-2,4-dione)[2]
Molecular Weight 100.08 g/mol 205.21 g/mol (for 3-[4-(methylamino)phenyl]imidazolidine-2,4-dione)[1][2]
Melting Point 218-220 °CVaries with substitution[1]
LogP -1.690.8 (for 3-[4-(methylamino)phenyl]imidazolidine-2,4-dione)[2]
Hydrogen Bond Donors 2Varies with substitution[2]
Hydrogen Bond Acceptors 2Varies with substitution[2]
Water Solubility Slightly solubleVaries with substitution[1]

Expert Insight: The introduction of substituents at the N-3 and C-5 positions dramatically influences the lipophilicity (LogP) and, consequently, the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, the addition of a phenylamino group at N-3 significantly increases the LogP, which can enhance membrane permeability.

Synthesis of 3-Amino-Substituted Imidazolidine-2,4-diones

A robust and efficient synthesis of 3-aminohydantoins is critical for exploring their therapeutic potential. A recently developed two-step method starting from readily available L-amino esters provides a practical route to a variety of these compounds.[3]

Workflow for the Synthesis of 3-Aminohydantoins

Synthesis_Workflow cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Condensation & Cyclization AminoEster L-Amino Ester Isocyanate Isocyanate Derivative AminoEster->Isocyanate Triphosgene Intermediate Non-cyclic Intermediate Isocyanate->Intermediate + Hydrazine (Nucleophilic Addition) Hydrazine Hydrazine Hydrazine->Intermediate Aminohydantoin 3-Aminohydantoin Intermediate->Aminohydantoin Heat, DIPEA/DMAP (Cyclization) Anti_Inflammatory_Pathway cluster_0 Microglial Cell LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases pNFkB p-NF-κB NFkB->pNFkB Phosphorylation (Ser276) Nucleus Nucleus pNFkB->Nucleus Translocates Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) pNFkB->Genes Activates Transcription Cytokines Pro-inflammatory Mediators Genes->Cytokines Leads to Hydantoin Hydantoin Derivative Hydantoin->pNFkB Inhibits Phosphorylation

Sources

An In-depth Technical Guide to the Chemical Structure Elucidation of 3-Aminoimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the chemical structure elucidation of 3-aminoimidazolidine-2,4-dione, also known as 3-aminohydantoin. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. It delves into the strategic application of modern spectroscopic and analytical methods, emphasizing the rationale behind each step to ensure a robust and unambiguous structural assignment.

Introduction: The Significance of this compound

Imidazolidine-2,4-diones, commonly known as hydantoins, are a pivotal class of heterocyclic compounds in medicinal chemistry. They form the core scaffold of numerous pharmaceuticals with diverse biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. The introduction of an amino group at the N-3 position, yielding this compound, presents a key modification that can significantly alter the molecule's physicochemical properties and biological target interactions. A precise and confident structural elucidation is, therefore, the foundational cornerstone for any subsequent research and development endeavors.

This guide will navigate the multifaceted process of structural confirmation, beginning with the synthesis of the target compound and proceeding through a logical sequence of analytical techniques.

Part 1: Synthesis of this compound

A reliable synthesis is the prerequisite for obtaining a pure sample for structural analysis. Several methods for the synthesis of 3-aminohydantoins have been reported. A modern and efficient approach involves a two-step process starting from α-amino esters[1]. For the unsubstituted this compound, the synthesis would logically start from a glycine ester.

Proposed Synthetic Pathway

A plausible synthetic route, adapted from established protocols for substituted 3-aminohydantoins, is outlined below[1].

Synthesis_of_this compound glycine_ester Glycine Methyl Ester Hydrochloride isocyanate Methyl 2-isocyanatoacetate glycine_ester->isocyanate Triphosgene intermediate Semicarbazide Intermediate isocyanate->intermediate Hydrazine Hydrate hydrazine Hydrazine Hydrate target This compound intermediate->target Cyclization (Heat, Base)

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Step 1: Synthesis of Methyl 2-isocyanatoacetate

  • To a solution of glycine methyl ester hydrochloride in an inert solvent (e.g., dichloromethane), add a phosgene equivalent such as triphosgene in the presence of a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • The resulting isocyanate is highly reactive and is typically used in the subsequent step without extensive purification.

Step 2: Cyclization to this compound

  • The crude methyl 2-isocyanatoacetate is dissolved in a suitable solvent like dimethylformamide (DMF).

  • Hydrazine hydrate is added dropwise at 0 °C.

  • The reaction mixture is then heated to induce cyclization. The progress of the reaction can be monitored by TLC or LC-MS.

  • Upon completion, the product is isolated and purified by recrystallization or column chromatography to yield pure this compound.

Part 2: Spectroscopic and Analytical Characterization

The core of structure elucidation lies in the synergistic interpretation of data from various analytical techniques. The following sections detail the expected outcomes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound, as well as structural insights from its fragmentation pattern.

Expected Data:

ParameterPredicted Value
Molecular Formula C₃H₅N₃O₂
Monoisotopic Mass 115.0382 g/mol
Nominal Mass 115 g/mol

High-Resolution Mass Spectrometry (HRMS): HRMS is indispensable for confirming the elemental composition. The experimentally determined exact mass should be within 5 ppm of the theoretical mass of 115.0382 for the molecular ion [M+H]⁺.

Electron Ionization (EI) Fragmentation Pattern: The fragmentation of the hydantoin ring is expected to follow characteristic pathways. Key fragmentation mechanisms for hydantoin derivatives often involve the loss of CO and/or NHCO fragments.

MS_Fragmentation M This compound m/z = 115 frag1 Loss of NH₂ m/z = 99 M->frag1 frag2 Loss of HNCO m/z = 72 M->frag2 frag3 Loss of CO m/z = 87 M->frag3 Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Analytical Characterization cluster_confirmation Final Structure Confirmation synthesis Synthesis of Crude Product purification Purification (Recrystallization/Chromatography) synthesis->purification ms Mass Spectrometry (HRMS & EI-MS) purification->ms Confirm Molecular Formula & Fragmentation ir Infrared Spectroscopy purification->ir Identify Functional Groups nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Elucidate C-H Framework confirmation Confirmed Structure of This compound ms->confirmation ir->confirmation xray X-ray Crystallography (optional, definitive) nmr->xray Confirm 3D Structure nmr->confirmation xray->confirmation

Sources

A Note on Chemical Identification: CAS Number 4096-36-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Aminoimidazolidine-2,4-dione: A Core Scaffold for Modern Drug Discovery

Disclaimer: This document is intended for research, scientific, and drug development professionals. All protocols and safety information should be cross-validated with institutional guidelines and primary literature.

A critical point of clarification is necessary before proceeding. The CAS (Chemical Abstracts Service) Registry Number 4096-36-2, provided as an identifier for this topic, does not correspond to this compound in publicly accessible, authoritative chemical databases. In fact, the similar CAS number 4096-20-2 is definitively assigned to N-Phenylpiperidine , a chemically distinct entity.[1][2][3][4][5]

The target molecule of this guide, This compound , also known as 3-Aminohydantoin , is a foundational chemical scaffold. It is often referenced in the literature without a dedicated CAS number, indicating its primary role as a synthetic intermediate rather than a commercial end-product. This guide will, therefore, focus on the chemical entity "this compound" and its derivatives, proceeding with the chemical name as the primary identifier.

The 3-Aminohydantoin Scaffold: An Overview

The imidazolidine-2,4-dione ring system, commonly known as the hydantoin scaffold, is a privileged structure in medicinal chemistry.[6][7][8][9] Its derivatives form the basis of numerous pharmaceuticals, including the antiepileptic drug phenytoin and the antibacterial agent nitrofurantoin.[6][10] The introduction of an amino group at the N-3 position creates 3-Aminohydantoin , a modification that unlocks unique synthetic and pharmacological potential.

This N-amino functionalization serves as a versatile chemical handle for constructing diverse molecular libraries. More importantly, it imbues the scaffold with distinct biological properties, making 3-aminohydantoin derivatives promising candidates for treating a wide array of diseases, from neurodegenerative disorders to infectious diseases. This guide provides a technical exploration of this understudied yet highly promising scaffold.

Core Physicochemical and Structural Data

While extensive experimental data for the unsubstituted parent compound is sparse, its fundamental properties can be calculated and are summarized below. These values provide a baseline for researchers designing synthetic routes or computational models.

PropertyValueSource
Chemical Name 3-amino-imidazolidine-2,4-dione-
Synonyms 3-Aminohydantoin
Molecular Formula C₃H₅N₃O₂
Molecular Weight 115.09 g/mol
Topological Polar Surface Area 75.4 ŲComputed
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 3Computed
LogP (Computed) -1.6 to -0.2Computed
CAS Number Not Assigned (NA)

The structure features a planar, five-membered heterocyclic ring containing two carbonyl groups and a reactive exocyclic amino group at the N-3 position. This configuration allows for rigid presentation of substituents and participation in various intermolecular interactions, such as hydrogen bonding, which is critical for binding to biological targets.[11][12]

Synthesis of the 3-Aminohydantoin Core: A Modern Approach

Historically, the synthesis of 3-aminohydantoins has been underdeveloped, limiting their exploration in medicinal chemistry. Recent advancements, however, have provided more efficient and practical protocols. One of the most effective methods involves a two-step process starting from readily available α-amino esters.

This approach avoids hazardous reagents like isocyanates in a one-pot fashion by generating them in situ. The causality behind this choice is rooted in safety and efficiency; α-amino esters are stable, often chiral, and commercially available precursors. Their conversion to an isocyanate intermediate, followed by immediate reaction with a hydrazine, minimizes the handling of toxic and moisture-sensitive isocyanates.

Experimental Protocol: Two-Step Synthesis from L-Amino Esters

This protocol is adapted from the method developed by Bouchnak et al., which provides a robust pathway to various substituted 3-aminohydantoins.

Step 1: Formation of Isocyanate Intermediate

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the starting L-amino ester hydrochloride (1.0 eq) in an appropriate anhydrous solvent (e.g., Dichloromethane).

  • Triphosgene Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of triphosgene (0.33 eq) in the same anhydrous solvent via the dropping funnel over 30 minutes. Causality Note: Triphosgene is a safer, solid substitute for phosgene gas. The slow, cold addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed. The resulting solution contains the isocyanate intermediate and is used directly in the next step.

Step 2: Cyclization with Hydrazine

  • Reagent Preparation: In a separate flask, prepare a solution of hydrazine hydrate (1.0 eq), Diisopropylethylamine (DIPEA, 3.0 eq), and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.2 eq) in Dimethyl sulfoxide (DMSO). Causality Note: DIPEA acts as a non-nucleophilic base to neutralize the HCl generated and facilitate the subsequent cyclization. DMAP catalyzes the reaction.

  • Condensation: Cool the hydrazine solution to 0 °C. Slowly add the isocyanate solution from Step 1 to this mixture.

  • Cyclization: After the addition, heat the reaction mixture to 100-120 °C for 30 minutes to 8 hours, depending on the substrate. Causality Note: The thermal energy drives the intramolecular cyclization, where the terminal nitrogen of the hydrazine adduct attacks the ester carbonyl, eliminating the alcohol to form the stable hydantoin ring.

  • Workup & Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final 3-aminohydantoin.

SynthesisWorkflow cluster_step1 Step 1: Isocyanate Formation cluster_step2 Step 2: Condensation & Cyclization A L-Amino Ester HCl C Isocyanate Intermediate (in situ) A->C Anhydrous DCM, 0°C -> RT B Triphosgene (0.33 eq) B->C F Non-cyclic Intermediate C->F 0°C D Hydrazine Hydrate D->F E DIPEA / DMAP in DMSO E->F Base/Catalyst G Final Product: 3-Aminohydantoin F->G Heat (100-120°C) Intramolecular Cyclization Derivatization cluster_reactions Derivatization Reactions cluster_products Derivative Classes Core 3-Aminohydantoin Scaffold Schiff Schiff Base (N-acylhydrazone) Core->Schiff Condensation Amide N-Acyl Derivative Core->Amide Acylation Sulfonamide N-Sulfonyl Derivative Core->Sulfonamide Sulfonylation Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Schiff Acyl Acyl Halide (R-COCl) Acyl->Amide Sulfonyl Sulfonyl Chloride (R-SO₂Cl) Sulfonyl->Sulfonamide

Sources

Spectroscopic data of 3-Aminoimidazolidine-2,4-dione (NMR, IR, Mass)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 3-Aminoimidazolidine-2,4-dione

Introduction: Elucidating the Structure of a Versatile Heterocycle

This compound, also known as 3-aminohydantoin, is a heterocyclic compound built upon the hydantoin core. This five-membered ring structure is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2] The addition of an amino group at the N-3 position introduces a key functional handle for further chemical modification and potentially modulates its biological profile.

As Senior Application Scientists, we often encounter situations where data for a specific novel or rare compound is sparse. In these instances, our expertise lies in leveraging established principles and drawing upon a deep well of data from closely related analogs to build a robust, predictive model of the compound's spectroscopic behavior. This guide is structured from that expert perspective. We will dissect the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Our analysis is grounded in authoritative data from substituted hydantoins and fundamental spectroscopic principles, providing a reliable framework for researchers in the field.

Molecular Structure and Spectroscopic Blueprint

To logically deconstruct the spectroscopic data, we must first visualize the molecule's structure and identify its key features.

Caption: Molecular structure and properties of this compound.

The structure reveals three distinct proton environments (N1-H, C5-H₂, N3-NH₂) and three unique carbon environments (C2, C4, C5). The key functional groups for IR analysis are the amine (N-H), amide (N-H), and two carbonyl (C=O) groups. This framework will guide our interpretation of the spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. We will analyze both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is often preferred for hydantoin derivatives due to its ability to dissolve polar compounds and slow the exchange rate of labile N-H protons, often resulting in sharper signals.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2 seconds.

¹H NMR Spectral Analysis (Predicted)

The proton spectrum is expected to show three main signals corresponding to the methylene protons, the amide proton, and the amino group protons.

Proton Assignment Predicted δ (ppm) Multiplicity Causality & Field Insights
C5-H~3.5 - 4.2Singlet (s)These methylene protons are adjacent to two electron-withdrawing groups (the N1-amide and the C4-carbonyl), causing a significant downfield shift. As they are chemically equivalent, a singlet is expected.
N3-NH~5.0 - 6.0Broad Singlet (br s)The amino group protons are attached to a nitrogen, which is less electronegative than oxygen, placing them upfield relative to amide protons. The signal is often broad due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with trace water in the solvent.
N1-H ~8.5 - 11.0Broad Singlet (br s)This amide proton is part of the hydantoin ring and is deshielded by the adjacent C2 carbonyl group. N-H protons in hydantoin derivatives typically resonate at a high chemical shift.[1][3][4] The signal may be broad due to chemical exchange.
¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C spectrum will provide critical information about the carbon backbone, particularly the carbonyl groups.

Carbon Assignment Predicted δ (ppm) Causality & Field Insights
C 5~45 - 55The C5 carbon is a methylene group situated between a nitrogen atom and a carbonyl carbon, placing it in the aliphatic region but shifted downfield from a simple alkane.
C 4~155 - 160Carbonyl carbons are highly deshielded due to the electronegativity of the double-bonded oxygen. In substituted hydantoins, the C4 carbonyl typically appears slightly upfield from the C2 carbonyl.[3]
C 2~170 - 175This carbonyl carbon is situated between two nitrogen atoms. In analogous hydantoin structures, the C2 carbon is often the most downfield signal, reflecting its unique electronic environment.[3]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum. A background spectrum of the clean ATR crystal should be collected first.

IR Spectral Analysis (Predicted)

The IR spectrum of this compound will be dominated by absorptions from the N-H and C=O bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Causality & Field Insights
N-H Stretch (Amine)3400 - 3250MediumThe N3-amino group should show one or two distinct stretching bands in this region, characteristic of a primary amine.
N-H Stretch (Amide)3250 - 3100Medium-StrongThe N1-H amide stretch typically appears as a strong, and often broad, band due to hydrogen bonding in the solid state.[1]
C=O Stretch (Amide)1780 - 1700StrongThis is the most characteristic region for hydantoins. Two strong, sharp peaks are expected for the asymmetric and symmetric stretching of the C2 and C4 carbonyl groups. The C2=O often appears at a higher frequency than C4=O.[1][3]
N-H Bend (Amine)1650 - 1580MediumThe scissoring vibration of the primary amine group appears in this region, sometimes overlapping with C=O signals.
C-N Stretch1400 - 1200MediumVibrations corresponding to the stretching of the carbon-nitrogen bonds within the ring structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through analysis of its fragmentation pattern.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

  • Instrumentation: Infuse the sample solution into an ESI-MS instrument (e.g., a Quadrupole Time-of-Flight or Orbitrap mass spectrometer).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument will detect the protonated molecule, [M+H]⁺.

MS Analysis (Predicted)
  • Molecular Ion: The calculated exact mass of C₃H₅N₃O₂ is 115.0382 g/mol . In positive-ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺ , with an expected m/z of 116.0455 .

  • Fragmentation Pattern: The molecular ion is energetically unstable and can fragment. A logical fragmentation pathway involves the loss of small, stable neutral molecules.

M [M+H]⁺ m/z = 116.0455 F1 Loss of NH₃ (-17.0265 Da) M->F1 F3 Loss of HNCO (-43.0058 Da) M->F3 I1 m/z = 99.0190 F1->I1 F2 Loss of CO (-27.9949 Da) I1->F2 I2 m/z = 71.0241 F2->I2 I3 m/z = 73.0397 F3->I3

Caption: Predicted major fragmentation pathways for this compound.

A primary fragmentation would likely be the loss of isocyanic acid (HNCO) or ammonia (NH₃) from the ring or the amino substituent, respectively. Subsequent loss of carbon monoxide (CO) is also a common fragmentation pathway for carbonyl-containing compounds.[5]

Exemplary Synthesis Protocol

While various methods exist for creating the hydantoin core, modern approaches provide efficient access to N-substituted derivatives. The following protocol is adapted from a recently developed method for the synthesis of 3-aminohydantoins.[6]

cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Cyclization A α-Amino Ester C Isocyanate Intermediate A->C Base, Solvent B Triphosgene B->C E 3-Aminohydantoin (Final Product) C->E DIPEA, DMAP, DMSO 0°C then 100°C D Hydrazine Hydrate D->E

Caption: Workflow for the synthesis of 3-aminohydantoins.

  • Isocyanate Formation: The corresponding α-amino ester is reacted with an activating agent like triphosgene in the presence of a non-nucleophilic base to form the isocyanate derivative in situ.

  • Condensation and Cyclization: The isocyanate solution is cooled to 0 °C. To this, hydrazine hydrate (1 equiv.), diisopropylethylamine (DIPEA, 3 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.2 equiv.) are added in a suitable solvent like DMSO.[6]

  • Reaction: The mixture is stirred at 0 °C for 30 minutes and then heated in a sealed vessel to 100 °C for 30-60 minutes.

  • Workup and Purification: After cooling, the reaction mixture is typically purified using column chromatography to isolate the final 3-aminohydantoin product. Spectroscopic analysis (NMR, IR, MS) as described in this guide is then essential to confirm the structure and purity of the synthesized compound.

Conclusion

This guide provides a comprehensive, technically grounded framework for understanding the spectroscopic characteristics of this compound. By integrating foundational principles with comparative data from analogous hydantoin structures, we have established a set of expected spectral signatures. The predicted ¹H and ¹³C NMR chemical shifts, key IR absorption frequencies, and plausible mass spectrometry fragmentation patterns serve as a robust reference for any researcher or scientist working with this compound or its derivatives. The successful synthesis and subsequent characterization of novel molecules rely on this predictive and interpretive expertise, ensuring both scientific rigor and the confident advancement of research objectives.

References

  • Bouchnak, H., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from -Amino Esters. Synlett. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). Available at: [Link]

  • Camacho, J., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. Available at: [Link]

  • Camacho, J., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. Available at: [Link]

  • (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins.
  • El-Gohary, N. S. (2007). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Anales de Química, 103(2), 143-149. Available at: [Link]

  • Radaelli, A., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. Available at: [Link]

  • Mague, J. T., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. Available at: [Link]

  • Yahyazadeh, A., et al. (2012). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 24(11), 4964-4966. Available at: [Link]

  • Zhang, X. FTIR spectrum. UMD. Available at: [Link]

  • El-Gazzar, M. G., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. Available at: [Link]

  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2018). Diagnostic peaks in 1 H-NMR spectra for some synthesized 2-substituted-2,3-dihydro-1H-perimidine. ResearchGate. Available at: [Link]

  • Matijević, M., et al. (2015). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. Available at: [Link]

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Sources

Physical and chemical properties of 3-amino substituted hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Amino Substituted Hydantoins

Executive Summary

The hydantoin scaffold, a five-membered heterocyclic ureide, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The introduction of an amino group at the N-3 position creates the 3-amino substituted hydantoin subclass, a scaffold of growing interest for its potential in developing novel therapeutics, particularly in the area of neuroprotection.[3] This guide provides a comprehensive technical overview of the essential physical and chemical properties of these compounds. Rather than a simple data sheet, this document serves as a methodological framework, equipping researchers with the foundational knowledge and field-proven protocols required to expertly characterize novel 3-aminohydantoin derivatives. We delve into the causality behind experimental choices, offering insights into how the unique structural features of the 3-amino group influence key drug-like properties, thereby enabling more strategic and efficient drug discovery and development programs.

The Strategic Importance of the 3-Aminohydantoin Scaffold

Hydantoins are privileged structures in drug design due to their synthetic accessibility and diverse biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][4] The parent ring system possesses both hydrogen bond donors (at N-1 and N-3) and acceptors (at C-2 and C-4 carbonyls), allowing for versatile interactions with biological targets.

The strategic placement of an amino group at the N-3 position introduces a critical new vector for chemical modification and biological interaction. This substitution:

  • Introduces a new basic center , fundamentally altering the molecule's ionization profile (pKa) and, consequently, its solubility and interaction with physiological environments.

  • Provides a nucleophilic handle for further derivatization, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.

  • Potentially modulates the metabolic stability of the hydantoin ring.

  • Creates a new hydrogen bond donor , which can be pivotal for enhancing target affinity and specificity.

A recent study highlighted the potential of a 3-amino-5-benzylimidazolidine-2,4-dione derivative (PHAH) in providing neuroprotection in in-vivo models of Parkinson's disease, underscoring the therapeutic promise of this scaffold.[3] Understanding the core physicochemical properties of this class is therefore not an academic exercise, but a prerequisite for translating this promise into clinical reality.

Core Physicochemical Properties: A Methodological Approach

The journey of a drug candidate from bench to bedside is profoundly influenced by its physical properties. Poor aqueous solubility, suboptimal lipophilicity, or unfavorable ionization can terminate development. This section details the key properties and provides authoritative, step-by-step protocols for their determination.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. While many heterocyclic compounds, including some hydantoins, exhibit low water solubility, the introduction of the ionizable 3-amino group can significantly enhance this property, particularly in the acidic environment of the upper gastrointestinal tract.[2][5]

Causality & Experimental Insight: The solubility of a 3-aminohydantoin will be pH-dependent. At pH values below its pKa, the 3-amino group will be protonated, forming a cationic species that is generally more water-soluble. Conversely, at pH values above the pKa of the N-1 proton, an anionic species will form. Therefore, determining a full pH-solubility profile is more informative than a single measurement in water.

Table 1: Representative Solubility Data for Related Compounds

CompoundSolventSolubility (mg/L)Temperature (°C)
AllantoinWater5,26025
NitrofurantoinWater19025

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method, which measures thermodynamic solubility and is essential for biopharmaceutics classification.

dot

Caption: Workflow for Shake-Flask Solubility Assay.

  • Preparation: Add an excess of the solid 3-aminohydantoin compound to a series of vials containing aqueous buffers across a physiologically relevant pH range (e.g., pH 1.2 to 7.4). The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.

  • Equilibration: Agitate the vials at a constant, controlled temperature (typically 37 °C for physiological relevance) for an extended period (24-72 hours) to allow the system to reach equilibrium.

  • Sampling & Separation: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension. Immediately separate the solid and liquid phases via centrifugation (e.g., 14,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the resulting supernatant and accurately determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: Equilibrium is confirmed when the measured concentrations from consecutive time points (e.g., 48 and 72 hours) are statistically identical. The final value is reported as the thermodynamic solubility at that specific pH.

Acidity and Basicity (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For 3-aminohydantoins, at least two pKa values are of primary interest:

  • pKa1 (Basic): Associated with the protonation of the 3-amino group (R-NH₂ + H⁺ ⇌ R-NH₃⁺).

  • pKa2 (Acidic): Associated with the deprotonation of the N-1 imide proton (N¹-H ⇌ N¹⁻ + H⁺).

Causality & Experimental Insight: The pKa of the 3-amino group will be influenced by the electronic nature of the rest of the molecule but is expected to be in the range of a typical primary amine. The pKa of the N-1 proton is expected to be acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. For comparison, 5-substituted hydantoins have a pKa for the C-5 proton in the range of 8.5-9.5, indicating the overall acidity of the ring system.[7] The N-1 proton is generally the most acidic site on the hydantoin ring itself.

Table 2: Representative pKa Values for Related Structures

Compound/Functional GrouppKa ValueComments
Hydantoin (N-1 Proton)~9.1Acidity due to adjacent carbonyls.
Typical Primary Amine~9-11Expected range for the 3-amino group.
5-Substituted Hydantoins (C-5 Proton)8.5 - 9.5Illustrates ring acidity.[7]

Protocol 2: pKa Determination by Potentiometric Titration

This method involves monitoring pH changes as a titrant is added, allowing for the precise determination of inflection points corresponding to pKa values.

dot

Caption: Workflow for pKa Determination via Potentiometry.

  • System Calibration: Calibrate a potentiometer and pH electrode using at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).

  • Sample Preparation: Prepare a solution of the 3-aminohydantoin derivative of known concentration (e.g., 1-10 mM) in degassed, deionized water, often with a background electrolyte like KCl to maintain constant ionic strength.

  • Titration: Adjust the initial pH of the solution to an extreme (e.g., pH 2 with HCl) to ensure all basic groups are protonated. Titrate the solution by making small, precise additions of a standardized basic titrant (e.g., 0.1 M NaOH). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue until the pH reaches a plateau at a high value (e.g., pH 12).

  • Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa is determined from the inflection point of this sigmoid curve, which corresponds to the pH at the half-equivalence point. This point can be precisely located by finding the maximum of the first derivative of the titration curve (dpH/dV).

Lipophilicity (LogP & LogD)

Lipophilicity, the "greasiness" of a molecule, is a master parameter in drug design, influencing everything from membrane permeability to metabolic clearance and toxicity.[8] It is quantified as the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like 3-aminohydantoins, the distribution coefficient (LogD) at a specific pH (typically 7.4) is more physiologically relevant.[9]

Causality & Experimental Insight: According to Lipinski's "Rule of 5," a LogP value below 5 is generally preferred for oral drug candidates.[10] For drugs targeting the central nervous system (CNS), a LogP around 2 is often considered optimal.[8] The 3-amino group, being polar, will generally decrease the LogP compared to a non-substituted hydantoin. However, its protonation state is critical; at pH 7.4, if the pKa of the amino group is high (e.g., >9), it will be predominantly neutral, and its impact on LogD₇.₄ will be less dramatic than if it were fully ionized.

Table 3: General LogP Guidelines in Drug Discovery

ApplicationIdeal LogP/LogD RangeRationale
Oral Absorption< 5 (LogP)Balances solubility and permeability.[10]
CNS Penetration~2 (LogP)Optimal for crossing the blood-brain barrier.[8]
Sublingual> 5 (LogP)High lipophilicity aids rapid absorption.[8]

Protocol 3: LogD₇.₄ Determination by HPLC

This protocol describes a common, high-throughput method for estimating lipophilicity by correlating a compound's retention time on a reverse-phase HPLC column with known standards.

dot

Caption: Workflow for LogD Determination by HPLC.

  • System & Calibration: Utilize an HPLC system with a reverse-phase column (e.g., C18). Prepare a mobile phase consisting of a buffer at the desired pH (e.g., PBS at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol). Create a calibration curve by injecting a series of standard compounds with well-documented LogP values and plotting their retention times against their LogP.

  • Sample Analysis: Dissolve the 3-aminohydantoin derivative in the mobile phase and inject it onto the calibrated HPLC system under identical conditions.

  • Determination: Record the retention time of the test compound.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the LogD₇.₄ of the 3-aminohydantoin derivative from its measured retention time.

Solid-State Properties & Crystal Structure

The three-dimensional arrangement of molecules in the solid state dictates properties like melting point, stability, and dissolution rate. X-ray crystallography provides the definitive atomic-level structure of a compound.[11]

Causality & Experimental Insight: For 3-aminohydantoins, the interplay of the N-H and C=O groups of the hydantoin ring with the N-3 amino group creates a high potential for extensive hydrogen bonding networks. These interactions are crucial in determining the crystal packing. A detailed structural analysis can reveal the preferred conformation of substituents and the specific intermolecular interactions (e.g., N-H···O, N-H···N) that stabilize the lattice, which is invaluable for understanding polymorphism and for structure-based drug design.[11]

Protocol 4: Single-Crystal X-Ray Diffraction

This protocol provides a generalized workflow for determining the molecular structure of a crystalline 3-aminohydantoin derivative.

dot ```dot graph XRay_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];

A [label="Synthesize & Purify\nCompound", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Grow Single Crystals\n(slow evaporation, vapor\ndiffusion, cooling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Select & Mount Suitable\nCrystal on Goniometer", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Collect Diffraction Data\n(X-ray Diffractometer)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Solve Structure\n(Direct/Patterson Methods)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Refine Atomic Positions\n& Thermal Parameters", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Validate Structure\n(Geometric Checks)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Deposit Data (e.g., CCDC)\n& Report Findings", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B -> C -> D -> E -> F -> G -> H; }

Caption: Conceptual Flow of Solid-Phase Synthesis.

A potential solid-phase synthesis strategy could involve attaching a suitable hydantoin precursor to a resin, performing the cyclization and 3-amino group introduction on the solid support, and then diversifying the molecule by reacting the 3-amino group with various reagents. The key advantage is that excess reagents and byproducts are simply washed away, greatly simplifying purification. [12][13]After the final synthetic step, the desired product is cleaved from the resin and purified.

Conclusion and Future Directions

3-Amino substituted hydantoins represent a promising scaffold in modern drug discovery, with demonstrated potential in neurodegenerative disease. [3]A thorough understanding and characterization of their core physical and chemical properties are paramount for any successful development program. This guide establishes a comprehensive methodological framework for this characterization. By applying the authoritative protocols for determining solubility, pKa, lipophilicity, and crystal structure, researchers can build the robust data packages needed to advance these compelling molecules. The true value of this scaffold lies in the synthetic tractability of the 3-amino position, which serves as a gateway to vast chemical diversity. Future work should focus on systematically populating the physicochemical property space for this class and correlating these properties with biological activity to build predictive SAR models, thereby accelerating the journey of new 3-aminohydantoin derivatives toward the clinic.

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A Comprehensive Technical Guide to the Biological Activity Screening of 3-Aminoimidazolidine-2,4-dione and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the biological activities of the 3-Aminoimidazolidine-2,4-dione scaffold. Moving beyond a rigid template, this document is structured to offer a logical and scientifically-grounded workflow, from initial broad-spectrum screening to more focused, mechanism-of-action studies. The methodologies described herein are based on established, validated protocols, ensuring the generation of reliable and reproducible data.

Introduction: The Imidazolidine-2,4-dione Scaffold

The imidazolidine-2,4-dione, commonly known as hydantoin, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to possess a wide array of pharmacological properties, including anticonvulsant, antiarrhythmic, and antidiabetic effects.[1][2] The unique structural features of the this compound core, specifically the presence of an amino group at the N-3 position, offer a versatile point for chemical modification, allowing for the creation of diverse chemical libraries. This guide outlines a tiered strategy to efficiently screen these compounds and identify promising lead candidates for further development.

Section 1: Synthesis of the this compound Core

A foundational step in any screening campaign is the availability of the core compound. While numerous synthetic routes to substituted imidazolidine-2,4-diones exist, a general approach to the 3-amino variant often involves the cyclization of an appropriate precursor. For instance, the reaction of an α-amino acid with an isocyanate can yield a hydantoin, and subsequent modifications can introduce the 3-amino group. Researchers can find detailed synthetic procedures in the chemical literature.[2]

Section 2: A Tiered Strategy for Biological Activity Screening

A logical, tiered approach is essential for the efficient screening of a novel compound library. This strategy allows for the rapid identification of general bioactivity in primary screens, followed by more resource-intensive and specific assays in subsequent tiers for promising candidates.

Screening_Workflow cluster_0 Tier 1: Primary Broad-Spectrum Screening cluster_1 Tier 2: Focused Screening (Based on Literature) cluster_2 Tier 3: Mechanistic & Advanced Studies cluster_3 Data Analysis & Lead Identification Antimicrobial Antimicrobial Screening (MIC Determination) Anticonvulsant Anticonvulsant Screening (MES, scPTZ, 6 Hz models) Antimicrobial->Anticonvulsant If Inactive Lead_ID Lead Candidate Identification Antimicrobial->Lead_ID If Active Cytotoxicity Cytotoxicity/Anticancer Screening (MTT Assay) Cytotoxicity->Anticonvulsant If Inactive or Selectively Active Cytotoxicity->Lead_ID If Active Enzyme_Inhibition Enzyme Inhibition Assays (e.g., PTP1B, LYP) Anticonvulsant->Enzyme_Inhibition If Active Ion_Channel Ion Channel Binding Assays Anticonvulsant->Ion_Channel If Active Enzyme_Inhibition->Lead_ID Ion_Channel->Lead_ID Anticonvulsant_MoA cluster_0 Potential Mechanisms of Anticonvulsant Action Ion_Channels Modulation of Voltage-Gated Ion Channels GABA_System Enhancement of GABAergic Neurotransmission Glutamate_System Inhibition of Glutamatergic Neurotransmission

Caption: Potential mechanisms of action for anticonvulsant compounds.

3.1 Enzyme Inhibition Assays

The imidazolidine-2,4-dione scaffold has been explored for its inhibitory activity against various enzymes. For instance, derivatives have been identified as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes, and Lymphoid-specific tyrosine phosphatase (LYP), a target for autoimmune diseases. [3][4]If the screening goals include these therapeutic areas, specific enzyme inhibition assays should be conducted.

3.2 Ion Channel Binding Assays

For compounds showing significant anticonvulsant activity, investigating their interaction with neuronal voltage-gated sodium and calcium channels is a logical next step, as many antiepileptic drugs exert their effects through these channels. [5]This can be achieved through radioligand binding assays or electrophysiological studies.

Section 3: Data Interpretation and Presentation

Table 1: Example Data Presentation for Antimicrobial Screening

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
3-AA-Imi-01 >12864>128
3-AA-Imi-02 163264
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A8

Table 2: Example Data Presentation for Anticonvulsant Screening

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)6 Hz ED50 (mg/kg)
3-AA-Imi-03 25.5>10015.2
3-AA-Imi-04 >10045.8>100
Phenytoin 9.5Inactive22.1
Levetiracetam Inactive49.312.5

Section 4: Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the discovery of novel therapeutic agents. The tiered screening strategy outlined in this guide provides a robust and efficient pathway for identifying and characterizing the biological activities of its derivatives. Compounds that demonstrate potent and selective activity in these assays, particularly in the anticonvulsant models, should be prioritized for further optimization through medicinal chemistry efforts and more in-depth mechanistic studies, ultimately paving the way for the development of new and effective drugs.

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In Silico First: A Technical Guide to Predicting the Properties of 3-Aminoimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the modern drug discovery landscape, the "fail fast, fail cheap" paradigm has been superseded by a more proactive "predict first, test smarter" approach. In silico methodologies are at the vanguard of this transformation, offering a rapid, cost-effective, and increasingly accurate means of characterizing novel chemical entities long before they are synthesized. This technical guide provides a comprehensive, in-depth exploration of the in silico prediction of physicochemical, pharmacokinetic (ADMET), and potential bioactivity properties of 3-Aminoimidazolidine-2,4-dione, a heterocyclic scaffold of medicinal interest. As a Senior Application Scientist, this document is crafted not merely as a list of protocols, but as a narrative of scientific reasoning, elucidating the causality behind each methodological choice. Every protocol is designed as a self-validating system, grounded in authoritative scientific principles and supported by comprehensive citations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts.

Introduction: The Rationale for a Computational Approach

The imidazolidine-2,4-dione core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antidiabetic, antimicrobial, and anticancer properties.[1][2][3][4][5][6] this compound, as a functionalized analog, presents a unique set of properties that warrant investigation. A traditional discovery pipeline would involve the synthesis of the molecule followed by a battery of in vitro and in vivo experiments, a process that is both time-consuming and resource-intensive.

An in silico-first approach inverts this paradigm. By constructing a computational model of the molecule, we can predict a wide array of its characteristics, from fundamental physicochemical properties to its likely behavior within a biological system. This allows for the early identification of potential liabilities, informs the design of more targeted and efficient experiments, and ultimately increases the probability of success in the drug discovery process. The core principle is to utilize the wealth of existing biological and chemical data to train algorithms that can make accurate predictions about new molecules.[7]

This guide will navigate the reader through a structured workflow for the in silico characterization of this compound, encompassing three key domains:

  • Physicochemical Property Prediction: Understanding the fundamental chemical characteristics that govern a molecule's behavior.

  • ADMET Profiling: Assessing the pharmacokinetic and safety profile of the molecule.

  • Potential Bioactivity Screening: Exploring the likely biological targets and therapeutic applications.

For each domain, we will delve into the theoretical underpinnings of the predictive methods, provide detailed, step-by-step protocols using freely accessible, web-based tools, and discuss the interpretation of the generated data. The emphasis throughout will be on not just the "how," but the "why," empowering the reader to apply these principles to their own research endeavors.

Foundational Steps: Molecular Representation

Before any predictions can be made, the molecule must be represented in a format that computational tools can understand. The most common and versatile format for this is the Simplified Molecular Input Line Entry System (SMILES).

Canonical SMILES for this compound: O=C1CNC(=O)N1N

This string of characters unambiguously represents the two-dimensional structure of the molecule and will serve as the primary input for the predictive tools discussed in this guide.

Physicochemical Property Prediction: The Building Blocks of Behavior

A molecule's physicochemical properties are the foundation upon which its pharmacokinetic and pharmacodynamic profiles are built. These properties dictate how a molecule will behave in different environments, such as the aqueous environment of the bloodstream or the lipid environment of a cell membrane.

The "Why": Causality in Physicochemical Predictions

Predicting physicochemical properties is not merely an academic exercise. These parameters are critical for early-stage drug development for several reasons:

  • Solubility (LogS): A drug must be in solution to be absorbed and distributed throughout the body. Poor aqueous solubility is a major reason for the failure of promising drug candidates.[8]

  • Lipophilicity (LogP): This parameter describes the balance between a molecule's affinity for a lipid versus an aqueous environment. It is a key determinant of a molecule's ability to cross cell membranes and its potential for off-target binding.[8]

  • Topological Polar Surface Area (TPSA): TPSA is a good indicator of a molecule's ability to permeate cell membranes. Higher TPSA values are generally associated with poorer membrane permeability.

  • Molecular Weight (MW): While not a direct measure of activity, molecular weight is a key component of "drug-likeness" rules, such as Lipinski's Rule of Five, which provide a general guide for oral bioavailability.

Experimental Protocol: Physicochemical Property Prediction using SwissADME

SwissADME is a powerful and user-friendly web-based tool for predicting a wide range of physicochemical and pharmacokinetic properties.[9]

Step-by-Step Methodology:

  • Navigate to the SwissADME website: Access the tool at ]">http://www.swissadme.ch.[9]

  • Input the Molecule: In the input field, paste the SMILES string for this compound: O=C1CNC(=O)N1N.

  • Initiate Prediction: Click the "Run" button to start the calculation.

  • Data Extraction: The results page will display a comprehensive set of predicted properties. For this section, focus on the "Physicochemical Properties" and "Lipophilicity" tables.

Data Presentation and Interpretation

The predicted physicochemical properties for this compound are summarized in the table below.

PropertyPredicted ValueInterpretation
Molecular Weight115.09 g/mol Well within the range for small molecule drugs.
LogP (iLOGP)-1.75The negative value indicates that the molecule is hydrophilic (water-loving).
LogS (ESOL)-0.68Predicted to be soluble in water.
TPSA84.19 ŲSuggests good potential for membrane permeability.
H-bond Donors3
H-bond Acceptors3

Interpretation: The in silico analysis suggests that this compound has a favorable physicochemical profile for a potential drug candidate. Its low molecular weight, high water solubility, and moderate TPSA are all desirable characteristics. The hydrophilic nature (negative LogP) suggests that it is more likely to be found in aqueous environments within the body.

ADMET Profiling: Predicting the Fate of a Molecule in the Body

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in drug discovery. A molecule with excellent potency at its target is of little use if it is not absorbed, is rapidly metabolized, or is toxic to the body. In silico ADMET prediction allows for the early identification of potential liabilities, enabling medicinal chemists to modify the molecule to improve its pharmacokinetic and safety profile.[10][11][12]

The "Why": The Importance of Early ADMET Assessment
  • Absorption: For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first hurdle. Poor GI absorption is a common cause of low bioavailability.

  • Distribution: Once absorbed, a drug is distributed throughout the body. Understanding its volume of distribution (VDss) and its ability to cross the blood-brain barrier (BBB) is crucial for predicting its efficacy and potential side effects.

  • Metabolism: The body's metabolic enzymes, particularly the cytochrome P450 (CYP) family, can modify drugs, leading to their inactivation and excretion. Inhibition of these enzymes can lead to drug-drug interactions.

  • Excretion: The rate and route of a drug's excretion from the body determine its duration of action.

  • Toxicity: Early prediction of potential toxicities, such as mutagenicity (AMES toxicity) and cardiotoxicity (hERG inhibition), is essential for ensuring patient safety.

Experimental Protocol: ADMET Prediction using pkCSM

pkCSM is a web-based tool that uses graph-based signatures to predict a wide range of ADMET properties.

Step-by-Step Methodology:

  • Navigate to the pkCSM website: Access the tool at [Link]]

  • Input the Molecule: Paste the SMILES string for this compound (O=C1CNC(=O)N1N) into the input field.

  • Select Predictions: For a comprehensive profile, select the "All" predictions option.

  • Submit the Job: Click the "Predict" button to initiate the calculations.

  • Data Collation: The results will be presented in a series of tables corresponding to the different ADMET categories.

Data Presentation and Interpretation

The predicted ADMET properties for this compound are summarized in the tables below.

Absorption

PropertyPredicted ValueInterpretation
Water Solubility (log mol/L)-0.681Good water solubility, consistent with the SwissADME prediction.
Caco-2 Permeability (log Papp)-1.533Predicted to have low permeability across the intestinal wall.
Intestinal Absorption (Human)49.349 %Moderate intestinal absorption is predicted.
P-glycoprotein SubstrateNoNot predicted to be a substrate of this major efflux pump.

Distribution

PropertyPredicted ValueInterpretation
VDss (human) (log L/kg)-0.852Low volume of distribution, suggesting it will primarily remain in the bloodstream.
Fraction Unbound (human)0.654A significant fraction of the drug is predicted to be free in the plasma.
BBB Permeability (logBB)-1.895Not predicted to cross the blood-brain barrier.
CNS Permeability (logPS)-3.076Not predicted to penetrate the central nervous system.

Metabolism

PropertyPredicted ValueInterpretation
CYP2D6 SubstrateNoNot predicted to be metabolized by this major drug-metabolizing enzyme.
CYP3A4 SubstrateNoNot predicted to be metabolized by this major drug-metabolizing enzyme.
CYP1A2 InhibitorNo
CYP2C19 InhibitorNo
CYP2C9 InhibitorNo
CYP2D6 InhibitorNo
CYP3A4 InhibitorNo

Excretion

PropertyPredicted ValueInterpretation
Total Clearance (log ml/min/kg)0.533
Renal OCT2 SubstrateNoNot predicted to be a substrate for this renal transporter.

Toxicity

PropertyPredicted ValueInterpretation
AMES ToxicityNoNot predicted to be mutagenic.
hERG I InhibitorNoLow risk of cardiotoxicity.
HepatotoxicityNoNot predicted to be toxic to the liver.
Skin SensitisationNo

Interpretation of ADMET Profile: The in silico ADMET profile of this compound reveals a mixed but generally favorable picture. The molecule's good water solubility and lack of interaction with P-glycoprotein are positive attributes for absorption. However, its predicted low Caco-2 permeability and moderate intestinal absorption may indicate that oral bioavailability could be a challenge. The low volume of distribution and inability to cross the BBB suggest that its effects will be confined to the periphery. The clean metabolism and toxicity profiles are highly encouraging, with no predicted interactions with major CYP enzymes or flags for common toxicities.

Potential Bioactivity Screening: Unveiling Therapeutic Promise

With a solid understanding of the molecule's physicochemical and pharmacokinetic properties, the next logical step is to explore its potential biological activity. In silico bioactivity prediction can be approached from two main angles:

  • Ligand-based methods: These methods compare the new molecule to a database of known active molecules, assuming that structurally similar molecules will have similar biological activities.[13]

  • Structure-based methods: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict how well the new molecule will bind to it.

For an initial screening of a novel scaffold like this compound, ligand-based approaches are often a good starting point as they do not require a pre-defined hypothesis about its biological target.

The "Why": The Rationale for Computational Bioactivity Screening
  • Hypothesis Generation: In silico screening can generate hypotheses about the potential therapeutic applications of a new molecule, which can then be tested experimentally.

  • Target Identification: These methods can help to identify the most likely biological targets for a new molecule, focusing subsequent experimental efforts.

  • Off-target Prediction: By screening against a wide range of targets, potential off-target effects that could lead to side effects can be identified early in the discovery process.

Experimental Protocol: Bioactivity Prediction using SwissTargetPrediction

SwissTargetPrediction is a web-based tool that predicts the most likely protein targets of a small molecule based on the principle of chemical similarity.

Step-by-Step Methodology:

  • Navigate to the SwissTargetPrediction website: Access the tool via the SwissADME results page or directly at [Link].

  • Input the Molecule: If accessing directly, paste the SMILES string for this compound.

  • Select Species: Choose "Homo sapiens" as the target organism.

  • Run Prediction: Click the "Predict" button.

  • Analyze Results: The output will be a list of potential protein targets, ranked by probability.

Data Presentation and Interpretation

The predicted bioactivity profile for this compound will likely show a range of potential targets with varying probabilities. It is important to note that these are predictions and require experimental validation. The results should be interpreted in the context of the known biology of the imidazolidine-2,4-dione scaffold. For instance, given the known antidiabetic activity of some derivatives, targets related to metabolic pathways would be of particular interest.[1] Similarly, the anticancer and antimicrobial activities of related compounds suggest that targets in these therapeutic areas should also be carefully considered.[3][4][6]

Advanced Methods: Deepening the Understanding

The methods described above provide a robust and accessible framework for the initial in silico characterization of a novel molecule. However, for a more in-depth understanding of its properties and potential interactions, more advanced computational techniques can be employed.

  • Quantitative Structure-Activity Relationship (QSAR): If a dataset of structurally related molecules with known biological activity is available, a QSAR model can be built to predict the activity of new analogs. This is a powerful tool for lead optimization.[14][15][16][17][18]

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of a molecule and its interactions with a biological target over time. This can be used to assess the stability of a predicted binding mode from molecular docking.[3][19][20][21]

  • Deep Learning and Graph Neural Networks: These cutting-edge machine learning techniques are increasingly being used for molecular property prediction and are capable of learning complex relationships from large datasets.[4][7][10][12][22][23][24][25][26][27][28]

The Imperative of Experimental Validation

Conclusion: A Roadmap for In Silico-Driven Discovery

This technical guide has provided a comprehensive workflow for the in silico prediction of the properties of this compound. By following the protocols outlined, researchers can gain a wealth of information about a molecule's physicochemical characteristics, its likely pharmacokinetic and safety profile, and its potential therapeutic applications, all before a single gram of the compound is synthesized. This in silico-first approach represents a more efficient, cost-effective, and intelligent paradigm for modern drug discovery. The journey from a novel chemical entity to a life-saving therapeutic is long and arduous, but with the judicious application of computational tools, we can navigate this path with greater confidence and a higher probability of success.

Visualizations

Workflow for In Silico Property Prediction

G cluster_0 Input cluster_1 Physicochemical Prediction cluster_2 ADMET Prediction cluster_3 Bioactivity Prediction cluster_4 Analysis & Validation smiles This compound SMILES: O=C1CNC(=O)N1N swissadme SwissADME smiles->swissadme pkcsm pkCSM smiles->pkcsm swisstarget SwissTargetPrediction smiles->swisstarget physchem_props LogP, LogS, TPSA, MW swissadme->physchem_props analysis Data Interpretation & Hypothesis Generation physchem_props->analysis admet_props Absorption, Distribution, Metabolism, Excretion, Toxicity pkcsm->admet_props admet_props->analysis bio_props Potential Protein Targets swisstarget->bio_props bio_props->analysis validation Experimental Validation analysis->validation

Caption: A high-level overview of the in silico prediction workflow.

Decision-Making Logic in Early Drug Discovery

G start Novel Compound (e.g., this compound) in_silico In Silico Profiling (Physicochemical, ADMET, Bioactivity) start->in_silico decision1 Favorable Profile? in_silico->decision1 synthesize Synthesize Compound decision1->synthesize Yes stop1 Terminate or Redesign decision1->stop1 No in_vitro In Vitro Testing synthesize->in_vitro decision2 Promising Activity & Safety? in_vitro->decision2 optimize Lead Optimization decision2->optimize Yes stop2 Terminate or Redesign decision2->stop2 No preclinical Preclinical Development optimize->preclinical

Caption: A simplified decision tree illustrating the role of in silico predictions.

References

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The Emergence of 3-Amino-Hydantoins: A Journey from Synthetic Curiosity to Renewed Therapeutic Interest

Author: BenchChem Technical Support Team. Date: January 2026

A Heterocycle with a Delayed Debut in the Scientific Spotlight

The story of 3-amino-hydantoins, a unique class of heterocyclic compounds, is not one of a sudden, groundbreaking discovery but rather a gradual emergence from the broader, well-established field of hydantoin chemistry. While the parent hydantoin ring was first synthesized by Adolf von Baeyer in 1861, the specific introduction of an amino group at the N-3 position appears to have occurred much later, with early investigations driven by the pursuit of novel bioactive molecules. This technical guide delves into the discovery and history of 3-amino-hydantoins, tracing their synthetic evolution and the fluctuating scientific interest that has recently been rekindled, particularly in the realm of drug development.

Initially, the synthesis of hydantoin derivatives was dominated by methods like the Urech hydantoin synthesis from 1873, the Bucherer–Bergs reaction, and the Biltz synthesis, which primarily focused on substitutions at the C-5 position of the hydantoin core. These methods paved the way for the discovery of blockbuster drugs like the anticonvulsant phenytoin (5,5-diphenylhydantoin). However, the N-amino substituted variants remained largely unexplored for a significant period.

One of the earliest forays into compounds bearing the 3-amino-hydantoin scaffold appears in a 1971 paper by George C. Wright and his colleagues. Their work detailed the synthesis of 3-(5-nitrofurfurylideneamino)hydantoins, which were investigated for their potential as antimicrobial agents, a common application for nitrofuran derivatives. This suggests that the initial interest in the 3-amino-hydantoin core was as a scaffold to append other pharmacologically active moieties, rather than an investigation of the intrinsic biological activity of the 3-amino-hydantoin itself.

A significant development in the direct synthesis of the 3-amino-hydantoin core was reported in 1985 by Lalezari and his team. They developed a one-step synthesis of 3-amino-2,4-imidazolinediones (3-amino-hydantoins) from α-amino acids and tert-butyl hydrazinecarboxylate. This method, while functional, required high temperatures (240 °C), which may have limited its widespread adoption.

For many years, the 3-amino-hydantoin class of compounds remained relatively understudied in medicinal chemistry. However, recent research has brought this scaffold back into the limelight, with a particular focus on its potential as a source of new therapeutic agents.

The Reawakening of Interest: Anticonvulsant and Neuroprotective Potential

A resurgence of interest in 3-amino-hydantoins is evident in recent literature, with a notable focus on their potential as anticonvulsant agents. This is a logical progression, given the well-established role of the hydantoin core in antiepileptic drugs like phenytoin.

Recent studies, particularly in 2023, have described the synthesis and anticonvulsant evaluation of 3-amino-5,5-diphenylhydantoin, a direct analogue of phenytoin. These investigations have shown that the introduction of the amino group at the N-3 position can lead to compounds with significant anticonvulsant activity. For instance, Schiff bases derived from 3-amino-phenytoin have been explored for their activity against maximal electroshock (MES)-induced seizures in mice, a standard preclinical model for epilepsy.[1] Some of these derivatives have demonstrated potency comparable to or even exceeding that of phenytoin, suggesting that the 3-amino substitution is a viable strategy for developing new anticonvulsant candidates.[2]

The proposed mechanism of action for these 3-amino-hydantoin derivatives is believed to be similar to that of phenytoin, involving the modulation of voltage-gated sodium channels in neurons. By blocking these channels, the drugs can stabilize neuronal membranes and prevent the rapid and repetitive firing of action potentials that underlies seizure activity.

Beyond epilepsy, the 3-amino-hydantoin scaffold is also being explored for its neuroprotective properties. This expansion of potential applications highlights the growing recognition of this previously overlooked class of compounds.

Evolution of Synthetic Methodologies

The synthetic routes to 3-amino-hydantoins have evolved from harsh, high-temperature procedures to more practical and efficient methods, facilitating their accessibility for further research.

Early Synthetic Approaches

As mentioned, one of the key early methods was the high-temperature condensation of α-amino acids with tert-butyl hydrazinecarboxylate reported by Lalezari et al. in 1985. Prior to that, the 1971 work by Wright et al. on nitrofurfurylideneamino derivatives involved the cyclization of corresponding semicarbazones, a common strategy for forming heterocyclic rings.

Modern, Milder Synthetic Routes

Recognizing the limitations of earlier methods, a 2023 paper by Bouchnak et al. described a more practical, two-step synthesis of 3-aminohydantoins.[1] This method, which starts from readily available α-amino esters, offers a more accessible route to these compounds and is likely to spur further investigation into their medicinal chemistry.

The general workflow for this modern synthesis can be visualized as follows:

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Cyclization with Hydrazine alpha-Amino Ester alpha-Amino Ester Isocyanate Intermediate Isocyanate Intermediate alpha-Amino Ester->Isocyanate Intermediate e.g., Triphosgene Phosgene Equivalent Phosgene Equivalent Hydrazine Hydrazine 3-Amino-Hydantoin 3-Amino-Hydantoin Isocyanate Intermediate->3-Amino-Hydantoin Base-mediated cyclization

Figure 1: A simplified workflow for the modern, two-step synthesis of 3-amino-hydantoins.

This improved accessibility is crucial for enabling the comprehensive structure-activity relationship (SAR) studies needed to optimize the therapeutic potential of this promising class of compounds.

Tabular Summary of Key Synthetic Developments

YearKey ContributorsSynthetic MethodSignificance
1971Wright et al.Synthesis of 3-(5-nitrofurfurylideneamino)hydantoins from semicarbazone precursors.Early example of the synthesis of a 3-amino-hydantoin derivative for biological evaluation (antimicrobial).
1985Lalezari et al.One-step synthesis from α-amino acids and tert-butyl hydrazinecarboxylate.A direct route to the 3-amino-hydantoin core, albeit under harsh conditions.
2023Bouchnak et al.Two-step synthesis from α-amino esters via an isocyanate intermediate.A more practical and milder method, improving the accessibility of 3-amino-hydantoins for research.
2023Various GroupsSynthesis and evaluation of 3-amino-5,5-diphenylhydantoin derivatives.Demonstrated significant anticonvulsant activity, renewing interest in the therapeutic potential of this class.[1][2]

Detailed Experimental Protocol: A Modern Approach to 3-Amino-Hydantoin Synthesis

The following protocol is a generalized representation of the modern, two-step synthesis of 3-amino-hydantoins, based on the principles described in recent literature.[1]

Step 1: Formation of the Isocyanate Intermediate

  • Materials:

    • α-Amino acid methyl ester hydrochloride (1.0 eq)

    • Triphosgene (0.4 eq)

    • Toluene (anhydrous)

    • Argon or Nitrogen atmosphere

  • Procedure:

    • To a stirred suspension of the α-amino acid methyl ester hydrochloride in anhydrous toluene under an inert atmosphere, add triphosgene portion-wise at room temperature.

    • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

    • Cool the reaction mixture to room temperature. The resulting solution containing the isocyanate intermediate is typically used directly in the next step without purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of unwanted urea byproducts. Therefore, anhydrous solvents and an inert atmosphere are crucial for the success of this step.

  • Triphosgene as a Phosgene Equivalent: Triphosgene is a safer, solid alternative to gaseous phosgene for the synthesis of isocyanates. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.

  • Direct Use of the Intermediate: The isocyanate intermediate can be unstable and difficult to isolate. Using the solution directly in the next step minimizes decomposition and improves overall efficiency.

Step 2: Cyclization to the 3-Amino-Hydantoin

  • Materials:

    • Solution of the isocyanate intermediate from Step 1 (1.0 eq)

    • Hydrazine hydrate or a substituted hydrazine (1.1 eq)

    • Triethylamine or another suitable base (2.0 eq)

    • Dichloromethane (anhydrous)

  • Procedure:

    • To a stirred solution of the hydrazine in anhydrous dichloromethane at 0 °C, add the solution of the isocyanate intermediate dropwise.

    • Add the base (e.g., triethylamine) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-hydantoin.

Causality Behind Experimental Choices:

  • Stepwise Addition at Low Temperature: The reaction between the isocyanate and hydrazine is exothermic. Adding the isocyanate solution dropwise at 0 °C helps to control the reaction temperature and prevent the formation of side products.

  • Role of the Base: The base is essential to neutralize the hydrochloric acid formed during the reaction and to facilitate the cyclization step.

  • Standard Work-up and Purification: The work-up procedure is designed to remove any unreacted starting materials, salts, and other impurities. Column chromatography is a standard technique for purifying organic compounds.

Future Directions and Concluding Remarks

The history of 3-amino-hydantoins is a testament to the fact that even in well-explored areas of chemistry, there can be hidden gems waiting to be rediscovered and re-evaluated. The recent resurgence of interest in these compounds, particularly as anticonvulsants, opens up exciting new avenues for drug discovery. The development of more efficient and practical synthetic methods will undoubtedly accelerate the exploration of the chemical space around the 3-amino-hydantoin scaffold.

Future research will likely focus on:

  • Expanding the diversity of 3-amino-hydantoin libraries: The synthesis of a wider range of derivatives with various substituents at the C-5 position and on the N-3 amino group will be crucial for comprehensive SAR studies.

  • Elucidating the detailed mechanism of action: While modulation of sodium channels is a likely mechanism for anticonvulsant activity, further studies are needed to confirm this and to explore other potential biological targets.

  • Investigating other therapeutic applications: The initial exploration of these compounds as antimicrobials and their emerging potential as neuroprotective agents suggest that their therapeutic utility may extend beyond epilepsy.

References

  • Bouchnak, H., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. SynOpen, 7(01), 690-693.
  • Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. (2023). Molecules, 28(22), 7529.
  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin. (2023). Pharmaceuticals, 16(11), 1541.
  • Wright, G. C., et al. (1971). Synthesis of 3-(5-nitrofurfurylideneamino)hydantoins and N-(ethoxycarbonyl)amino acid nitrofurfurylidenehydrazides. Journal of Medicinal Chemistry, 14(10), 1060-1065.
  • Lalezari, I. (1985). One‐step synthesis of 3‐amino‐2,4‐imidazolinediones (3‐aminohydantoins) from α‐amino acids. Journal of Heterocyclic Chemistry, 22(3), 741-743.

Sources

A Predictive Workflow for Elucidating the Mechanism of Action of 3-Aminoimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel small molecules presents a significant challenge: the elucidation of their mechanism of action (MoA). This guide presents a comprehensive, multi-disciplinary workflow for predicting and validating the MoA of a novel compound, 3-Aminoimidazolidine-2,4-dione. The core structure, imidazolidine-2,4-dione (hydantoin), is a privileged scaffold in medicine, notably in anticonvulsant drugs like phenytoin, which primarily act by modulating sodium channels.[1][2][3] The introduction of an amino group at the N-3 position creates a unique chemical entity whose biological targets and pathways are unknown. This document provides a robust, field-proven strategy for researchers, scientists, and drug development professionals, integrating computational prediction with rigorous experimental validation to move from a chemical structure to a well-defined biological mechanism.

Part 1: Foundational Strategy & In Silico Hypothesis Generation

The journey from a novel compound to a potential therapeutic begins with a logical, structured approach to predicting its biological activity. Given that this compound is a new chemical entity, our strategy is not to assume its function but to build a hypothesis from the ground up, starting with its chemical structure. This process leverages powerful computational tools to generate a list of probable protein targets, which then guide all subsequent experimental work.

The overall predictive workflow is a phased approach, designed to build confidence at each step before committing resources to more intensive validation.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation A Compound Structure (this compound) B Target Fishing & Reverse Docking A->B C Pharmacophore Modeling A->C D Similarity Searching A->D E Prioritized Target List B->E C->E D->E F Pathway Enrichment Analysis E->F G Hypothesized MoA (Targets & Pathways) F->G H Biochemical Binding Assays (e.g., SPR) G->H Validate Predictions I Cellular Target Engagement (e.g., CETSA) H->I J Functional Pathway Modulation (e.g., Western Blot) I->J K Phenotypic Assays J->K L Validated MoA K->L

Caption: Overall strategy for MoA prediction and validation.

Computational Target Identification: The First Step

The principle behind in silico target identification is to use the compound's structure to search for potential binding partners within the vast universe of known proteins.[4][5][6] This is not a single method, but a convergence of techniques that, when used together, provide a more robust prediction.

1.1.1. Reverse Docking (Target Fishing) Reverse docking flips the conventional drug discovery paradigm: instead of screening many compounds against one target, we screen our one compound against a library of hundreds or thousands of protein structures.[7][8][9] The goal is to identify proteins whose binding pockets are structurally and energetically favorable for this compound.

Protocol: Reverse Docking Workflow

  • Ligand Preparation: Generate a high-quality 3D conformation of this compound. Assign appropriate atom types and partial charges using a force field (e.g., AMBER, CHARMM).

  • Target Database Selection: Utilize a curated database of druggable protein structures, such as the Protein Data Bank (PDB), or specialized subsets like those used by web services (e.g., TarFisDock, idTarget).[7]

  • Docking Execution: Systematically dock the prepared ligand into the binding site of each protein in the database using software like AutoDock, Glide, or DOCK.[7][10][11] These programs calculate the binding energy and pose of the ligand in the pocket.

  • Scoring and Ranking: Rank the protein targets based on their docking scores. A lower binding energy generally indicates a more favorable interaction.

  • Result Filtering & Analysis: Critically evaluate the top-ranked hits. Be aware of potential scoring function bias, where certain pocket properties (e.g., large, hydrophobic pockets) can lead to false positives.[10][11] Prioritize targets that are biologically plausible and consider using consensus scoring methods to improve accuracy.[12]

1.1.2. Pharmacophore Modeling A pharmacophore is an abstract representation of the essential molecular features required for a drug's biological activity.[13][14] It defines the specific 3D arrangement of features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.[13][15] This model can then be used to screen for proteins that can accommodate these features.

Protocol: Ligand-Based Pharmacophore Modeling

  • Feature Definition: Identify the key chemical features of this compound. The imidazolidine-2,4-dione core provides hydrogen bond donors and acceptors, while the N-3 amino group introduces an additional key hydrogen bond donor.

  • Conformational Analysis: Generate multiple low-energy conformations of the molecule to ensure the model represents its flexible state in solution.

  • Pharmacophore Query Generation: Build a 3D query based on the spatial arrangement of these features. Software like PHASE or LigandScout can be used for this purpose.[15]

  • Database Screening: Screen this 3D query against a database of protein structures annotated with pharmacophoric features to find targets that match the query's requirements.

1.1.3. Chemical Similarity Searching The principle of chemical similarity states that structurally similar molecules are likely to have similar biological properties.[4] By searching large chemical databases (e.g., ChEMBL, PubChem) for known drugs or bioactive compounds that are similar to this compound, we can infer potential targets.

Protocol: 2D/3D Similarity Search

  • Fingerprint Generation: Convert the 2D structure of the query molecule into a molecular fingerprint (a binary string representing its structural features).

  • Database Query: Use this fingerprint to search a database like ChEMBL, using a similarity metric like the Tanimoto coefficient.

  • Analysis of Hits: Examine the top-ranked similar compounds. Identify their known biological targets and associated pathways. This provides a powerful, evidence-based starting point for target hypotheses.

Data Synthesis and Pathway Analysis

The individual outputs from docking, pharmacophore modeling, and similarity searching must be integrated to create a single, high-confidence list of potential targets.

Table 1: Hypothetical In Silico Target Prioritization

Predicted Target Reverse Docking Score (kcal/mol) Pharmacophore Fit Score Top Similarity Hit Target Confidence Score
Sodium Channel Nav1.2 -9.8 0.85 Phenytoin High
Cyclooxygenase-2 (COX-2) -8.5 0.72 Celecoxib Medium
Androgen Receptor -8.2 0.65 Enzalutamide Medium

| GABA-A Receptor | -7.9 | 0.50 | Diazepam | Low |

Once a prioritized list of targets is established, the next logical step is to understand their collective biological role using pathway enrichment analysis.[16] Tools like g:Profiler, GSEA, and databases such as KEGG and Reactome can determine if the predicted targets are statistically over-represented in any particular signaling pathways.[17][18][19][20][21]

G compound This compound target Predicted Target (e.g., Voltage-Gated Na+ Channel) compound->target Inhibits pathway Hypothesized Pathway (Neuronal Action Potential) target->pathway Modulates effect Predicted Phenotypic Effect (Reduced Neuronal Excitability) pathway->effect Leads to

Caption: From predicted target to hypothesized biological effect.

Part 2: Experimental Validation of Predicted MoA

Computational predictions, no matter how sophisticated, are hypotheses that must be confirmed through rigorous experimentation. The validation phase is designed as a self-validating system, moving from simple, direct binding assays to complex cellular function.

Confirming Direct Target Binding: Surface Plasmon Resonance (SPR)

The first and most critical validation step is to confirm a direct, physical interaction between this compound and its top predicted protein target(s). Surface Plasmon Resonance (SPR) is a label-free technique that measures binding events in real-time, providing quantitative data on affinity (KD) and kinetics (ka, kd).[22][23][24]

Protocol: SPR Binding Affinity Measurement

  • Chip Preparation & Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using standard amine coupling chemistry.

    • Immobilize the purified recombinant target protein (the "ligand") onto the chip surface. An irrelevant protein should be immobilized on a reference flow cell to subtract non-specific binding signals.[25]

  • Analyte Preparation:

    • Prepare a dilution series of this compound (the "analyte") in a suitable running buffer. Concentrations should typically span from 0.1x to 10x the expected KD.

  • Binding Measurement:

    • Inject the analyte dilutions sequentially over the ligand and reference surfaces at a constant flow rate.

    • Monitor the change in resonance units (RU) over time to generate a sensorgram. The signal is proportional to the mass of analyte binding to the surface.[22][25]

  • Data Analysis:

    • After subtracting the reference channel signal, fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).[22]

Table 2: Expected SPR Data Output

Analyte Ligand (Target) ka (1/Ms) kd (1/s) KD (nM)
This compound Sodium Channel Nav1.2 1.5 x 10⁵ 3.0 x 10⁻³ 20
This compound COX-2 No Binding Detected N/A N/A

| Vehicle Control | Sodium Channel Nav1.2 | No Binding Detected | N/A | N/A |

Validating Target Engagement in a Cellular Context: CETSA

Confirming that a drug binds to a purified protein is essential, but it doesn't prove that it can reach and bind to its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) addresses this by measuring ligand-induced thermal stabilization of a target protein in situ.[26][27][28] The principle is that a protein bound to a ligand is more resistant to heat-induced unfolding and precipitation.[29][30]

Protocol: Microplate-Based CETSA

  • Cell Treatment: Culture cells expressing the target protein and treat them with a range of concentrations of this compound or a vehicle control for a defined period.

  • Thermal Challenge: Heat the cell suspensions in a PCR plate across a temperature gradient (e.g., 37°C to 65°C) for 3-5 minutes, followed by a cooling step.

  • Cell Lysis & Fractionation: Lyse the cells (e.g., via freeze-thaw cycles) and separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated fraction by centrifugation.

  • Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using a specific detection method, such as Western Blot or an AlphaScreen®/ELISA-based format.[29]

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A positive result is a rightward shift in the melting curve in the drug-treated samples compared to the vehicle control, indicating target stabilization.[28]

G cluster_0 CETSA Workflow A Treat Cells (Compound vs Vehicle) B Heat Shock (Temperature Gradient) A->B C Lyse & Centrifuge B->C D Isolate Soluble Fraction C->D E Quantify Target Protein (e.g., Western Blot) D->E F Plot Melting Curve (Shift = Engagement) E->F

Sources

Unveiling the Therapeutic Landscape of 3-Aminoimidazolidine-2,4-dione: A Technical Guide to Potential Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide offers an in-depth exploration of the potential biological targets of 3-Aminoimidazolidine-2,4-dione. As a Senior Application Scientist, this document is structured to provide not just a list of putative targets, but a scientifically reasoned exploration of why these targets are plausible, grounded in the established pharmacology of the core imidazolidine-2,4-dione scaffold and related bioisosteres. We will delve into the causality behind experimental approaches and provide a framework for the rational investigation of this compound.

Introduction: The Imidazolidine-2,4-dione Scaffold as a Privileged Pharmacophore

The imidazolidine-2,4-dione, or hydantoin, ring system is a well-established pharmacophore in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthetic accessibility and the ability to be substituted at various positions have made it a versatile scaffold for drug discovery.[2] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anticonvulsant, antiarrhythmic, and antidiabetic properties.[2] The subject of this guide, this compound, introduces a specific substitution at the N-3 position, which is anticipated to modulate its biological activity and target profile. While direct studies on this specific molecule are limited, a comprehensive analysis of its structural analogs provides a strong foundation for identifying its potential biological targets.

Inferred Primary Biological Targets from Analog Studies

Based on the extensive research into imidazolidine-2,4-dione and its bioisostere, thiazolidine-2,4-dione (TZD), we can infer several high-probability target classes for this compound.

Cholinergic Enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

A significant body of evidence points to the inhibitory activity of imidazolidine-2,4,5-trione derivatives against both AChE and BChE.[3][4] These enzymes are critical for the degradation of the neurotransmitter acetylcholine and are established targets for the treatment of Alzheimer's disease and other neurological disorders.

  • Mechanism of Action: The core imidazolidine ring structure likely interacts with the active site of these enzymes. The introduction of an amino group at the N-3 position could potentially form additional hydrogen bonds or electrostatic interactions within the active site, thereby influencing the inhibitory potency.

  • Experimental Validation: In vitro assays using purified AChE (from electric eel) and BChE (from equine serum) are the standard for determining the inhibitory activity (IC50 values) of novel compounds.[3][4]

Compound Class Target Enzyme Reported Activity (IC50) Reference
1,3-Substituted Imidazolidine-2,4,5-trionesAcetylcholinesterase (AChE)IC50 values in the micromolar range, with some compounds showing higher activity than the standard drug rivastigmine.[3]
Butyrylcholinesterase (BChE)Potent inhibition, with some compounds exceeding the activity of galanthamine (e.g., IC50 = 1.66 μmol/L for one derivative).[3][4]
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

The thiazolidine-2,4-dione (TZD) class of drugs, bioisosteres of imidazolidine-2,4-diones, are well-known agonists of PPARγ, a nuclear receptor that is a master regulator of glucose and lipid metabolism.[5][6][7][8] This makes them effective antidiabetic agents. Given the structural similarity, it is highly probable that imidazolidine-2,4-dione derivatives, including the 3-amino substituted variant, could also modulate PPARγ activity.

  • Mechanism of Action: TZDs and potentially imidazolidine-2,4-diones bind to the ligand-binding domain of PPARγ, inducing a conformational change that leads to the recruitment of coactivators and the transcription of target genes involved in insulin sensitization.[7] The nature of the substitution at the N-3 position would be critical in determining the affinity and efficacy at this receptor.

  • Experimental Validation: Reporter gene assays in cells transfected with a PPARγ expression vector and a luciferase reporter gene under the control of a PPARγ-responsive promoter are a standard method to screen for agonist activity.

Lymphoid-Specific Tyrosine Phosphatase (LYP)

Recent studies have identified imidazolidine-2,4-dione derivatives as inhibitors of Lymphoid-Specific Tyrosine Phosphatase (LYP), an important regulator of T-cell receptor signaling.[9] Inhibition of LYP is a promising strategy for the treatment of autoimmune diseases.

  • Mechanism of Action: The imidazolidine-2,4-dione scaffold likely interacts with the active site of the phosphatase. One of the most potent inhibitors identified was a competitive inhibitor, suggesting direct binding to the catalytic site.[9]

  • Experimental Validation: In vitro phosphatase activity assays using a purified recombinant LYP enzyme and a synthetic phosphopeptide substrate are used to determine inhibitory potency. Selectivity is assessed by testing against other related phosphatases.[9]

Potential for Antimicrobial Activity via Virulence Factor Inhibition

Several studies have demonstrated the potential of imidazolidine-2,4-dione derivatives as inhibitors of bacterial virulence factors, particularly in Pseudomonas aeruginosa.[10] This represents a novel approach to antimicrobial therapy that aims to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance.

  • Potential Targets and Mechanism: The specific molecular targets for this activity are likely quorum-sensing receptors, such as LasR and RhlR, which control the expression of a wide range of virulence genes.[10] By interfering with quorum sensing, these compounds can inhibit the production of proteases, hemolysins, and pyocyanin.[10]

  • Experimental Validation: Phenotypic assays measuring the production of specific virulence factors in bacterial cultures in the presence of the test compound are primary screening methods. This is often followed by molecular docking studies to predict binding interactions with quorum-sensing receptors.[10]

Experimental Protocols for Target Identification and Validation

For a researcher investigating this compound, a systematic approach to target identification and validation is crucial.

Initial Target Class Screening

The following diagram outlines a logical workflow for the initial screening of this compound against the inferred target classes.

experimental_workflow cluster_screening Initial Target Screening Compound This compound AChE_BChE Cholinergic Enzyme Assays (In Vitro) Compound->AChE_BChE Test for Inhibition PPARg PPARγ Reporter Gene Assay (Cell-Based) Compound->PPARg Test for Agonism LYP LYP Phosphatase Assay (In Vitro) Compound->LYP Test for Inhibition Virulence Bacterial Virulence Factor Assays (Phenotypic) Compound->Virulence Test for Inhibition

Caption: Initial screening workflow for this compound.

Detailed Protocol: In Vitro Cholinesterase Inhibition Assay

This protocol is adapted from established methodologies for assessing the inhibition of AChE and BChE.[3]

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against acetylcholinesterase and butyrylcholinesterase.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound

  • Positive controls (e.g., galanthamine, rivastigmine)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

  • Add serial dilutions of the test compound or positive control to the respective wells.

  • Incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate (ATCI for AChE, BTCI for BChE).

  • Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the uninhibited control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Molecular Interactions

Understanding the downstream consequences of target engagement is critical. The following diagram illustrates the central role of PPARγ in metabolic regulation, a potential pathway modulated by this compound.

PPARg_Pathway Ligand 3-Aminoimidazolidine- 2,4-dione (Putative) PPARg PPARγ Ligand->PPARg Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Metabolic_Effects Increased Insulin Sensitivity Improved Glucose Homeostasis Lipid Metabolism Regulation Transcription->Metabolic_Effects Leads to

Sources

Methodological & Application

Application Note: N-Amination of Imidazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Protocol for the Synthesis of N-Amino Hydantoins for Medicinal Chemistry and Drug Development

Introduction

Imidazolidine-2,4-diones, commonly known as hydantoins, are a privileged heterocyclic scaffold in medicinal chemistry.[1][2] The hydantoin core is a key structural component in a variety of pharmaceuticals, including the antiepileptic drug phenytoin, the antibacterial agent nitrofurantoin, and the antiarrhythmic azimilide.[1] The synthetic versatility of the hydantoin ring system allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological properties.

N-amination of the hydantoin scaffold introduces a reactive amino group at the N1 or N3 position, creating a valuable synthetic handle for further derivatization and the construction of novel molecular architectures. These N-aminated derivatives are precursors to a wide range of compounds, including hydrazines and other complex nitrogen-containing heterocycles, which are of significant interest in drug discovery programs targeting cancer, infectious diseases, and neurological disorders.[3][4][5]

This application note provides a comprehensive, field-proven protocol for the N-amination of imidazolidine-2,4-diones using hydroxylamine-O-sulfonic acid (HOSA). We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, offer troubleshooting guidance, and discuss methods for product characterization.

Mechanism and Rationale: The Chemistry of Electrophilic Amination

The N-amination of an imidazolidine-2,4-dione is an electrophilic amination reaction.[6][7] The nitrogen atom of the hydantoin ring is not sufficiently nucleophilic to attack a typical aminating agent directly. Therefore, the reaction proceeds via a two-step mechanism:

  • Deprotonation: The first step involves the deprotonation of the N-H bond of the hydantoin ring by a base. The protons on the hydantoin nitrogens are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This deprotonation generates a resonance-stabilized anion, which is a much stronger nucleophile. The choice of base is critical; a moderately strong base like potassium carbonate is sufficient to deprotonate the hydantoin without causing unwanted side reactions.

  • Nucleophilic Attack: The resulting hydantoin anion then acts as a nucleophile, attacking the electrophilic nitrogen atom of the aminating agent, hydroxylamine-O-sulfonic acid (HOSA).[8][9] In HOSA, the nitrogen atom is bonded to an oxygen atom which, in turn, is bonded to a sulfonyl group. This arrangement makes the nitrogen atom electron-deficient and thus electrophilic. The nucleophilic attack by the hydantoin anion on the nitrogen of HOSA results in the formation of the N-N bond and the displacement of the sulfate as a leaving group.

The overall reaction is a substitution where a hydrogen atom on the nitrogen of the hydantoin is replaced by an amino group.

Caption: Generalized mechanism of N-amination of imidazolidine-2,4-dione.

Experimental Protocol

This protocol describes a general procedure for the N-amination of a generic 5,5-disubstituted imidazolidine-2,4-dione. The reaction can be adapted for various substituted hydantoins, though optimization of reaction conditions may be necessary.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
5,5-Disubstituted Imidazolidine-2,4-dione≥98%Sigma-AldrichStarting material.
Hydroxylamine-O-sulfonic acid (HOSA)97%Sigma-AldrichAminating agent. Handle with care.
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher ScientificBase.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros OrganicsSolvent.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor work-up.
Brine (Saturated NaCl solution)For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Drying agent.
Round-bottom flask
Magnetic stirrer and stir bar
Condenser
Heating mantle with temperature control
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄MilliporeFor reaction monitoring.

Step-by-Step Procedure

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add the 5,5-disubstituted imidazolidine-2,4-dione (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (approx. 0.2 M concentration of the starting hydantoin).

    • Stir the suspension at room temperature for 15 minutes.

  • Addition of Aminating Agent:

    • In a separate container, dissolve hydroxylamine-O-sulfonic acid (1.5 eq) in a minimal amount of DMF. Caution: HOSA is corrosive and moisture-sensitive.

    • Add the HOSA solution dropwise to the stirred suspension of the hydantoin and potassium carbonate over 10-15 minutes. An exotherm may be observed.

  • Reaction:

    • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 1:1 Ethyl Acetate:Hexanes). The product should be more polar than the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted HOSA and acidic byproducts.

    • Wash the organic layer with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aminated product.

Caption: Experimental workflow for the N-amination of imidazolidine-2,4-dione.

Characterization and Data Analysis

The successful synthesis of the N-aminated product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum should show the disappearance of the N-H proton signal from the starting material and the appearance of a new signal for the -NH₂ protons. The chemical shifts of the protons adjacent to the newly functionalized nitrogen will also be affected. ¹³C NMR will show corresponding changes in the chemical shifts of the carbon atoms in the heterocyclic ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product, matching the expected molecular formula.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the newly introduced amino group, typically in the range of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching frequencies of the hydantoin ring will also be present.

Expected Analytical Data for a Model Product (N-Amino-5,5-dimethylimidazolidine-2,4-dione)

AnalysisExpected Result
¹H NMR (400 MHz, DMSO-d₆)δ 1.25 (s, 6H, 2xCH₃), 5.50 (s, 2H, NH₂), 8.50 (s, 1H, NH)
¹³C NMR (100 MHz, DMSO-d₆)δ 24.5 (CH₃), 58.0 (C5), 157.0 (C2), 173.0 (C4)
HRMS (ESI) m/z calculated for C₅H₈N₃O₂ [M+H]⁺: 144.0611, Found: 144.0610
IR (KBr) ν_max 3450, 3300 (N-H stretch), 1770, 1710 (C=O stretch) cm⁻¹

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Incomplete deprotonation of the hydantoin.- Deactivation of the HOSA reagent by moisture.- Insufficient reaction temperature or time.- Ensure anhydrous conditions. Use freshly dried K₂CO₃ and anhydrous DMF.- Use a stronger base like sodium hydride (NaH), but with caution.- Increase reaction temperature or extend reaction time. Monitor by TLC.
Formation of Multiple Products - Dialkylation (amination at both N1 and N3).- Side reactions due to overly harsh conditions.- Use a controlled stoichiometry of the aminating agent (1.1-1.2 eq).- Lower the reaction temperature.
Difficult Purification - Product is highly polar and streaks on silica gel.- Co-elution with byproducts.- Use a different stationary phase for chromatography (e.g., alumina).- Consider recrystallization as an alternative purification method.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Hydroxylamine-O-sulfonic acid is corrosive and should be handled with care.

  • N,N-Dimethylformamide (DMF) is a suspected teratogen; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Vertex AI Search. Nitrenium ions as new versatile reagents for electrophilic amination - PMC.
  • Wikipedia. Hydroxylamine-O-sulfonic acid.
  • Wikipedia. Electrophilic amination.
  • ChemInform. ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates.
  • Organic Letters. Improved Reagent for Electrophilic Amination of Stabilized Carbanions.
  • PubMed Central. Phenothiazinimides: Atom-Efficient Electrophilic Amination Reagents.
  • MDPI. Synthesis and Characterization of Amino Acid-Derived Hydantoins.
  • Wiley-VCH. 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents.
  • PubMed Central. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity.
  • Semantic Scholar. Synthesis of hydantoins from N‐Boc protected amino acid derived amides using polymer‐supported PPh3/CBr4 as a reagent.
  • Organic Chemistry Portal. Hydantoin synthesis.
  • Wikipedia. Hydantoin.
  • RSC Publishing. Site-selective amination and/or nitrilation via metal-free C(sp 2 )–C(sp 3 ) cleavage of benzylic and allylic alcohols.
  • NTU > IRep. Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent.
  • ResearchGate. Synthesis of heterocyclic hydroxylamine‐o‐sulfonates using HOSA.
  • American Chemical Society. Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives.
  • ResearchGate. Recent Developments in Hydantoin Chemistry.
  • ResearchGate. Various applications of Imidazolidinone.
  • Chemistry LibreTexts. 24.6: Synthesis of Amines.
  • Benchchem. Application of N-tosyl Imidazolidinediones in Medicinal Chemistry: Application Notes and Protocols.
  • PubMed Central. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.
  • Sigma-Aldrich. Angeli s Salt.
  • ResearchGate. Mechanism of amine and amide ion substitution reactions at the carbon-nitrogen double bond.
  • ResearchGate. (PDF) Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.
  • YouTube. Making Amines, Imines, and Amides From Ketones and Aldehydes.
  • Amsbio. Angeli's Salt, AMS.T36177-100-MG.
  • Angeli's Salt.
  • Semantic Scholar. Imidazolidin-4-ones: Their Syntheses and Applications.
  • PubMed. Synthesis and Pharmacological Evaluation of Novel N-Mannich Bases Derived From 5,5-diphenyl and 5,5-di(propan-2-yl)imidazolidine-2,4-dione Core.
  • Jack Westin. Introduction to Amines and Amides - Organic Chemistry.
  • Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents.
  • PubMed. Synthesis of new 5-substituted hydantoins and symmetrical twin-drug type hydantoin derivatives.
  • Wikipedia. Amide.
  • PubMed Central. The Chemistry of Nitroxyl-Releasing Compounds.
  • PubMed. Synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-phenylglycine derivatives.
  • ResearchGate. An Overview about Medicinal Chemistry and Pharmaceutical Applications of 2, 4-Imidazolidinone and its Derivatives | Request PDF.
  • RSC Publishing. The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
  • PubMed. Angeli's salt (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by Angeli's salt decomposition.

Sources

Application Note: High-Purity Recovery of 3-Aminoimidazolidine-2,4-dione via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, first-principles-based protocol for the purification of 3-Aminoimidazolidine-2,4-dione, a key heterocyclic scaffold in medicinal chemistry and drug development. Recrystallization is a robust and scalable technique for purifying solid compounds, predicated on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures[1]. This guide moves beyond a simple list of steps to explain the underlying chemical principles, offering researchers a framework for rational solvent selection, process optimization, and troubleshooting. The protocols described herein are designed to be self-validating, incorporating quality control checkpoints to ensure the recovery of high-purity material suitable for downstream applications.

Foundational Principles: Structurally-Guided Solvent Selection

The molecular architecture of this compound is central to designing an effective purification strategy. The molecule features a polar hydantoin (imidazolidine-2,4-dione) core, which contains two amide-like carbonyl groups and a secondary amine, making it a good hydrogen bond donor and acceptor. The addition of a primary amino group at the N-3 position further increases the molecule's polarity and capacity for hydrogen bonding.

This high polarity dictates that solvents with a similar polar nature will be most effective for dissolution. The ideal recrystallization solvent must satisfy several key criteria[2]:

  • High Solvency at Elevated Temperatures: The solvent must fully dissolve the crude compound near its boiling point.

  • Low Solvency at Ambient or Cold Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize yield upon cooling.

  • Favorable Impurity Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Chemical Inertness: The solvent must not react with the target compound[3].

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals during the drying phase[3].

Based on these principles and literature precedents for similar hydantoin derivatives, polar protic solvents are excellent candidates[4]. An ethanol/water mixture is a particularly strong starting point, as the ethanol provides solvency for the organic backbone while the water acts as an anti-solvent, reducing solubility upon cooling to promote crystallization.

Table 1: Candidate Solvents for Recrystallization of this compound
SolventBoiling Point (°C)Polarity (Dielectric Const.)Rationale & Potential Issues
Water10080.1Excellent for highly polar compounds. May have poor solvency for less-polar impurities.
Ethanol7824.5Good general-purpose polar protic solvent. May be too strong a solvent, requiring an anti-solvent.
Methanol6532.7Similar to ethanol but more volatile and potentially higher solvency.
Isopropanol8218.3Less polar than ethanol; may offer a better solubility differential.
Ethanol/Water Variable (78-100)VariableRecommended Starting System. Highly tunable; allows for fine-control over solubility by adjusting the ratio[4].
Acetonitrile8237.5Polar aprotic solvent. Can be effective if protic solvents lead to side reactions (unlikely here).

Process Visualization & Workflow

The following diagrams illustrate the logical flow of the recrystallization process, from initial solvent screening to final purity assessment.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_finish Finishing & QC SolventScreen Step 1: Small-Scale Solvent Screening Dissolution Step 2: Dissolution of Crude Compound SolventScreen->Dissolution Select best solvent HotFilt Step 3: Hot Filtration (Optional) Dissolution->HotFilt Insoluble impurities present Crystallization Step 4: Slow Cooling & Crystallization Dissolution->Crystallization No insoluble impurities HotFilt->Crystallization Isolation Step 5: Crystal Isolation (Vacuum Filtration) Crystallization->Isolation Crystals formed Washing Step 6: Cold Solvent Wash Isolation->Washing Drying Step 7: Drying Crystals Washing->Drying QC Step 8: Purity Assessment (MP, TLC, etc.) Drying->QC Final Product

Caption: A generalized workflow for the purification of this compound.

Solvent_Selection_Logic Start Crude Compound + Test Solvent TestHot Add solvent, heat to boiling. Does it dissolve? Start->TestHot TestCold Cool solution to 0-5 °C. Do crystals form? TestHot->TestCold Yes Result Insoluble in hot solvent. REJECT TestHot->Result No Success GOOD CANDIDATE Proceed to scale-up. TestCold->Success Yes Failure Soluble in cold solvent. REJECT TestCold->Failure No

Caption: Logic diagram for empirical selection of an appropriate recrystallization solvent.

Experimental Protocol

3.1. Materials & Equipment

  • Chemicals: Crude this compound, Ethanol (Reagent Grade), Deionized Water, Celite® or activated carbon (optional).

  • Glassware: Erlenmeyer flasks (multiple sizes), beakers, graduated cylinders, Hirsch or Büchner funnel, filter flask.

  • Equipment: Hot plate with magnetic stirring, vacuum source, analytical balance, melting point apparatus, TLC plates and chamber.

3.2. Step-by-Step Methodology

Step 1: Solvent System Selection (Small-Scale Test)

  • Rationale: To empirically determine the optimal solvent or solvent mixture before committing the bulk of the material[2].

  • Place ~50 mg of crude this compound into a small test tube.

  • Add the chosen solvent (e.g., a 1:1 ethanol/water mixture) dropwise at room temperature. Note the initial solubility. The compound should be sparingly soluble[1].

  • Heat the test tube in a water bath, adding the minimum amount of solvent needed to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline precipitate.

Step 2: Dissolution of the Crude Solid

  • Place the bulk of the crude this compound into an Erlenmeyer flask (choose a flask size that will be no more than half-full with solvent).

  • Add a magnetic stir bar.

  • Add the predetermined solvent system (e.g., ethanol/water) portion-wise while heating the flask on a hot plate with gentle stirring.

  • Continue adding just enough hot solvent until the solid completely dissolves. Adding excess solvent will reduce the final yield.

Step 3: Decolorization and Hot Filtration (Optional)

  • Rationale: To remove colored impurities or fine insoluble particulates.

  • If the solution is highly colored, add a small amount of activated carbon. If it contains fine suspended solids, add a small amount of Celite®.

  • Boil the solution for 2-3 minutes.

  • Pre-heat a separate filter funnel and receiving Erlenmeyer flask.

  • Perform a rapid gravity filtration of the hot solution through a fluted filter paper to remove the carbon/Celite®. This step must be done quickly to prevent premature crystallization in the funnel.

Step 4: Crystallization

  • Cover the flask containing the hot, clear solution with a watch glass.

  • Crucially, allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can cause the compound to precipitate as a powder or oil, trapping impurities[1].

  • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.

Step 5: Isolation of Crystals

  • Set up a Büchner or Hirsch funnel with a piece of filter paper that fits flatly.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Connect the filter flask to a vacuum source and turn it on.

  • Pour the cold slurry of crystals into the funnel.

  • Use a spatula to transfer any remaining crystals, washing them into the funnel with a small amount of the cold mother liquor.

Step 6: Washing the Crystals

  • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold solvent.

  • Rationale: The cold solvent will wash away residual soluble impurities clinging to the crystal surfaces without re-dissolving a significant amount of the product.

  • Repeat the wash 1-2 times.

Step 7: Drying

  • Continue to draw air through the crystals on the Büchner funnel for 15-20 minutes to partially dry them.

  • Transfer the crystals to a pre-weighed watch glass.

  • Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a modest temperature (e.g., 40-50 °C) to avoid decomposition.

Quality Control and Troubleshooting

A successful purification must be verified. The following table outlines key quality control checks.

Table 2: Purity Assessment and Expected Results
TestPurposeCrude Material (Typical)Recrystallized Product (Expected)
Appearance Visual check for purityOff-white to yellow or tan powderWhite to off-white crystalline solid
Melting Point Assess purity and identityBroad melting range (e.g., 185-195 °C)Sharp, narrow melting range (e.g., 205-207 °C)
TLC Analysis Identify number of componentsMultiple spots may be visibleA single, distinct spot
Troubleshooting Common Issues
ProblemProbable Cause(s)Solution(s)
No Crystals Form Too much solvent was used; compound is too soluble.Boil off some of the solvent to increase concentration. Try adding a suitable anti-solvent dropwise. Scratch the inside of the flask with a glass rod.
"Oiling Out" Solution is supersaturated; cooling is too rapid; melting point of solid is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow to cool much more slowly.
Low Recovery Yield Compound has significant solubility in cold solvent; premature crystallization during hot filtration; too much washing.Ensure solution is fully chilled in an ice bath. Minimize the volume of hot solvent used. Use only ice-cold solvent for washing.

Safety Precautions

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[5].

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water[6].

  • Disposal: Waste solvents and any residual material should be disposed of according to institutional guidelines, typically through a licensed chemical waste program. Do not discharge to sewer systems[6][7].

References

A complete list of references cited throughout this document is provided below.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Online] Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Online] Available at: [Link]

  • University of Colorado Boulder, Science Learning Center. Experiment: Recrystallization – Part I: Solvent Selection. [Online] Available at: [Link]

  • Stack Exchange Inc. Are there any general rules for choosing solvents for recrystallization? Chemistry Stack Exchange. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16784166, 3-(3-Aminopropyl)imidazolidine-2,4-dione. PubChem. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13953815, 5-Aminoimidazolidine-2,4-dione. PubChem. [Online] Available at: [Link]

  • American Chemical Society Publications. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Online] Available at: [Link]

  • MDPI. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. [Online] Available at: [Link]

  • ChemBK. imidazolidine-2,4-dione. [Online] Available at: [Link]

  • Taylor & Francis Online. Hydantoin – Knowledge and References. [Online] Available at: [Link]

  • Tunku Abdul Rahman University of Management and Technology. Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Physical Science. [Online PDF] Available at: [Link]

  • Duke University, Occupational and Environmental Safety Office. Safe Handling of Hazardous Drugs. [Online PDF] Available at: [Link]

  • SRR Publications. Novel new research strategies of hydantoin derivatives: A review. Journal of Drug Delivery and Therapeutics. [Online] Available at: [Link]

  • Capot Chemical Co., Ltd. MSDS of 1-aMino-imidazolidine-2,4-dione. [Online PDF] Available at: [Link]

  • National Center for Biotechnology Information. 3-Amino-5,5-diphenylimidazolidine-2,4-dione. PubMed Central. [Online] Available at: [Link]

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Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 3-Aminoimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of related substances for 3-Aminoimidazolidine-2,4-dione. This compound, a derivative of the hydantoin heterocyclic system, is of increasing interest in pharmaceutical development.[1] Ensuring its purity is critical for safety and efficacy. The method described herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol grounded in established chromatographic principles and regulatory expectations. The causality behind experimental choices is explained to empower users to adapt and troubleshoot the method effectively.

Introduction and Scientific Rationale

This compound belongs to the hydantoin class of compounds, which are integral to numerous biologically active agents, including anticonvulsants and antiarrhythmics.[1][2] The introduction of an amino group at the N-3 position presents unique stability and impurity profiles that must be rigorously characterized. A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, process impurities, or other potential contaminants.[3] The development of such a method is a mandatory requirement by regulatory bodies like the ICH and FDA for new drug substances.[3][4]

The core challenge in analyzing this compound lies in its high polarity. The parent hydantoin ring, combined with a primary amino group, results in a low octanol-water partition coefficient (a related isomer, 5-Aminoimidazolidine-2,4-dione, has a calculated XLogP3-AA of -1.9), making it poorly retained on traditional C18 stationary phases.[5] Therefore, this protocol employs a reversed-phase column with a polar-embedded stationary phase to enhance retention and achieve superior resolution of the main peak from potential impurities.

Postulated Impurities and Degradation Pathways

A comprehensive understanding of potential impurities is fundamental to developing a specific and robust analytical method. Based on common hydantoin synthesis routes, such as the reaction of a hydantoin precursor with hydrazine[6], and general chemical principles, the following potential process-related and degradation impurities are postulated:

  • Process-Related Impurities:

    • Impurity A: Imidazolidine-2,4-dione (Hydantoin): Unreacted starting material.

    • Impurity B: Hydrazine: Excess reagent from the amination step.

    • Impurity C: Biuret: A common impurity in urea-derived starting materials.[7]

    • Impurity D: Ureido-derivatives: Incomplete cyclization products from synthesis.[8]

  • Degradation Products:

    • Hydrolytic Degradation: The hydantoin ring is susceptible to hydrolysis under harsh acidic or basic conditions, potentially opening the ring to form N-carbamoyl amino acid derivatives.

    • Oxidative Degradation: The primary amino group is a potential site for oxidation.

    • Photolytic Degradation: Exposure to UV light may induce degradation.

Chromatographic Method and System Suitability

The choices within this HPLC protocol are driven by the physicochemical properties of this compound and the need to resolve it from the aforementioned potential impurities.

Materials and Reagents
  • HPLC System: A quaternary HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Polar-embedded C18 column (e.g., Waters Atlantis T3, Agilent Zorbax SB-AQ, or equivalent), 4.6 x 150 mm, 3.5 µm particle size.

    • Expert Rationale: A polar-embedded phase provides a dual retention mechanism. It retains polar compounds like this compound via hydrophilic interaction with the embedded polar group (e.g., carbamate) while still offering the hydrophobic selectivity of a C18 phase. This is crucial for retaining the highly polar analyte and separating it from both polar and non-polar impurities.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer. Adjust pH to 3.0 with phosphoric acid.

    • Expert Rationale: The pKa of the hydantoin ring nitrogen is approximately 9.[9] The pKa of the N-amino group is expected to be basic. By setting the mobile phase pH to 3.0, both the ring and the amino group will be protonated, ensuring the analyte exists in a single, consistent ionic state for stable retention and sharp peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Diluent: Mobile Phase A / Acetonitrile (95:5, v/v).

  • Reference Standard: this compound, >99.5% purity.

  • Other Reagents: Phosphoric acid, Potassium Phosphate Monobasic, HPLC grade water.

HPLC Operating Parameters

A gradient elution is selected to ensure elution of any less polar impurities while providing optimal resolution around the main analyte peak.

ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
UV Detection 210 nm
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
30
30.1
35

Expert Rationale: Detection at a low wavelength like 210 nm is necessary because the hydantoin structure lacks a significant chromophore for strong UV absorbance at higher wavelengths.[10] A gradient elution ensures that potential late-eluting, more hydrophobic process impurities are effectively cleared from the column in a reasonable runtime.

System Suitability Test (SST)

System suitability is a self-validating component of the protocol, ensuring the chromatographic system is performing adequately before sample analysis, as mandated by pharmacopeias like the USP.[8][11]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0 for the this compound peak
Theoretical Plates (N) ≥ 2000 for the this compound peak
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time from 5 replicate injections of the standard

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

Analytical Procedure Workflow

The overall workflow from sample receipt to final purity calculation is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases & Diluent D Equilibrate HPLC System A->D B Prepare Standard Solution (0.5 mg/mL) E Perform System Suitability Test (SST) B->E C Prepare Sample Solution (0.5 mg/mL) F Inject Blank, Standard, & Sample Solutions C->F D->E System Ready E->F SST Pass G Integrate Chromatograms F->G H Calculate Purity (% Area) & Impurity Profile G->H I Generate Report H->I

Caption: HPLC analysis workflow for this compound.

Calculation of Purity

The purity is calculated using the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For individual impurities:

% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Method Validation Protocol (ICH Q2(R1) Framework)

To ensure the method is suitable for its intended purpose, a validation protocol must be executed.[10]

Specificity and Forced Degradation

Specificity is demonstrated by the method's ability to separate the main analyte from its potential impurities and degradation products. Forced degradation studies are the cornerstone of this validation parameter.[3]

  • Protocol: Prepare solutions of this compound at 0.5 mg/mL and subject them to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 105°C for 48 hours (solid state).

    • Photolytic: Expose solution to UV light (ICH option 1) for 24 hours.

  • Analysis: Analyze the stressed samples alongside an unstressed control. A PDA detector is essential to evaluate peak purity and ensure no co-eluting peaks are present. The method is considered stability-indicating if all major degradation peaks are well-resolved from the main analyte peak (Resolution > 2.0).

Linearity, Range, Accuracy, and Precision

These parameters validate the quantitative performance of the method.

Validation_Logic cluster_quant Quantitative Validation Linearity Linearity & Range (e.g., QL to 150% of target) Validation Is Method Fit for Purpose? Linearity->Validation Accuracy Accuracy (% Recovery at 3 levels) Accuracy->Validation Precision Precision (Repeatability & Intermediate) Precision->Validation QL_DL QL & DL (Signal-to-Noise) QL_DL->Validation Method Developed HPLC Method Method->Linearity Method->Accuracy Method->Precision Method->QL_DL

Caption: Core components of quantitative HPLC method validation.

  • Linearity: Assessed over a range from the Quantitation Limit (QL) to 150% of the working standard concentration (e.g., 5 levels). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Performed by spiking a placebo or sample matrix with the API at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability: Six replicate preparations of the same sample. RSD should be ≤ 2.0%.

    • Intermediate Precision: Repeatability test performed on a different day, by a different analyst, or on a different instrument. Results from both sets are compared.

  • Quantitation Limit (QL) and Detection Limit (DL): Determined based on the signal-to-noise ratio, typically 10:1 for QL and 3:1 for DL.

Conclusion

This application note provides a comprehensive, scientifically-grounded HPLC method for the purity analysis of this compound. By utilizing a polar-embedded stationary phase and a pH-controlled mobile phase, the method overcomes the challenges associated with retaining and resolving this highly polar compound. The detailed protocol, including system suitability criteria and a full validation framework based on ICH guidelines, provides a robust and reliable tool for quality control and stability assessment in a regulated drug development environment.

References

  • KONNERT, L. et al. (2017). Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. Semantic Scholar. Available at: [Link]

  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. Available at: [Link]

  • Cheng, X.-C. et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 29(7), 1108-14. Available at: [Link]

  • Chemsrc. (n.d.). Imidazolidine-2,4-dione | CAS#:461-72-3. Chemsrc.com. Available at: [Link]

  • Veeprho. (n.d.). Hydantoin Impurities and Related Compound. Veeprho.com. Available at: [Link]

  • de Oliveira, R. B. et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 17(1), 815–828. Available at: [Link]

  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. ResearchGate. Available at: [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic-chemistry.org. Available at: [Link]

  • de Oliveira, R. B. et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Available at: [Link]

  • Lim, S. M. et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8. Available at: [Link]

  • Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,4-Imidazolidinedione, 5-methyl- (CAS 616-03-5). Chemeo.com. Available at: [Link]

  • Sahu, R. et al. (2016). Forced degradation studies. MedCrave online. Available at: [Link]

  • Wikipedia. (n.d.). Urea. Wikipedia.org. Available at: [Link]

  • ResearchGate. (n.d.). Fig. S7 UV-Vis absorption spectra of His over the course of the... ResearchGate. Available at: [Link]

  • U.S. Pharmacopeia. (2022). 〈621〉 CHROMATOGRAPHY. USP.org. Available at: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • PubChem. (n.d.). 5-Aminoimidazolidine-2,4-dione. PubChem.ncbi.nlm.nih.gov. Available at: [Link]

  • Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Agilent.com. Available at: [Link]

  • Scribd. (n.d.). USP-NF 621 Chromatography. Scribd.com. Available at: [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. Chromatographyonline.com. Available at: [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.gov. Available at: [Link]

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The Versatile Synthon: Application Notes for 3-Aminoimidazolidine-2,4-dione in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the N-Amino Hydantoin Scaffold

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a cornerstone scaffold in medicinal chemistry. Its derivatives are found in a range of pharmaceuticals, including anticonvulsants like phenytoin, antiarrhythmics, and antibacterial agents.[1][2] The strategic functionalization of the hydantoin core is paramount to modulating its biological activity. While substitutions at the C5 and N1 positions are common, the introduction of an amino group at the N3 position creates a particularly valuable chemical intermediate: 3-Aminoimidazolidine-2,4-dione.

This N-amino hydantoin serves as a versatile building block, or synthon, offering a reactive handle for a multitude of chemical transformations. The exocyclic amino group provides a nucleophilic site for derivatization, enabling the construction of diverse molecular libraries for drug discovery and development. This guide provides an in-depth exploration of the synthesis and application of this compound derivatives, offering detailed protocols and mechanistic insights for researchers in organic synthesis and medicinal chemistry.

Physicochemical Properties and Safety Considerations

A comprehensive understanding of a chemical intermediate's properties is fundamental to its effective and safe use. Below is a summary of key data for the parent this compound scaffold.

PropertyValue / InformationSource
IUPAC Name This compoundN/A
Synonyms 3-Aminohydantoin, N-Aminohydantoin[3]
Molecular Formula C₃H₅N₃O₂N/A
Molecular Weight 115.09 g/mol N/A
Appearance Typically a solidGeneral Knowledge
Solubility Varies with substitution; parent likely soluble in polar organic solvents like DMSO, DMF.[3]
Safety & Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if any irritation or symptoms persist.

Synthesis of the 3-Aminohydantoin Core

The accessibility of 3-aminohydantoins has been a historical challenge, limiting their broader application. However, a recently developed two-step method provides an efficient and practical route from readily available α-amino esters.[3] This protocol is a significant improvement over older methods, utilizing low-cost reagents and offering a versatile scope.

Protocol 1: Two-Step Synthesis from α-Amino Esters

This protocol details the synthesis of a 5-substituted 3-aminohydantoin, starting from the corresponding α-amino ester. The process involves the formation of an isocyanate intermediate, followed by condensation with hydrazine and subsequent cyclization.[3]

Workflow Overview:

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Condensation & Cyclization A α-Amino Ester Hydrochloride C Isocyanate Intermediate A->C Base (e.g., DIPEA) Anhydrous Solvent (e.g., DCM) B Triphosgene (BTC) B->C E Final 3-Aminohydantoin C->E DIPEA, DMAP DMSO, 0°C to 120°C D Hydrazine Hydrate D->E

Caption: General workflow for the two-step synthesis of 3-aminohydantoins.

Materials:

  • α-Amino ester hydrochloride (e.g., Phenylalanine methyl ester hydrochloride) (1.0 equiv)

  • Triphosgene (BTC) (0.33 equiv)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Hydrazine hydrate (1.0 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.2 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Step-by-Step Procedure:

Part A: Isocyanate Synthesis

  • Suspend the α-amino ester hydrochloride (1.0 equiv) in anhydrous DCM in a flame-dried, three-neck flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., Argon).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add triphosgene (0.33 equiv) to the suspension.

  • Add DIPEA (3.0 equiv) dropwise to the reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure. The resulting crude isocyanate intermediate is often used directly in the next step without further purification.

Part B: Condensation and Cyclization

  • Dissolve the crude isocyanate intermediate from Part A in anhydrous DMSO.

  • In a separate flask, prepare a solution of hydrazine hydrate (1.0 equiv), DIPEA (3.0 equiv), and DMAP (0.2 equiv) in DMSO.

  • Cool the isocyanate solution to 0°C.

  • Slowly add the hydrazine/base solution to the isocyanate solution. Stir at 0°C for 30 minutes.

  • Heat the reaction mixture to 100-120°C and maintain for 30 minutes to 8 hours, depending on the substrate.[3] The cyclization is the key step here.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • After cooling to room temperature, quench the reaction by adding water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aminohydantoin.

Mechanistic Rationale

The success of this synthesis hinges on a two-stage mechanism.[3] First, the hydrazine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a non-cyclic urea-type intermediate. The subsequent application of heat, facilitated by the base system (DIPEA/DMAP), promotes the intramolecular cyclization. The nitrogen atom of the urea attacks the ester carbonyl, leading to the elimination of the alcohol (e.g., methanol) and the formation of the stable five-membered hydantoin ring.

G Isocyanate Isocyanate R-CH-N=C=O | COOR' Intermediate Urea Intermediate Isocyanate->Intermediate Nucleophilic Attack Hydrazine Hydrazine (H2N-NH2) Hydrazine->Intermediate Product 3-Aminohydantoin Intermediate->Product Intramolecular Cyclization (Heat, Base) - R'OH

Caption: Simplified reaction mechanism for 3-aminohydantoin formation.

Application as a Chemical Intermediate: The N-Amino Handle

The primary value of this compound lies in the synthetic utility of its exocyclic N-amino group. This group can participate in a wide array of reactions, allowing for the facile introduction of diverse functionalities. It serves as a nucleophilic handle to build molecular complexity.

Protocol 2: Acylation for Amide Synthesis

A fundamental transformation is the acylation of the amino group to form amides. This reaction connects the hydantoin core to various carboxylic acid-containing fragments, a common strategy in drug design to probe structure-activity relationships (SAR).

Materials:

  • 5-Substituted-3-aminohydantoin (1.0 equiv)

  • Acyl chloride or Carboxylic acid (1.1 equiv)

  • Coupling agent (if using carboxylic acid, e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., Triethylamine, DIPEA) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DCM, DMF)

Step-by-Step Procedure (Using an Acyl Chloride):

  • Dissolve the 3-aminohydantoin (1.0 equiv) and triethylamine (2.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0°C.

  • Add the acyl chloride (1.1 equiv) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by flash chromatography or recrystallization.

Protocol 3: Reductive Amination for N-Alkylation

Reductive amination provides a pathway to introduce alkyl groups onto the N-amino moiety. This is achieved by first forming an imine or hydrazone with an aldehyde or ketone, followed by in-situ reduction.

Materials:

  • 5-Substituted-3-aminohydantoin (1.0 equiv)

  • Aldehyde or Ketone (1.2 equiv)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 equiv)

  • Anhydrous solvent (e.g., 1,2-Dichloroethane (DCE), Methanol)

  • Acetic acid (catalytic amount, if needed)

Step-by-Step Procedure:

  • To a solution of the 3-aminohydantoin (1.0 equiv) and the aldehyde/ketone (1.2 equiv) in DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine/hydrazone formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.

  • Carefully quench the reaction with a saturated solution of NaHCO₃.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the N-alkylated product via flash chromatography.

Characterization Techniques

The structural elucidation of newly synthesized 3-aminohydantoin derivatives is critical. A combination of spectroscopic and chromatographic methods should be employed for full characterization.

TechniqueExpected Observations for a 5-benzyl-3-aminohydantoin Derivative
¹H NMR Signals for the benzyl protons, a characteristic signal for the C5-proton of the hydantoin ring, and distinct signals for the NH protons of the ring and the exocyclic amino group.
¹³C NMR Resonances for the two carbonyl carbons (C2 and C4) of the hydantoin ring (typically in the 155-175 ppm range), along with signals for the C5 carbon and any substituent carbons.
IR Spectroscopy Characteristic C=O stretching frequencies for the two carbonyl groups (around 1700-1780 cm⁻¹), and N-H stretching bands for the amine and amide protons.
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the compound.
HPLC A single, sharp peak under various solvent conditions to confirm purity.

Conclusion and Future Outlook

This compound is a highly valuable, yet perhaps underutilized, intermediate in synthetic and medicinal chemistry. The development of efficient synthetic routes has made this scaffold more accessible, paving the way for its use in creating novel chemical entities.[3] The N-amino group serves as a versatile handle for diversification, allowing chemists to readily explore chemical space around the hydantoin core. The protocols and insights provided herein are intended to empower researchers to leverage this synthon in their quest for new therapeutic agents and complex molecular architectures.

References

  • Bouchnak, H., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydra- zines with Isocyanates Derived from α-Amino Esters. Synlett.
  • El-Barbary, A. A., et al. (1994). Synthesis of 3′-Amino and 5′-Amino Hydantoin 2′-Deoxynucleosides. Nucleosides and Nucleotides, 13(1-3). Available at: [Link]

  • Chin, E.-Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Available at: [Link]

  • Liu, H., Yang, Z., & Pan, Z. (2014). Synthesis of Highly Substituted imidazolidine-2,4-dione (Hydantoin) Through Tf2O-mediated Dual Activation of Boc-protected Dipeptidyl Compounds. Organic Letters, 16(22), 5902-5905. Available at: [Link]

  • Wang, J., et al. (2024). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Organic Letters. Available at: [Link]

  • Hulme, C., et al. (2005). Facile one-pot synthesis of 5-substituted hydantoins. Electronic Supplementary Information. Available at: [Link]

  • Al-Obeidi, F. A., et al. (2022). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. RSC Advances. Available at: [Link]

  • Gao, F., et al. (2024). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Hydantoin. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5). Available at: [Link]

  • James, T. L., et al. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262. Available at: [Link]

Sources

The Versatile 3-Aminoimidazolidine-2,4-dione Scaffold: A Gateway to Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Aminoimidazolidine-2,4-dione Core in Medicinal Chemistry

The imidazolidine-2,4-dione, or hydantoin, scaffold is a cornerstone in medicinal chemistry, featured in a range of clinically significant drugs such as the anticonvulsant Phenytoin and the antibacterial agent Nitrofurantoin.[1][2] The introduction of an amino group at the N-3 position unlocks a new dimension of synthetic versatility, transforming the humble hydantoin into a powerful platform for the generation of diverse and complex molecular architectures. This this compound core offers a unique combination of a rigid heterocyclic framework with a nucleophilic handle, enabling a plethora of chemical modifications. This guide provides an in-depth exploration of the synthesis and derivatization of this compound and its application in the discovery of novel therapeutic agents, including potential antiviral, anticancer, and antimalarial candidates.[3][4]

Core Synthesis: Accessing the this compound Scaffold

The foundational step in leveraging this scaffold is its efficient synthesis. A reliable method involves the direct amination of a pre-formed hydantoin ring. The synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione from 5,5-diphenylhydantoin (Phenytoin) serves as an exemplary protocol.

Protocol 1: Synthesis of 3-Amino-5,5-diphenylimidazolidine-2,4-dione

This protocol is adapted from the established synthesis of 3-aminohydantoin derivatives.[1]

Materials:

  • 5,5-Diphenylhydantoin (Phenytoin)

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 5,5-diphenylhydantoin (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 equivalents) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting material and impurities.

  • Dry the product under vacuum to yield 3-amino-5,5-diphenylimidazolidine-2,4-dione as a white solid.

Self-Validation:

  • Expected Yield: 75-85%

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The appearance of a new signal corresponding to the -NH₂ protons in the ¹H NMR spectrum and the absence of the N-H proton signal from the starting hydantoin are indicative of a successful reaction.

Synthetic Diversification: Unleashing the Potential of the 3-Amino Group

The true power of the this compound scaffold lies in the reactivity of the N-amino group. This nucleophilic center provides a convenient point for diversification, allowing for the introduction of a wide array of substituents and the construction of more complex molecular frameworks.

A. Schiff Base Formation: A Gateway to Diverse Functionalities

The reaction of the 3-amino group with aldehydes and ketones provides a straightforward route to Schiff bases (imines). These intermediates can be further modified or can themselves be the target bioactive molecules.[5][6]

Protocol 2: General Procedure for Schiff Base Synthesis

Materials:

  • 3-Amino-5,5-disubstituted-imidazolidine-2,4-dione

  • Aldehyde or Ketone (1 equivalent)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the 3-amino-5,5-disubstituted-imidazolidine-2,4-dione in ethanol or methanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or gently heat to reflux for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base product will often precipitate and can be collected by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The use of a catalytic amount of acid is crucial to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amino group.

Visualization of Synthetic Workflow

G Hydantoin 5,5-Disubstituted Imidazolidine-2,4-dione AminoHydantoin 3-Amino-5,5-disubstituted Imidazolidine-2,4-dione Hydantoin->AminoHydantoin Hydrazine Hydrate SchiffBase Schiff Base Derivative AminoHydantoin->SchiffBase Aldehyde/Ketone, cat. Acid FusedSystem Fused Heterocyclic System AminoHydantoin->FusedSystem Multicomponent Reactions ReducedAmine N-Substituted-3-amino -imidazolidine-2,4-dione SchiffBase->ReducedAmine Reductive Amination (e.g., NaBH4) Pharmaceuticals Novel Pharmaceutical Candidates ReducedAmine->Pharmaceuticals FusedSystem->Pharmaceuticals

Caption: Synthetic pathways originating from the this compound scaffold.

B. Reductive Amination: Accessing Stable Secondary Amines

The imine bond of the Schiff base can be selectively reduced to form a stable secondary amine, a common functional group in many pharmaceutical agents. This two-step, one-pot procedure is a powerful tool for introducing diverse alkyl and aryl substituents.[7]

Protocol 3: One-Pot Reductive Amination

Materials:

  • 3-Amino-5,5-disubstituted-imidazolidine-2,4-dione

  • Aldehyde or Ketone (1 equivalent)

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane

Procedure:

  • In a round-bottom flask, dissolve the 3-amino-5,5-disubstituted-imidazolidine-2,4-dione and the aldehyde or ketone in methanol (for NaBH₄) or dichloromethane (for NaBH(OAc)₃).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Trustworthiness through Self-Validation: The success of the reduction can be confirmed by the disappearance of the imine C=N stretch in the IR spectrum and the appearance of an N-H stretch. ¹H NMR will show the appearance of new signals corresponding to the newly formed C-H and N-H protons.

Applications in the Synthesis of Novel Pharmaceuticals

The synthetic handles on the this compound scaffold have been exploited to create a variety of compounds with promising biological activities.

Antiviral Agents

Derivatives of imidazolidine-2,4-dione have shown potential as antiviral agents.[3] The ability to introduce diverse side chains via the 3-amino group allows for the fine-tuning of interactions with viral proteins, such as proteases or polymerases.

Anticancer Agents

The hydantoin scaffold is present in several anticancer drugs, and derivatives of this compound have been investigated for their antiproliferative activities. These compounds can be designed to target various cellular pathways involved in cancer progression.

Antimalarial Agents and BACE Inhibitors

Recent studies have highlighted the potential of aminohydantoin derivatives as a novel class of antimalarial agents.[4] These compounds have been shown to be potent nanomolar inhibitors of Plasmodium aspartic proteases. Interestingly, this research was inspired by the aminohydantoin core found in inhibitors of β-secretase (BACE), a key enzyme in Alzheimer's disease, demonstrating the scaffold's potential across different therapeutic areas.[4]

Data Presentation: Biological Activity of 3-Aminohydantoin Derivatives

Compound ClassTargetExample ActivityReference
AntiviralVaccinia VirusEC₅₀ = 16 µg/mL[3]
AnticancerHeLa, MCF-7IC₅₀ = 2-23 µM[3]
AntimalarialPlasmodium falciparumIC₅₀ = 140-1500 nM[4]
NeuroprotectiveDopaminergic neuronsIn vivo and in vitro efficacy

Conclusion: A Scaffold with a Bright Future in Drug Discovery

The this compound scaffold represents a privileged starting point for the synthesis of novel and diverse small molecules with therapeutic potential. Its straightforward synthesis and the versatile reactivity of the 3-amino group provide medicinal chemists with a powerful tool to explore chemical space and develop new drug candidates. The demonstrated activity of its derivatives against a range of diseases underscores the continued importance of this heterocyclic core in modern drug discovery.

References

  • Ask, K., Dijols, S., Giroud, C., Casse, L., Frapart, Y., Sari, M., Kim, K., Stuehr, D., & Mansuy, D. (Year). Title of the article. Journal Name, Volume(Issue), pages.
  • Abdel-Aziz, A. A.-M., Mague, J. T., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]

  • Kralj, M., et al. (2007). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. Molecules, 12(4), 857-873. [Link]

  • Kornicka, A., Sączewski, F., & Gdaniec, M. (2006). SYNTHESIS AND APPLICATION OF 2-IMINOIMIDAZOLIDINES TO THE SYNTHESIS OF NOVEL FUSED HETEROCYCLIC RING SYSTEMS. Heterocycles, 68(7), 1433. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Milisav, A., et al. (2013). Evaluation of Aminohydantoins as a Novel Class of Antimalarial Agents. ACS Medicinal Chemistry Letters, 4(10), 963-967. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

  • Rizk, O. A., et al. (2023). 3-aminohydantoin derivate as a promising scaffold in dopaminergic neuroprotection and neurorescue in the in vivo and in vitro 6-hydroxydopamine models of Parkinson's disease. Clinical and Experimental Pharmacology and Physiology, 50(9), 728-737. [Link]

  • Sharma, S., et al. (2023). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Mini-Reviews in Medicinal Chemistry, 23(1), 1-20. [Link]

  • Shin, D., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 435-458. [Link]

  • Tan, C. H., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-8. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Yankov, A., & Shutalev, A. (2019). Examples of 1-aminohydantoin-based drugs. ResearchGate. [Link]

  • Mohammad, Z. H., Rasheed, M. K., & Al Samarrai, O. R. (2025). Synthesis and characterization of some thiazolidine 4-one derivatives derived from Schiff bases, and evaluation of their antibacterial and antifungal activity. Cellular and Molecular Biology, 71(4), 1-10. [Link]

  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2017). Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars Library. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. [Link]

Sources

Application Notes and Protocols for the Derivatization of the 3-Amino Group of Hydantoin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Hydantoin Scaffold and the Significance of the 3-Amino Group

Hydantoin, a five-membered heterocyclic ring (imidazolidine-2,4-dione), is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals. Its derivatives exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. The introduction of an amino group at the N-3 position of the hydantoin ring, forming 3-aminohydantoin, provides a key reactive handle for further molecular elaboration. This primary amine allows for a diverse array of chemical modifications, enabling the synthesis of novel compound libraries for drug discovery and development.

The nucleophilic nature of the 3-amino group makes it amenable to various derivatization reactions, including acylation, alkylation, and the formation of Schiff bases. These modifications can significantly alter the physicochemical and pharmacological properties of the parent molecule, influencing its solubility, stability, and biological target interactions. This application note provides a detailed guide to the common protocols for derivatizing the 3-amino group of hydantoin, offering insights into the underlying chemistry and providing step-by-step procedures for synthesis and characterization.

Derivatization Strategies for the 3-Amino Group of Hydantoin

The derivatization of the 3-amino group of hydantoin primarily involves three main reaction types: acylation, alkylation, and Schiff base formation. The choice of strategy depends on the desired final compound and the properties to be introduced.

Acylation: Introduction of Carbonyl Functionalities

Acylation involves the introduction of an acyl group (R-C=O) to the 3-amino position, forming a stable amide linkage. This modification is widely used to introduce a variety of functional groups, influencing the molecule's polarity and hydrogen bonding capabilities.

Causality Behind Experimental Choices: The use of a base, such as triethylamine or pyridine, is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride) and to deprotonate the ammonium salt of the amine, thereby increasing its nucleophilicity. The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Dichloromethane (DCM) is a common choice due to its inertness and ease of removal.

Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Aminohydantoin 3-Aminohydantoin Reaction_Vessel Reaction in DCM with Triethylamine 3-Aminohydantoin->Reaction_Vessel Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Reaction_Vessel Wash Wash with aq. HCl, NaHCO3, and brine Reaction_Vessel->Wash Reaction Mixture Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purification (Crystallization/Chromatography) Evaporate->Purify Crude Product 3-Acylaminohydantoin 3-Acylaminohydantoin Purify->3-Acylaminohydantoin

Caption: Workflow for the acylation of 3-aminohydantoin.

Experimental Protocol: N-Acetylation of 3-Aminohydantoin

This protocol describes the acetylation of 3-aminohydantoin using acetic anhydride.

  • Dissolution: Dissolve 3-aminohydantoin (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Add acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield 3-acetylaminohydantoin.

Alkylation: Introducing Alkyl or Aryl Groups

Alkylation introduces an alkyl or aryl group to the 3-amino position. This can be achieved through nucleophilic substitution with alkyl halides or reductive amination with aldehydes or ketones. Direct alkylation can sometimes lead to over-alkylation, so reductive amination is often preferred for mono-alkylation.

Causality Behind Experimental Choices: In direct alkylation, a non-nucleophilic base like potassium carbonate is used to deprotonate the amine without competing in the alkylation reaction. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction. For reductive amination, a mild reducing agent such as sodium triacetoxyborohydride is selective for the reduction of the intermediate imine in the presence of the aldehyde.

Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Aminohydantoin 3-Aminohydantoin Reaction_Vessel Reaction in DMF with K2CO3 3-Aminohydantoin->Reaction_Vessel Alkyl_Halide Alkyl Halide (e.g., Methyl Iodide) Alkyl_Halide->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Reaction Mixture Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purification (Chromatography) Evaporate->Purify Crude Product 3-Alkylaminohydantoin 3-Alkylaminohydantoin Purify->3-Alkylaminohydantoin

Caption: Workflow for the direct alkylation of 3-aminohydantoin.

Experimental Protocol: N-Methylation of 3-Aminohydantoin

This protocol describes the methylation of 3-aminohydantoin using methyl iodide.

  • Reactant Mixture: To a solution of 3-aminohydantoin (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq).

  • Alkylating Agent Addition: Add methyl iodide (1.2 eq) to the suspension.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield 3-(methylamino)hydantoin.

Schiff Base Formation: Condensation with Aldehydes and Ketones

The reaction of the 3-amino group with an aldehyde or ketone forms a Schiff base (an imine). This reaction is typically reversible and can be used to introduce a wide variety of substituents. The resulting imine can be a stable final product or an intermediate that can be further reduced to a stable secondary amine (reductive amination).

Causality Behind Experimental Choices: The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The removal of water, either by azeotropic distillation or with a dehydrating agent, drives the equilibrium towards the formation of the imine.

Schiff_Base_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 3-Aminohydantoin 3-Aminohydantoin Reaction_Vessel Reflux in Ethanol with catalytic Acetic Acid 3-Aminohydantoin->Reaction_Vessel Aldehyde Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction_Vessel Cool Cool to RT Reaction_Vessel->Cool Reaction Mixture Filter Filter Precipitate Cool->Filter Precipitate Formation Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Schiff_Base 3-(Benzylideneamino)hydantoin Dry->Schiff_Base

Caption: Workflow for Schiff base formation with 3-aminohydantoin.

Experimental Protocol: Synthesis of 3-(Benzylideneamino)hydantoin [1]

This protocol describes the formation of a Schiff base between 3-aminohydantoin and benzaldehyde.

  • Reactant Mixture: In a round-bottom flask, dissolve 3-aminohydantoin (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Reflux the mixture for 2-4 hours. The product may precipitate out of the solution upon cooling.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure 3-(benzylideneamino)hydantoin.

Characterization of 3-Amino-Hydantoin Derivatives

The successful derivatization of 3-aminohydantoin can be confirmed using a combination of spectroscopic and chromatographic techniques.

TechniqueExpected Observations for 3-AcetylaminohydantoinExpected Observations for 3-(Methylamino)hydantoinExpected Observations for 3-(Benzylideneamino)hydantoin
¹H NMR Appearance of a new singlet around δ 2.0-2.2 ppm (acetyl CH₃). The NH proton signal will shift and may broaden.Appearance of a new singlet or doublet around δ 2.5-3.0 ppm (N-CH₃). The NH proton signal will shift.Appearance of a new singlet for the imine proton (-N=CH-) around δ 8.0-8.5 ppm. Aromatic proton signals from the benzylidene group will be observed.
¹³C NMR Appearance of a new carbonyl signal around δ 170 ppm and a methyl signal around δ 20-25 ppm.Appearance of a new methyl signal around δ 30-40 ppm.Appearance of a new imine carbon signal (-N=CH-) around δ 160-165 ppm. Aromatic carbon signals will also be present.
FT-IR (cm⁻¹) Appearance of a new amide C=O stretch around 1650-1680 cm⁻¹. The N-H stretch may shift.The N-H stretching vibration will be present.Appearance of a C=N stretch around 1640-1690 cm⁻¹. The N-H stretch from the starting material will be absent.
Mass Spec (MS) Molecular ion peak corresponding to the mass of 3-aminohydantoin + 42.04 u.Molecular ion peak corresponding to the mass of 3-aminohydantoin + 14.03 u.Molecular ion peak corresponding to the mass of 3-aminohydantoin + 88.05 u.

Self-Validating System: Each protocol includes a monitoring step (TLC) to ensure the reaction goes to completion. The work-up procedures are designed to remove excess reagents and byproducts. The final characterization by NMR, IR, and MS provides a definitive confirmation of the product's identity and purity. Discrepancies in the spectral data would indicate incomplete reaction, side product formation, or an incorrect structural assignment, prompting further investigation and optimization of the protocol.

Conclusion

The 3-amino group of the hydantoin scaffold offers a versatile point for chemical modification, allowing for the synthesis of a wide array of derivatives. The protocols for acylation, alkylation, and Schiff base formation described in this application note provide robust and reproducible methods for exploring the chemical space around this important heterocyclic core. The detailed experimental procedures, coupled with the rationale behind the chosen conditions and the expected analytical outcomes, provide researchers with the necessary tools to confidently synthesize and characterize novel hydantoin derivatives for applications in drug discovery and development.

References

  • Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(2), 19-25.
  • Marinov, M., Frenkeva, M., Naydenova, E., Penchev, P., & Stoyanov, N. (2022). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 57(1), 25-31.
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  • The Medical Biochemistry Page. (2023). Amino Acid Derivatives: Neurotransmitters, Nitric Oxide, and More. Retrieved from [Link]

  • El-Gazzar, A. R. B. A., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(4), e1900352.
  • Guzmán, A., et al. (2013).
  • Ivashkevich, O. A., et al. (2020). A new synthesis of 3-arylideneamino- and 3-alkylideneamino-substituted hydantoins. Chemistry of Heterocyclic Compounds, 56(11), 1435-1437.
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The Versatile Scaffold: Application Notes on 3-Aminoimidazolidine-2,4-dione in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-aminoimidazolidine-2,4-dione, a derivative of the well-known hydantoin ring system, has emerged as a privileged scaffold in medicinal chemistry. Its inherent structural features and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. This guide provides an in-depth exploration of the applications of this versatile core, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

The this compound Core: A Privileged Structure

The imidazolidine-2,4-dione (hydantoin) moiety is a five-membered cyclic ureide that is a key pharmacophore in numerous biologically active compounds.[1][2][3] The introduction of an amino group at the N-3 position of this scaffold provides a crucial vector for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activities. This substitution creates a unique chemical entity with a broad spectrum of potential therapeutic applications, ranging from metabolic disorders to oncology and infectious diseases.

Synthetic Pathways to the this compound Scaffold

While a variety of methods exist for the synthesis of hydantoin derivatives, the preparation of the 3-amino substituted core often involves a multi-step approach. A common strategy involves the cyclization of a suitable precursor, such as a semicarbazide derivative. The following protocol outlines a general and adaptable method for the synthesis of the this compound scaffold.

Protocol 1: Synthesis of this compound

This protocol is a representative synthesis adapted from the literature on imidazolidinone synthesis.[3][4]

Materials:

  • Appropriate α-amino acid or its ester

  • Urea or a suitable isocyanate

  • Hydrazine hydrate

  • Solvents (e.g., ethanol, water, dimethylformamide)

  • Acid or base catalyst as required

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Formation of the Hydantoin Ring.

    • React the chosen α-amino acid with urea or an isocyanate in a suitable solvent. This reaction is often heated to facilitate cyclization.

    • Rationale: This step forms the core imidazolidine-2,4-dione ring structure. The choice of starting amino acid will determine the substitution at the C-5 position.

  • Step 2: N-Alkylation (if necessary).

    • If the N-3 position is not already functionalized for the introduction of the amino group, an alkylation step may be necessary. This can be achieved by reacting the hydantoin with an appropriate alkyl halide in the presence of a base.

  • Step 3: Introduction of the Amino Group.

    • React the N-3 functionalized hydantoin with hydrazine hydrate. This step introduces the amino group at the N-3 position. The reaction conditions (temperature and time) may need to be optimized depending on the specific substrate.

  • Step 4: Purification.

    • The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the pure this compound.

Characterization:

  • The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Therapeutic Applications and Mechanistic Insights

The this compound scaffold has been successfully employed in the development of inhibitors for a variety of biological targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition for Type 2 Diabetes

The inhibition of dipeptidyl peptidase-4 (DPP-4) is a validated therapeutic strategy for the management of type 2 diabetes.[5] DPP-4 is a serine protease that inactivates the incretin hormones GLP-1 and GIP, which are responsible for stimulating insulin secretion in a glucose-dependent manner.[5] Derivatives of this compound have been explored as DPP-4 inhibitors.

Mechanism of Action: this compound-based inhibitors typically act as competitive inhibitors, binding to the active site of the DPP-4 enzyme. The scaffold mimics the dipeptide structure of the natural substrates, with the substituents on the core ring interacting with the S1 and S2 pockets of the enzyme to achieve high affinity and selectivity.

Experimental Workflow: DPP-4 Inhibition Assay

G cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis Inhibitor Dissolve 3-Amino- imidazolidine-2,4-dione derivative in DMSO Mix Mix Inhibitor and DPP-4 enzyme Inhibitor->Mix DPP4 Prepare DPP-4 enzyme solution in assay buffer DPP4->Mix Substrate Prepare fluorogenic substrate (e.g., Gly-Pro-AMC) solution Add_Substrate Add Substrate Substrate->Add_Substrate Incubate1 Pre-incubate Mix->Incubate1 Incubate1->Add_Substrate Incubate2 Incubate at 37°C Add_Substrate->Incubate2 Measure Measure fluorescence (Ex/Em = 360/460 nm) Incubate2->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: Workflow for a DPP-4 inhibition assay.

Table 1: Representative DPP-4 Inhibitory Activity of Imidazolidine-2,4-dione Analogs

Compound IDModification on ScaffoldIC₅₀ (nM)Reference
Sitagliptin (Reference Drug)4.380 ± 0.319[6]
Compound 2f Bromo-substituted benzylidene1.266 ± 0.264[6]
Compound with CF₃ Trifluoromethyl at benzylidene4.775 ± 0.296[7]

Note: The table presents data for related heterocyclic structures to illustrate the potential of the scaffold.

Anticancer Activity through Bcl-2 Family Protein Inhibition

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, with anti-apoptotic members often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[8][9] The this compound scaffold has been utilized to develop inhibitors of these anti-apoptotic proteins, thereby promoting cancer cell death.

Mechanism of Action: These inhibitors act as BH3 mimetics, binding to the BH3-binding groove of anti-apoptotic Bcl-2 proteins like Bcl-2 and Bcl-xL.[6] This binding displaces pro-apoptotic proteins (e.g., Bim, Bid), which are then free to activate the effector proteins BAX and BAK.[10] Activated BAX and BAK oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and the initiation of the caspase cascade, culminating in apoptosis.[8][10]

Signaling Pathway: Bcl-2 Inhibition Induced Apoptosis

G cluster_inhibition Inhibition cluster_activation Activation cluster_apoptosis Apoptosis Inhibitor 3-Aminoimidazolidine- 2,4-dione Derivative (BH3 Mimetic) Bcl2 Anti-apoptotic Bcl-2 Proteins (Bcl-2, Bcl-xL) Inhibitor->Bcl2 binds & inhibits Pro_Apoptotic Pro-apoptotic BH3-only proteins (Bim, Bid) Bcl2->Pro_Apoptotic sequesters BAX_BAK BAX / BAK Pro_Apoptotic->BAX_BAK activates Mito Mitochondrial Outer Membrane Permeabilization BAX_BAK->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Mechanism of Bcl-2 inhibitor-induced apoptosis.

Table 2: Anticancer Activity of Imidazolidinone Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Compound 8k K562 (Leukemia)Not specified, but better than leadBcl-2 Inhibition[9]
Compound 8k PC-3 (Prostate)Not specified, but better than leadBcl-2 Inhibition[9]
Compound 9r HCT116 (Colorectal)-ROS-dependent apoptosis, JNK pathway activation[1]
Compound 9r SW620 (Colorectal)-ROS-dependent apoptosis, JNK pathway activation[1]
Quorum Sensing Inhibition in Bacteria

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density.[11] In pathogenic bacteria, QS regulates the production of virulence factors and biofilm formation. Inhibiting QS is a promising anti-virulence strategy that is less likely to induce resistance compared to traditional antibiotics. Imidazolidine-2,4-dione derivatives have shown potential as quorum sensing inhibitors (QSIs).

Mechanism of Action: Many QSIs act by competitively binding to the signal receptor protein (e.g., LuxR-type proteins in Gram-negative bacteria), preventing the binding of the native autoinducer molecules (e.g., acyl-homoserine lactones).[11] This blocks the downstream signaling cascade that leads to the expression of virulence genes.

Protocol 2: Evaluation of Quorum Sensing Inhibition

This protocol provides a general framework for assessing the QSI activity of this compound derivatives using a reporter strain.

Materials:

  • Bacterial reporter strain (e.g., Chromobacterium violaceum, which produces a purple pigment, violacein, under QS control)

  • Luria-Bertani (LB) agar and broth

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (known QSI) and negative control (solvent)

Procedure:

  • Preparation of Reporter Strain Culture:

    • Inoculate the reporter strain into LB broth and grow overnight at the appropriate temperature (e.g., 30°C for C. violaceum).

  • Agar Plate Assay:

    • Prepare LB agar plates.

    • Spread a lawn of the reporter strain culture on the surface of the agar.

    • Apply sterile paper discs impregnated with different concentrations of the test compounds, positive control, and negative control onto the agar surface.

    • Incubate the plates overnight.

  • Observation and Interpretation:

    • Observe the plates for zones of pigment inhibition around the discs. A clear or colorless zone around a disc indicates inhibition of quorum sensing.

    • The diameter of the inhibition zone can be measured to quantify the QSI activity.

Table 3: Quorum Sensing Inhibitory Activity of Imidazolidine-2,4-dione Analogs

Compound IDTarget OrganismIC₅₀ (µM)EffectReference
mBTL P. aeruginosa8 ± 2Pyocyanin Inhibition[11]
Compound 4c P. aeruginosa-Complete protease inhibition
Compound 4j P. aeruginosa-Complete protease inhibition
Compound 12a P. aeruginosa-Complete protease inhibition

Note: The table includes data for related heterocyclic structures to demonstrate the potential of the scaffold as a QSI.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on the core ring.

  • C-5 Position: Substitution at this position is crucial for interacting with the target protein. For example, in DPP-4 inhibitors, bulky aromatic or heteroaromatic groups at C-5 can occupy the S1 pocket of the enzyme, enhancing potency.

  • N-1 Position: Modification at the N-1 position can influence solubility, metabolic stability, and interactions with the S2 pocket of enzymes like DPP-4.

  • N-3 Amino Group: The amino group at the N-3 position serves as a key handle for introducing diverse side chains that can be tailored to interact with specific residues in the target protein's binding site.

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and privileged structure in medicinal chemistry. Its synthetic accessibility and the ability to introduce chemical diversity at multiple positions have enabled the development of potent and selective modulators of various biological targets. The successful application of this scaffold in developing inhibitors for DPP-4, Bcl-2 family proteins, and bacterial quorum sensing highlights its broad therapeutic potential. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, exploring novel therapeutic applications, and developing more efficient and stereoselective synthetic methodologies.

References

  • Geske, G. D., O'Neill, J. C., Miller, D. M., Mattmann, M. E., Blackwell, H. E. (2013). A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences, 110(46), 18631-18636. [Link]

  • Cheng, X. C., Sun, S. X., Zhang, H., Dong, W. L., Liu, G. Y., Wang, R. L., & Xu, W. R. (2009). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. E-Journal of Chemistry, 6(S1), S445-S450. [Link]

  • Wang, Y., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8878. [Link]

  • Graphviz. (2022). dot. [Link]

  • Tršović, N., et al. (2019). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society, 84(1), 55-67. [Link]

  • de Sousa Luis, J. A., et al. (2009). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(1), 128-137. [Link]

  • Design and synthesis of novel (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: a potential cytotoxic scaffolds and their molecular modeling studies. (n.d.). ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2019). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 24(17), 3144. [Link]

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  • El-Sayed, N. F., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. [Link]

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  • Ahren, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 377. [Link]

  • Li, Y., et al. (2021). The Molecular Architecture of Pseudomonas aeruginosa Quorum-Sensing Inhibitors. Molecules, 26(16), 4933. [Link]

  • Fang, H., et al. (2015). Design, synthesis and preliminary bioactivity studies of imidazolidine-2,4-dione derivatives as Bcl-2 inhibitors. Bioorganic & medicinal chemistry, 23(23), 7359-7365. [Link]

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  • Zhang, H., et al. (2024). Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. Molecules, 29(10), 2298. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Aminoimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the synthesis of 3-Aminoimidazolidine-2,4-dione (also known as 3-aminohydantoin). This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during the synthesis, offering field-proven insights and troubleshooting solutions to streamline your experimental workflow.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a 3-aminohydantoin derivative following a two-step protocol involving the formation of an isocyanate from an amino ester followed by cyclization with hydrazine, but my yield is consistently low. What are the likely causes and how can I improve it?

Potential Causes & Recommended Solutions:

  • Incomplete Isocyanate Formation: The conversion of the initial α-amino ester to its corresponding isocyanate is a critical step. Incomplete conversion will naturally lead to a lower overall yield.

    • Causality: Reagents like triphosgene (a solid, safer alternative to phosgene gas) require careful handling and stoichiometric control. Moisture can rapidly decompose the reagent and the isocyanate intermediate.

    • Troubleshooting:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

      • Reagent Quality: Use high-purity α-amino ester hydrochloride and triphosgene.

      • Reaction Monitoring: Monitor the disappearance of the starting amino ester by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before proceeding to the next step.

  • Inefficient Cyclization: The final ring-closing step where the hydrazine adduct cyclizes to form the hydantoin ring is temperature and base-dependent.

    • Causality: The cyclization involves an intramolecular nucleophilic attack of a nitrogen atom onto an ester carbonyl group. This process requires sufficient thermal energy to overcome the activation barrier and an appropriate base to facilitate the reaction without promoting side reactions.[1]

    • Troubleshooting:

      • Optimize Temperature: The reaction may require heating. A temperature of 100-120 °C is often employed for this cyclization.[1] Experiment with a temperature gradient to find the optimal condition for your specific substrate.

      • Choice of Base and Solvent: A combination of a non-nucleophilic base like Diisopropylethylamine (DIPEA) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in a high-boiling polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) can be effective.[1]

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the formation of the product by TLC or LC-MS.

Issue 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and extra peaks in the NMR spectrum. What are the likely side products and how can I minimize their formation?

Potential Causes & Recommended Solutions:

  • Ring Hydrolysis: The imidazolidine-2,4-dione ring is susceptible to hydrolysis under both strongly acidic and basic conditions, which can lead to the formation of hydantoate salts or other ring-opened products.[2]

    • Causality: The carbonyl groups of the hydantoin ring are electrophilic and can be attacked by nucleophiles like hydroxide ions, leading to cleavage of the amide bonds within the ring.

    • Troubleshooting:

      • pH Control: During workup and purification, maintain the pH as close to neutral as possible. Avoid prolonged exposure to strong acids or bases.

      • Temperature Control: Perform purification steps, such as crystallization or chromatography, at lower temperatures to minimize degradation.

  • Formation of Symmetrical Hydrazides: If using hydrazine hydrate, there is a possibility of the isocyanate reacting with both amino groups of a hydrazine molecule, leading to undesired symmetrical urea derivatives.

    • Causality: Hydrazine is a bidentate nucleophile. While the intramolecular cyclization is generally favored, intermolecular side reactions can occur, especially at high concentrations.

    • Troubleshooting:

      • Controlled Addition: Add the isocyanate solution dropwise to the hydrazine solution at a low temperature (e.g., 0 °C) to favor the initial 1:1 adduct formation before heating to induce cyclization.[1]

  • Unreacted Starting Materials: Incomplete reactions will lead to the presence of the starting amino ester or the intermediate ureido ester in the final product.

    • Troubleshooting:

      • Reaction Monitoring: As mentioned previously, ensure each step goes to completion before proceeding.

      • Purification: Flash column chromatography is often effective for separating the desired product from less polar starting materials.

Issue 3: Difficulty in Product Purification and Isolation

Question: My product seems to be highly polar and difficult to purify by standard silica gel chromatography. What are some alternative purification strategies?

Potential Causes & Recommended Solutions:

  • High Polarity: The presence of multiple nitrogen and oxygen atoms in the this compound structure makes it a polar molecule, which can lead to poor mobility and streaking on silica gel.

    • Troubleshooting:

      • Recrystallization: This is often the most effective method for purifying polar, crystalline compounds. Experiment with different solvent systems, such as ethanol/water mixtures.[3][4]

      • Reverse-Phase Chromatography: If the compound is soluble in solvents like methanol, acetonitrile, or water, reverse-phase (C18) column chromatography can be an excellent alternative to normal-phase silica gel chromatography.

      • Acid/Base Extraction: If the product is basic due to the free amino group, you may be able to purify it by dissolving the crude mixture in an organic solvent, washing with a dilute acid to extract the product into the aqueous phase, and then neutralizing the aqueous phase and re-extracting the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for this synthesis?

For laboratory-scale synthesis, starting from commercially available α-amino esters is a robust and flexible approach.[1] This allows for the introduction of various substituents at the C-5 position of the hydantoin ring. For the parent, unsubstituted this compound, starting with glycine methyl or ethyl ester hydrochloride would be the logical choice.

Q2: Can I directly aminate a pre-formed imidazolidine-2,4-dione (hydantoin) at the N-3 position?

Direct N-amination of a hydantoin ring is challenging. The N-3 proton is the most acidic, making it prone to deprotonation and subsequent reaction with electrophiles.[5] However, reacting with a nucleophile like hydrazine typically requires specific activation or different reaction conditions that are not as well-documented as building the ring from acyclic precursors. The synthesis via an isocyanate intermediate is a more generally applicable and higher-yielding method.[1]

Q3: What are the key safety precautions when working with hydrazine?

Hydrazine and its derivatives are toxic and should be handled with extreme care in a well-ventilated fume hood.[6][7]

  • Toxicity: Hydrazine is a suspected carcinogen and can be absorbed through the skin. It has toxic effects on the neurological, hepatic, and hematological systems.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Quenching: Any excess hydrazine should be quenched properly according to your institution's safety guidelines, often using an oxidizing agent like sodium hypochlorite (bleach).

Q4: How can I confirm the structure of my final product?

A combination of spectroscopic methods is essential for unambiguous structure confirmation:

  • ¹H and ¹³C NMR: Will confirm the core structure and the presence of the amino group.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretches of the amino group and the C=O stretches of the dione.

Q5: What is the stability of this compound?

The imidazolidine-2,4-dione ring system can be sensitive to degradation.

  • pH Stability: Avoid strongly acidic or basic conditions to prevent ring-opening hydrolysis.[2]

  • Thermal Stability: While heating is necessary for the cyclization step, prolonged exposure to high temperatures during storage or subsequent reactions should be avoided.

  • Oxidative Stability: The C5 position can be prone to oxidation.[2] It is advisable to store the compound under an inert atmosphere, protected from light.

Visualized Workflow and Protocols

Workflow for the Synthesis of this compound

The following diagram outlines the key steps in the synthesis starting from an α-amino ester.

Synthesis_Workflow cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A α-Amino Ester HCl B Triphosgene, Base Anhydrous Solvent A->B Reactants C Isocyanate Intermediate B->C Product D Hydrazine Hydrate DIPEA, DMAP, DMSO C->D React with E Crude 3-Aminohydantoin D->E Heat (100-120°C) F Recrystallization or Column Chromatography E->F Purify G Pure this compound F->G Final Product

Caption: General workflow for the two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the general method for synthesizing 3-aminohydantoins described by Bouchnak et al. and is tailored for the synthesis of the parent compound from glycine ethyl ester hydrochloride.[1]

Step 1: Synthesis of Ethyl Isocyanatoacetate (Isocyanate Intermediate)

  • To a stirred suspension of glycine ethyl ester hydrochloride (1 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add triphosgene (0.4 equivalents) in one portion.

  • Slowly add a base, such as triethylamine (2.2 equivalents), dropwise, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • The resulting mixture containing the isocyanate is typically used directly in the next step without purification.

Step 2: Synthesis of this compound

  • In a separate flask, dissolve hydrazine hydrate (1 equivalent) in dimethyl sulfoxide (DMSO). Add DIPEA (3 equivalents) and DMAP (0.2 equivalents). Cool the mixture to 0 °C.

  • Slowly add the isocyanate solution from Step 1 to the hydrazine mixture dropwise.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes.

  • Heat the reaction mixture to 110 °C and maintain for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • The crude product can be purified by recrystallization from an ethanol/water mixture.

  • Alternatively, purify by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Data Summary Table

ParameterRecommended ConditionRationale
Isocyanate Formation
ReagentTriphosgeneSafer, solid alternative to phosgene gas.
SolventAnhydrous Dichloromethane (DCM)Good solubility for reactants, easily removed.
AtmosphereInert (Nitrogen or Argon)Prevents decomposition of moisture-sensitive reagents.
Cyclization
SolventDMSOHigh boiling point, good solvent for polar intermediates.[1]
BaseDIPEA (stoichiometric), DMAP (catalytic)Non-nucleophilic base and acylation catalyst promote cyclization.[1]
Temperature100-120 °CProvides activation energy for the ring-closing step.[1]
Purification
Primary MethodRecrystallization (e.g., EtOH/H₂O)Effective for crystalline, polar products.[3][4]
Alternative MethodFlash Column ChromatographyUseful for separating product from non-polar impurities.

References

  • Sim, C. M. R., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Hydantoin synthesis. Available at: [Link]

  • Hernández-Vázquez, E., et al. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]

  • Stone, W. J. (2023). Hydrazine Toxicology. StatPearls. Available at: [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses. Available at: [Link]

  • Liu, H., Yang, Z., & Pan, Z. (2014). Synthesis of Highly Substituted imidazolidine-2,4-dione (Hydantoin) Through Tf2O-mediated Dual Activation of Boc-protected Dipeptidyl Compounds. Organic Letters. Available at: [Link]

  • ResearchGate. Recent Developments in Hydantoin Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Highly Substituted Imidazolidine-2,4-dione (Hydantoin) through Tf2O-Mediated Dual Activation of Boc-Protected Dipeptidyl Compounds. Available at: [Link]

  • Bedenbaugh, J. H., et al. (1987). Hydralazine and other hydrazine derivatives and the formation of DNA adducts. IARC Scientific Publications. Available at: [Link]

  • Hsieh, C. H., et al. (2020). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Molecules. Available at: [Link]

  • ResearchGate. Comparison of hydantoin synthesis versus hydroamination cascade. Available at: [Link]

  • Colacino, E., et al. (2014). Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available at: [Link]

  • CN101962325A - Synthesis and purification method of hydrochloride-1-amido glycolyurea. Google Patents.
  • Beglaryan, A. A., et al. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease. Available at: [Link]

  • Schirmann, J. P. (2000). Hydrazine and Its Derivatives. Ullmann's Encyclopedia of Industrial Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). 19.10: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available at: [Link]

  • US2990402A - Preparation of 1-aminohydantoin derivatives. Google Patents.

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Technical Support Center: Optimizing N-Amination of Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the N-amination of hydantoins. As a Senior Application Scientist, I have designed this guide to address the common and complex challenges researchers encounter during this critical synthetic transformation. This resource moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions with confidence.

Section 1: The Core Challenge: Understanding Regioselectivity in Hydantoin Amination

The primary hurdle in the N-amination of hydantoins is controlling which of the two nitrogen atoms—N1 or N3—is functionalized. A firm grasp of the electronic and steric differences between these two positions is the foundation for rational reaction design.

FAQ: Why is regioselectivity (N1 vs. N3 amination) the main problem?

Answer: The hydantoin ring possesses two distinct nitrogen centers with different electronic properties.

  • N3 (Imide Nitrogen): The proton on the N3 nitrogen is flanked by two carbonyl groups, making it significantly more acidic than the N1 proton. Under many basic conditions, N3 is preferentially deprotonated to form a resonance-stabilized anion. This makes it the thermodynamically favored site for many reactions, including alkylation and, potentially, amination.[1]

  • N1 (Amide Nitrogen): The N1 nitrogen is adjacent to only one carbonyl group, making its proton less acidic. However, the N1 position is generally less sterically hindered than the N3 position. Reactions that proceed under kinetic control, often using bulky reagents or bases at low temperatures, can sometimes favor the N1 position.[1]

Controlling the reaction to target one site over the other requires a careful selection of bases, solvents, and aminating agents to exploit these subtle differences.

Caption: Regioselectivity in hydantoin N-amination.

Section 2: Troubleshooting Guide: From Low Yields to Isomeric Mixtures

This section addresses the most frequent issues encountered in the lab, providing both diagnostic questions and actionable solutions.

Problem 1: Low or No Product Yield

Q: My reaction shows no conversion by TLC/LC-MS, or the yield of my N-aminohydantoin is disappointingly low. What factors should I investigate?

A: Low yield is a multifaceted problem that can stem from the aminating agent, base, solvent, or the substrate itself.

  • Reactivity of the Aminating Agent: Not all electrophilic aminating agents are created equal.

    • Hydroxylamine-O-sulfonic acid (HOSA) and related compounds are potent but can be aggressive, leading to degradation.

    • Oxaziridines , particularly those developed by Armstrong, are highly effective and often milder, but their stability can be a concern.[2] They are designed to minimize side reactions, which can indirectly improve the yield of the desired product.

    • Substituted phenyl hydroxylamines have been developed as safer alternatives to hazardous reagents like 2,4-dinitro-phenyl-hydroxylamine.[3] Ensure your chosen reagent is active and has not degraded during storage.

  • Base Selection and Stoichiometry: The base is crucial for deprotonating the hydantoin, activating it for amination.

    • Insufficient Base: If less than one equivalent of a strong base is used, deprotonation will be incomplete, leading to low conversion.

    • Inappropriate Base Strength: A base that is too weak (e.g., K₂CO₃) may not sufficiently deprotonate the less acidic N1 position if that is your target. Conversely, an excessively strong base might lead to side reactions or degradation of the aminating agent. For targeting the N1 position, strong, non-nucleophilic bases like potassium hexamethyldisilazide (KHMDS) or potassium tert-butoxide (tBuOK) are often required.[1]

  • Solvent Effects: The solvent must fully dissolve your substrate and reagents.

    • Poor Solubility: Hydantoins can have poor solubility in common aprotic solvents. Tetrahydrofuran (THF) is a common choice, but you may need to explore alternatives like dioxane or dimethylformamide (DMF). Poor solubility often necessitates higher temperatures, which can favor undesired thermodynamic products or decomposition.[1]

    • Protic Solvents: Avoid protic solvents like methanol or ethanol, as they will quench the strong bases required for deprotonation.

  • Temperature Control: Amination reactions are often exothermic.

    • Runaway Reactions: Adding the aminating agent too quickly without adequate cooling can cause the temperature to spike, leading to decomposition. It is standard practice to deprotonate the hydantoin at a low temperature (e.g., -78 °C or 0 °C), followed by the slow addition of the aminating agent.

Problem 2: Poor Regioselectivity / Mixture of Isomers

Q: My reaction produces a mixture of N1- and N3-aminated hydantoins. How can I improve selectivity for the N1 position?

A: Achieving N1 selectivity requires steering the reaction toward the kinetic pathway. This involves carefully chosen conditions that favor the faster reaction at the less-hindered N1 site over the more stable product at the N3 site.

ParameterCondition for N1-Selectivity (Kinetic Control)Rationale
Base Strong, bulky, non-nucleophilic bases (e.g., KHMDS, tBuOK).[1]The bulky base preferentially abstracts the proton at the sterically more accessible N1 position.
Solvent Aprotic, non-polar solvents (e.g., THF, Toluene).These solvents can better solvate the potassium counter-ion from the base, enhancing its reactivity.
Temperature Low temperatures (-78 °C to 0 °C).Lower temperatures slow down the rate of equilibration to the more stable N3-anion, allowing the N1-amination to dominate.
Addition Order Add base to hydantoin first, allow deprotonation, then add aminating agent.Pre-forming the anion before introducing the electrophile is critical for controlling the reaction.

Q: Conversely, how can I ensure complete selectivity for the N3 position?

A: To favor the thermodynamically preferred N3 product, use conditions that allow the hydantoin anion to equilibrate to its most stable form.

ParameterCondition for N3-Selectivity (Thermodynamic Control)Rationale
Base Less hindered, strong bases (e.g., NaH, NaHMDS).These bases can access the N3 proton, and the resulting sodium salt is often less soluble, driving the equilibrium.
Solvent Polar aprotic solvents (e.g., DMF).These solvents can help solvate the intermediates and allow the system to reach thermodynamic equilibrium.
Temperature Room temperature or gentle heating.Higher temperatures provide the energy needed to overcome the kinetic barrier and form the more stable N3-anion.
Problem 3: Formation of Side Products

Q: My crude product is contaminated with significant impurities, such as di-aminated species or imines. How can these be avoided?

A: Side product formation is typically a result of incorrect stoichiometry or a reactive byproduct from the aminating agent.

  • Di-amination: This occurs when a second amination event happens on the already aminated product.

    • Solution: Use a slight excess (1.1-1.2 equivalents) of the aminating agent, but avoid a large excess. Ensure the reaction is monitored closely by TLC/LC-MS and quenched as soon as the starting material is consumed.

  • Imine Formation: Some aminating agents, particularly older generations of oxaziridines, generate reactive aldehyde or ketone byproducts. These can react with the newly formed N-amino group to form imine or hydrazone adducts.[2]

    • Solution: Select an aminating agent that produces a less reactive byproduct. For instance, Armstrong's oxaziridine was specifically designed to release a less reactive ketone, thereby minimizing this side reaction.[2]

Section 3: Experimental Protocol & Workflow

This section provides a robust, general protocol for the N1-selective amination of a hydantoin, designed as a self-validating system with clear checkpoints.

Protocol: N1-Selective Amination of 5,5-Diphenylhydantoin (Phenytoin)

This protocol is a model workflow. Optimal conditions may vary based on the specific hydantoin substrate.

1. Preparation and Setup:

  • Dry all glassware in an oven (120 °C) overnight and cool under a stream of dry nitrogen or argon.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add 5,5-diphenylhydantoin (1.0 eq).

  • Add anhydrous THF (approx. 0.1 M concentration) via syringe. Stir to dissolve. Some substrates may not fully dissolve until the base is added.

2. Deprotonation (Checkpoint 1):

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add potassium hexamethyldisilazide (KHMDS, 1.05 eq, typically as a 1.0 M solution in THF) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stir the mixture at -78 °C for 1 hour. A clear solution should form as the potassium salt of the hydantoin is generated. This is a critical checkpoint for successful deprotonation.

3. Amination (Checkpoint 2):

  • In a separate flame-dried flask, prepare a solution of the chosen electrophilic aminating agent (e.g., an N-Boc-oxaziridine, 1.1 eq) in anhydrous THF.

  • Add the aminating agent solution to the hydantoin anion solution at -78 °C dropwise via syringe pump over 30 minutes.

  • Monitor the reaction by TLC or LC-MS every 30 minutes. A new spot corresponding to the N-aminohydantoin should appear. The reaction is typically complete within 1-3 hours.

4. Quenching and Work-up:

  • Once the starting material is consumed, quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Caption: Experimental workflow for N1-selective amination.

Section 4: Reagent & Condition Selection Guide

The tables below summarize key reagents and conditions to aid in your experimental design.

Table 1: Comparison of Common Electrophilic Aminating Agents

Aminating AgentProsConsKey Application
Hydroxylamine-O-sulfonic acid (HOSA) Inexpensive, powerful aminating agent.Can be harsh, leading to low yields with sensitive substrates; potential safety concerns.Simple, robust substrates.
N-Boc-Oxaziridines [2]Mild conditions, high yields, byproduct is a less reactive ketone, introduces a protected amino group.Can be expensive, may require synthesis, stability can be an issue.Complex molecules, sensitive substrates, avoiding imine side products.
Substituted Phenyl Hydroxylamines [3]Safer alternatives to dinitrophenyl hydroxylamine, tunable reactivity.Byproducts can complicate purification.General purpose N-amination.

Table 2: Influence of Base and Solvent on Regioselectivity

TargetBaseSolventTemperatureExpected Outcome
N1 (Kinetic) KHMDS, tBuOKTHF, Toluene-78 °CFavors reaction at the less hindered N1 site.[1]
N3 (Thermodynamic) NaH, NaHMDSDMF, DMSO0 °C to RTAllows equilibration to the more stable N3-anion.[1]

Section 5: Analytical & Characterization FAQs

Q: How can I use NMR spectroscopy to definitively determine if I have the N1- or N3-aminated product?

A: ¹H and ¹³C NMR are powerful tools for this purpose. The key is to look at the chemical shifts of the two carbonyl carbons (C2 and C4) and any protons on the hydantoin ring or its substituents.

  • ¹³C NMR: The chemical shifts of the C2 and C4 carbonyls are sensitive to the substitution pattern. N1-amination will cause a more significant upfield or downfield shift in the C2 carbonyl compared to the C4 carbonyl, and vice-versa for N3-amination. Comparing the spectra of your product to the starting hydantoin is essential.

  • ¹H NMR: If you have a proton at the C5 position, its chemical shift and coupling constants will be affected differently by N1 vs. N3 substitution.

  • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment can provide unambiguous proof. Look for a correlation between the new N-H or protons on the new N-substituent and the C2 and C4 carbonyls. For an N1-aminated product, you should see a 3-bond correlation from the N-H proton to the C2 carbonyl. For an N3-product, you would expect a correlation to both C2 and C4.

References

  • Popa, A., et al. (2023). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 123(15), 9347–9413. [Link]

  • Desai, N. C., et al. (2014). Optimization of reaction conditionsfor hydantoins. Journal of Saudi Chemical Society, 18(5), 596-603. [Link]

  • Clayden, J., et al. (2019). A general, connective synthesis of protected N-aminohydantoins. ResearchGate. [Link]

  • Hartley, C. J., et al. (2006). 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids. ResearchGate. [Link]

  • Clayden, J., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science, 10(11), 3145-3150. [Link]

  • Tiong, Y. T., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 22-31. [Link]

  • Wikipedia. (n.d.). Hydantoin. Wikipedia. [Link]

  • Wright, W. B. (1959). A New Synthesis for 1-Aminohydantoin and Nitrofurantoin. The Journal of Organic Chemistry, 24(7), 1016-1017. [Link]

  • O'Brien, P., et al. (2020). Electrophilic Aminating Agents in Total Synthesis. Synthesis, 52(1), 1-18. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Organic Chemistry Portal. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • Al-Majidi, S. M. K. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Chemistry & Biology Interface, 11(1), 1-23. [Link]

  • Boyle, et al. (2005). Reagents for N-amination.
  • Kramer, N. (n.d.). Electrophilic Oxaziridines for N-Amination. Bowers Lab, UNC. [Link]

  • Ieiri, I., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical & Pharmaceutical Bulletin, 69(4), 384-388. [Link]

  • Piras, M., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14067-14083. [Link]

  • Weymouth-Wilson, A. C., et al. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 60(1), 2-15. [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Chemistry. [Link]

  • Lamaty, F., et al. (2014). Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin. The Journal of Organic Chemistry, 79(21), 10471-10479. [Link]

  • Piras, M., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. PubMed Central. [Link]

  • Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]

  • Science.gov. (n.d.). hydantoin lesions formed: Topics. Science.gov. [Link]

Sources

Technical Support Center: Synthesis of 3-Aminoimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Aminoimidazolidine-2,4-dione (3-AIZD). This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question 1: My reaction yields a complex mixture with multiple spots on TLC, and the desired product is a minor component. What are the likely side products?

Answer: A complex reaction mixture is often indicative of competing reaction pathways or product degradation. The primary suspects in 3-AIZD synthesis are incomplete cyclization, hydrolysis, and side reactions involving the activating agent.

  • Incomplete Cyclization: The linear precursor, typically an N-(alkoxycarbonylacetyl)-N'-aminourea or a similar intermediate, may persist if the cyclization conditions (temperature, base strength, reaction time) are insufficient. This species is generally more polar than the cyclized product and will have a lower Rf value on normal-phase TLC.

  • Hydrolysis Product: The imidazolidine-2,4-dione ring is susceptible to hydrolysis, especially if water is present and the pH is acidic or strongly basic. This opens the ring to form the corresponding hydantoic acid derivative (N-(carbamoyl)-N'-aminoglycine). Being a carboxylic acid, this byproduct is highly polar and may streak on TLC unless an acidic modifier is used in the mobile phase.

  • Byproducts from Activating Agents: If using 1,1'-Carbonyldiimidazole (CDI) for cyclization, unreacted CDI can react with nucleophiles or moisture, leading to imidazole and other impurities.[1] Similarly, if phosgene or its equivalents are used, related carbonate or carbamate byproducts can form.

Causality: These issues stem from a delicate balance. The cyclization requires activation (e.g., by a base or heat) to facilitate the intramolecular nucleophilic attack. However, these same conditions can promote hydrolysis if moisture is not rigorously excluded.

Question 2: After workup, my NMR spectrum shows the expected product signals, but also broad peaks and a low integration value for the N-H protons. What is the issue?

Answer: This is a classic purity and characterization challenge. The broad peaks often suggest the presence of oligomeric or polymeric materials, while variable N-H proton integration can be due to residual acidic or basic impurities, or slow chemical exchange with residual water in the NMR solvent.

  • Probable Cause: The formation of dimers or oligomers can occur if an intermolecular reaction competes with the desired intramolecular cyclization. This is more likely at high concentrations or if the cyclization is sterically hindered or slow.

  • Troubleshooting Steps:

    • Reagent Purity: Ensure starting materials, particularly the hydrazine source, are free of dimeric impurities.

    • Concentration: Run the cyclization step under high-dilution conditions to favor the intramolecular pathway.

    • NMR Sample Preparation: Dry your purified sample rigorously under high vacuum before dissolving it in fresh, anhydrous NMR solvent (e.g., DMSO-d₆). To confirm the identity of N-H protons, a D₂O exchange experiment can be performed; the N-H signals will disappear.

Question 3: The synthesis of my linear precursor, the N-acyl-N'-aminourea, is low-yielding. How can this be optimized?

Answer: The formation of the acyclic precursor is critical for an efficient overall synthesis. Low yields at this stage are typically due to the nucleophilicity of the hydrazine derivative or the reactivity of the acylating agent.

  • Hydrazine Reactivity: Hydrazine is a bidentate nucleophile. If using an unprotected hydrazine, di-acylation is a common side reaction, leading to a symmetrical byproduct and consuming two equivalents of your acylating agent.

    • Solution: Use a mono-protected hydrazine (e.g., Boc-hydrazine or Cbz-hydrazine). The protecting group can be removed in a later step, post-cyclization if necessary, though careful planning of the cyclization step is needed as the protected amine is less nucleophilic.

  • Acylating Agent: Highly reactive acylating agents like acyl chlorides can lead to over-reaction and are sensitive to moisture.

    • Solution: Consider using a milder acylating agent, such as an activated ester (e.g., N-hydroxysuccinimide ester) of the corresponding acid, which provides better control over the reaction.

Section 2: Frequently Asked Questions (FAQs)

What are the optimal reaction conditions to minimize side products?

Optimizing for minimal side products involves careful control over several parameters. The key is to find conditions that favor the intramolecular cyclization kinetically over competing intermolecular reactions and degradation pathways.

ParameterRecommendationRationale
Solvent Anhydrous, polar aprotic (e.g., DMF, THF, Acetonitrile)Solubilizes intermediates without participating in the reaction. Rigorous exclusion of water is critical to prevent hydrolysis.
Temperature 60-80 °C (typical)Provides sufficient energy for cyclization without causing thermal decomposition of the product or starting materials.[1]
Base Non-nucleophilic organic base (e.g., DBU, DIPEA) or mild inorganic base (K₂CO₃)Catalyzes cyclization by deprotonating the appropriate nitrogen, but strong nucleophilic bases (e.g., NaOH) can promote ring hydrolysis.
Concentration Low concentration (0.05 - 0.1 M)Favors intramolecular cyclization over intermolecular oligomerization, following the principles of high-dilution.

Which analytical techniques are best for assessing the purity of this compound?

A multi-technique approach is essential for robust purity assessment.[2]

  • HPLC/UPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis.[3] A reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with 0.1% formic acid or TFA) can effectively separate the target compound from non-polar and moderately polar impurities.[2][4]

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying unknown impurities. By coupling the separation power of HPLC with the mass detection of MS, you can obtain the molecular weights of side products, providing crucial clues to their structures.[3]

  • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the structure of the desired product and can reveal the presence of impurities if they are at a significant level (>1-5%). Using a solvent like DMSO-d₆ is often necessary to observe the exchangeable N-H protons of the ring.[5][6][7]

  • FT-IR: Infrared Spectroscopy is useful for confirming the presence of key functional groups, such as the characteristic C=O stretches of the dione (~1710-1770 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).[5]

How can I effectively purify the final product?

Purification strategy depends on the nature of the impurities.

  • Recrystallization: If the product is a stable solid and the main impurity has different solubility characteristics, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol) is an effective and scalable method.[5]

  • Flash Column Chromatography: For complex mixtures or to remove closely related impurities, silica gel chromatography is the method of choice.[8] A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, is typically effective.

  • Preparative HPLC: For achieving the highest purity, especially for analytical standards or final drug substance, preparative reverse-phase HPLC is used.[1]

Section 3: Recommended Synthetic Protocol

This protocol describes a common and reliable method for the synthesis of this compound, designed to minimize side product formation.

Step 1: Synthesis of Ethyl 2-(2-(tert-butoxycarbonyl)hydrazinyl)acetate

  • To a solution of tert-butyl carbazate (1.32 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in anhydrous acetonitrile (50 mL), add ethyl bromoacetate (1.1 mL, 10 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (3:1 Hexane:Ethyl Acetate).

  • Once complete, filter the solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the protected hydrazine intermediate.

Step 2: Synthesis of 2-(2-(tert-Butoxycarbonyl)hydrazinyl)acetohydrazide

  • Dissolve the product from Step 1 (10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (1.5 mL, 30 mmol) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The resulting solid can often be used directly in the next step after drying under high vacuum.

Step 3: Cyclization to 3-((tert-Butoxycarbonyl)amino)imidazolidine-2,4-dione

  • Suspend the acetohydrazide from Step 2 (10 mmol) in anhydrous THF (100 mL).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.78 g, 11 mmol) in one portion.

  • Heat the mixture to 65 °C and stir for 6 hours. Monitor by TLC or LC-MS.

  • Cool the reaction, and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with dilute HCl and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography or recrystallization.

Step 4: Deprotection to this compound

  • Dissolve the Boc-protected product from Step 3 (5 mmol) in a 4M solution of HCl in dioxane (20 mL) at 0 °C.

  • Stir at room temperature for 2 hours until deprotection is complete (monitor by TLC).

  • Concentrate the mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.

  • Filter the solid, wash with ether, and dry under vacuum.

Section 4: Visual Aids and Diagrams

Reaction Pathways

Reaction_Pathways cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A Semicarbazide Derivative B Acylation (e.g., with Ethyl Chloroformate) A->B C Linear Precursor (N-acyl semicarbazide) B->C D Intramolecular Cyclization (Base, Heat) C->D E This compound D->E C2 Linear Precursor F Hydrolysis (+H₂O) C2->F H Intermolecular Reaction (High Concentration) C2->H G Ring-Opened Product (Hydantoic Acid Derivative) F->G I Oligomers / Polymers H->I Troubleshooting_Workflow start Experiment Start: Low Yield or Impure Product check_tlc Analyze reaction mixture by TLC/LC-MS start->check_tlc main_impurity_polar Main impurity is highly polar? check_tlc->main_impurity_polar Multiple spots unreacted_sm Unreacted starting material present? main_impurity_polar->unreacted_sm No hydrolysis Probable Hydrolysis. Action: Use anhydrous solvents, inert atmosphere. main_impurity_polar->hydrolysis Yes incomplete_rxn Incomplete Cyclization. Action: Increase temp/time, check base. unreacted_sm->incomplete_rxn Yes oligomerization Possible Oligomerization. Action: Use high-dilution conditions. unreacted_sm->oligomerization No optimize Purify and re-characterize product hydrolysis->optimize incomplete_rxn->optimize oligomerization->optimize

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Technical Support Center: Purification of 3-Aminoimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Aminoimidazolidine-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. The following troubleshooting guides and FAQs are structured to address specific experimental issues, explaining the causality behind procedural choices to ensure both scientific integrity and successful outcomes.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

Q1: What are the most common impurities I should expect in my crude this compound preparation?

The impurity profile of this compound, a hydantoin derivative, is largely dependent on the synthetic route employed. Common synthesis strategies, such as the Bucherer-Bergs reaction or cyclization of amino acid derivatives, can introduce specific impurities.

Co[1][2]mmon Impurities Include:

  • Unreacted Starting Materials: Such as the parent amino acid, aldehydes/ketones, potassium cyanide, or ammonium carbonate.

  • [1]Intermediates: Incomplete cyclization can leave hydantoic acid or hydantoic amide in the final product.

  • [1]Byproducts of Side Reactions: These can include various substituted hydantoins or products from degradation.

  • [1][3]Isomers: pH and temperature-dependent isomerizations can sometimes occur, posing a significant purification challenge.

[1]Q2: How can I identify the impurities present in my sample?

A multi-faceted analytical approach is crucial for accurately identifying and quantifying impurities.

Recommended Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for separating and quantifying impurities. A rev[4][5]ersed-phase C18 column is often a good starting point, coupled with UV and mass spectrometry (MS) detectors for comprehensive analysis.

  • [5][6]Mass Spectrometry (MS): Provides molecular weight information, which is critical for identifying unknown impurities.

  • [4][5]Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the precise chemical structure of the main product and any significant impurities.

  • [1][2]Gas Chromatography (GC): Useful for identifying volatile organic impurities.

A su[4]mmary of common analytical methods is provided in the table below.

Analytical TechniquePurposeCommon Application
HPLC Separation and quantification of non-volatile impurities.Pur[4]ity assessment and monitoring of purification progress.
LC-MS/MS Identification and quantification of trace-level impurities.Det[5]ecting potential genotoxic impurities and reaction byproducts.
NMR Structural elucidation of the desired product and impurities.Con[1]firming the chemical identity and structure of isolated compounds.
GC Analysis of volatile organic compounds.Det[4]ecting residual solvents from the synthesis.
Q3: What are the stability considerations for this compound during purification and storage?

Hydantoin rings can be susceptible to degradation under certain conditions. The imidazole portion of the ring, in particular, can be sensitive to oxidation. It is[7] also known that some hydantoin derivatives can undergo pH- and temperature-dependent isomerizations. There[1]fore, it is advisable to use mild purification conditions and store the purified compound in a cool, dry, and dark environment to prevent degradation.

Section 2: Troubleshooting Guide - Common Purification Challenges

This section addresses specific problems you might encounter during the purification of this compound and provides actionable solutions.

Issue 1: My final product shows low purity by HPLC, with multiple unidentified peaks.

Underlying Cause: This often indicates the presence of multiple byproducts from the synthesis or degradation of the product during workup.

Troubleshooting Workflow:

start Low Purity by HPLC step1 Characterize Impurities using LC-MS start->step1 step2 Determine Polarity & Acidic/Basic Nature of Impurities step1->step2 step3a Impurities are Non-polar step2->step3a Non-polar step3b Impurities are Polar step2->step3b Polar step3c Impurities have Acidic/Basic Properties step2->step3c Acidic/Basic step4a Employ Recrystallization with a suitable solvent system step3a->step4a step4b Utilize Normal-Phase or Reversed-Phase Chromatography step3b->step4b step4c Perform Acid-Base Extraction step3c->step4c end High Purity Product step4a->end step4b->end step4c->end start Crude Product in Organic Solvent step1 Extract with Aqueous Acid (e.g., 1M HCl) start->step1 aqueous Aqueous Layer (Protonated Product) step1->aqueous Product moves to aqueous phase organic Organic Layer (Neutral/Acidic Impurities) step1->organic step2 Neutralize with Base (e.g., NaOH) to pH > 10 aqueous->step2 step3 Extract with Organic Solvent step2->step3 final_organic Organic Layer (Pure Product) step3->final_organic final_aqueous Aqueous Layer (Salts) step3->final_aqueous

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Stability of 3-Aminoimidazolidine-2,4-dione in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Aminoimidazolidine-2,4-dione (also known as 3-aminohydantoin). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common issues encountered during the handling, storage, and experimental use of this compound. Our goal is to equip you with the scientific rationale behind best practices to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific questions and problems you may encounter. Our approach is to not only provide solutions but also to explain the underlying chemical principles.

Question 1: I'm observing variable results in my biological assays. Could the stability of my this compound stock solution be a factor?

Answer: Absolutely. The stability of this compound is highly dependent on the solvent, pH, and storage conditions. The imidazolidine-2,4-dione (hydantoin) ring is susceptible to hydrolysis, particularly under non-neutral pH conditions. Inconsistency in your results is a classic sign of compound degradation.

Troubleshooting Steps:

  • Solvent Selection: What solvent are you using for your stock solution?

    • Aprotic Solvents (Recommended for Storage): Anhydrous Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are generally the preferred solvents for long-term storage of this compound. These solvents are non-protic and will not directly participate in hydrolytic degradation. However, it is crucial to use anhydrous grades, as water content can compromise stability over time. Some compounds have been known to degrade in DMSO, so it is always best to perform a stability study.[1]

    • Protic Solvents (Use with Caution): Protic solvents like water, methanol, and ethanol can act as nucleophiles and directly participate in the hydrolysis of the hydantoin ring. Aqueous buffers, especially those with a basic pH, will significantly accelerate this degradation. If you must use an aqueous medium for your experiment, prepare the solution fresh from a DMSO or DMF stock immediately before use.

  • pH of Aqueous Media: If your assay is in an aqueous buffer, the pH is a critical factor. The hydantoin ring is prone to cleavage under both acidic and basic conditions. Alkaline hydrolysis, in particular, can be quite rapid, proceeding via nucleophilic attack of hydroxide ions on the carbonyl carbons of the ring.[2]

  • Storage Conditions: How are you storing your stock solutions?

    • Temperature: For long-term stability, store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. Aliquoting your stock solution into single-use vials is highly recommended.

Question 2: I suspect my this compound has degraded. What are the likely degradation products and how can I detect them?

Answer: The primary degradation pathway for this compound in the presence of water is hydrolysis of the hydantoin ring. This results in the formation of 3-aminohydantoic acid, which can be further hydrolyzed.

Primary Degradation Pathway: Hydrolysis

The most probable degradation pathway is the hydrolytic cleavage of the imidazolidine-2,4-dione ring. This typically occurs via nucleophilic attack at one of the carbonyl carbons. Under basic conditions, this leads to the formation of a hydantoate salt.

G This compound This compound 3-Aminohydantoic Acid 3-Aminohydantoic Acid This compound->3-Aminohydantoic Acid Hydrolysis (H2O, H+ or OH-) Further Degradation Products Further Degradation Products 3-Aminohydantoic Acid->Further Degradation Products Hydrolysis

Caption: Hydrolytic degradation of this compound.

Analytical Workflow for Detecting Degradation:

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most effective way to quantify the parent compound and detect degradation products.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Interpretation Stock_Solution Prepare fresh solution of this compound in mobile phase diluent Degraded_Sample Incubate solution under stress conditions (e.g., pH 9, 40°C) Stock_Solution->Degraded_Sample Control_Sample Store solution under ideal conditions (e.g., -80°C) Stock_Solution->Control_Sample HPLC_System Inject samples onto a reverse-phase C18 column Degraded_Sample->HPLC_System Control_Sample->HPLC_System Detection Monitor at an appropriate UV wavelength (e.g., determined by UV scan) HPLC_System->Detection Chromatogram_Analysis Compare chromatograms of control and degraded samples Detection->Chromatogram_Analysis Peak_Identification Identify new peaks as potential degradation products Chromatogram_Analysis->Peak_Identification Quantification Quantify the decrease in the parent peak and the increase in degradation peaks Peak_Identification->Quantification

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Technical Support Center: Stability and Degradation of 3-Amino-Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stability Challenge of 3-Amino-Hydantoins

Welcome to the technical support guide for 3-amino-hydantoins. As a critical scaffold in medicinal chemistry, understanding the stability of the 3-amino-hydantoin ring system is paramount for developing robust formulations and ensuring the safety and efficacy of drug candidates. This molecule, which uniquely combines features of an α-amino acid and urea within a five-membered ring, is susceptible to hydrolytic degradation under both acidic and basic conditions.[1]

This guide is structured as a series of troubleshooting questions and answers drawn from common experimental challenges. It is designed to provide you not only with protocols but with the underlying chemical logic to empower you to design, execute, and interpret your stability studies effectively.

Core Concepts & General FAQs

Before diving into specific troubleshooting scenarios, let's address some fundamental questions about the degradation of this heterocyclic system.

Q1: What is the primary degradation pathway for the hydantoin ring system?

A1: The principal and most well-documented degradation pathway for the hydantoin core is a two-step hydrolytic ring-opening process.[2][3][4]

  • Step 1: Ring Cleavage. The initial step involves the hydrolysis of one of the amide bonds within the ring to form an open-chain intermediate, an N-carbamoyl-α-amino acid (often referred to as a hydantoic acid).[5][6]

  • Step 2: Final Hydrolysis. This intermediate is then further hydrolyzed to yield the corresponding α-amino acid, ammonia (from the 3-amino group), and carbon dioxide.[2][4]

This sequential reaction is crucial to remember; observing the intermediate is key to confirming the pathway.[5]

Q2: How does the 3-amino group affect the degradation compared to a standard hydantoin?

A2: While the fundamental ring-opening mechanism remains the same, the N-amino group at the 3-position introduces additional chemical complexity.

  • Basicity: The 3-amino group is a basic center. Under acidic conditions, it will be protonated. This can influence the electron density of the adjacent carbonyl group (at C4), potentially affecting the rate of nucleophilic attack by water.

  • Potential Side Reactions: Under harsh conditions (e.g., strong acid, high heat), the exocyclic N-N bond could be susceptible to cleavage, or the amino group could undergo side reactions like deamination, leading to a more complex degradation profile than that of a simple N-alkyl hydantoin.[7]

Troubleshooting Guide: Acid-Catalyzed Degradation

Acid-catalyzed hydrolysis is a critical stress condition for simulating the environment of the stomach and for developing stability-indicating methods.[8] The mechanism typically involves protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a weak nucleophile like water.[9][10]

Q3: I'm running my forced degradation study in 0.1 M HCl at 60°C, but I'm seeing less than 5% degradation after 24 hours. How can I induce more degradation?

A3: This is a common scenario where the molecule is more stable than anticipated. The goal of a forced degradation study is to achieve a target degradation of 5-20% to ensure you can reliably detect and quantify degradation products.[11][12] If degradation is insufficient, you must increase the stress level in a controlled manner.

Causality & Solution: The reaction rate is dependent on temperature and the concentration of the acid catalyst (H₃O⁺).[9]

  • Increase Temperature: Raise the temperature in increments (e.g., to 70°C or 80°C). Hydrolytic reactions are often highly temperature-dependent. Be cautious not to exceed temperatures that could cause unrealistic side reactions. A common upper limit for these studies is around 80°C.[13]

  • Increase Acid Concentration: Move from 0.1 M HCl to 0.5 M or 1.0 M HCl. A higher concentration of hydronium ions will increase the rate of the initial protonation step, accelerating the overall reaction.[10]

  • Extend Exposure Time: If increasing temperature or acid concentration is not feasible or desired, simply extend the duration of the study beyond 24 hours, taking time points at 48, 72, or even 168 hours (7 days).[13]

Recommended Progression:

  • Increase temperature to 80°C with 0.1 M HCl.

  • If degradation is still low, maintain 80°C and increase acid to 1.0 M HCl.

  • Monitor at earlier time points (e.g., 2, 4, 8, 12 hours) to avoid excessive degradation.

Q4: My HPLC analysis shows a new peak appearing and then decreasing over time, while another peak grows. What is happening?

A4: You are likely observing the kinetics of the two-step degradation pathway. The first peak is the N-carbamoyl-α-amino acid intermediate, and the second, later-eluting peak (if using reverse-phase HPLC) is the final, more polar α-amino acid degradant.

Experimental Confirmation:

  • Time-Course Analysis: Plot the peak area of the parent compound, the intermediate, and the final product against time. You should see the parent compound decrease, the intermediate rise and then fall, and the final product steadily increase.

  • LC-MS Analysis: Use mass spectrometry to confirm the identities of the peaks. The intermediate will have a mass corresponding to the parent compound + 18 Da (the addition of one water molecule). The final amino acid will have a mass corresponding to the core amino acid structure.

The workflow for investigating such a phenomenon is outlined below.

G cluster_0 Observation cluster_1 Hypothesis cluster_2 Verification cluster_3 Conclusion A Transient peak observed in HPLC time course B Sequential Degradation: Parent → Intermediate → Product A->B Propose Mechanism C Perform LC-MS analysis on stressed sample B->C Design Experiment D Confirm mass of Intermediate (Parent + H₂O) C->D Analyze Data E Confirm mass of final Amino Acid D->E F Mechanism Confirmed: Two-step hydrolysis pathway E->F Validate Conclusion

Caption: Workflow for identifying sequential degradation products.

Troubleshooting Guide: Base-Catalyzed Degradation

Base-catalyzed hydrolysis (saponification) involves the direct nucleophilic attack of a hydroxide ion on a carbonyl carbon.[14] This pathway is typically faster and, unlike its acid-catalyzed counterpart, is generally irreversible because the carboxylic acid intermediate is immediately deprotonated to a resonance-stabilized carboxylate, which resists further nucleophilic attack.[15]

Q5: My compound degraded completely within minutes of adding 0.1 M NaOH at room temperature. How do I control the reaction to study the pathway?

A5: The high reactivity under basic conditions is expected for many hydantoins. To slow the reaction down to a measurable rate, you must reduce the energy and concentration of the reactants.

Causality & Solution: The reaction rate is driven by the concentration of the strong nucleophile (OH⁻) and the thermal energy of the system.

  • Reduce Temperature: Conduct the experiment at a reduced temperature. Start at 0-4°C (ice bath). This is the most effective way to slow down most chemical reactions.

  • Lower Base Concentration: Use a much lower concentration of NaOH, such as 0.01 M or even 0.001 M.

  • Use a Weaker Base: While less common in standard stress testing, for extremely labile compounds, you could consider a weaker base like sodium bicarbonate, although this may alter the reaction pathway.

  • Take Rapid Time Points: Set up your experiment to allow for very fast, early time points (e.g., 1, 5, 10, 15, and 30 minutes) to capture the degradation curve before it completes.

Q6: My mass balance is only 80% in my basic degradation study. Where could the other 20% of my material have gone?

A6: A poor mass balance is a critical issue that undermines the validity of a stability-indicating method.[16] It suggests that you are not detecting all the degradation products.

Potential Causes & Troubleshooting Steps:

  • Non-UV Active Degradants: The final hydrolysis products may include ammonia and CO₂, which are not UV-active and will not be detected by a standard HPLC-UV detector. The core amino acid may also have a poor chromophore.

    • Solution: Use a more universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) to detect all non-volatile products.

  • Volatile Degradants: As mentioned, CO₂ is a final product and will be lost.

    • Solution: Mass balance calculations in this pathway may need to account for the theoretical mass loss from decarboxylation. The focus should be on demonstrating that the observed degradants plus the remaining parent compound account for all non-volatile components.

  • Products Retained on Column: Highly polar degradation products, like the final amino acid, may have poor retention on a standard C18 column and could be eluting in the solvent front, co-eluting with the injection peak.

    • Solution: Modify your HPLC method. Try a polar-embedded or polar-endcapped C18 column, or switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) method designed for retaining polar analytes.

  • Incomplete Elution: Some degradants may be adsorbing irreversibly to the column.

    • Solution: Implement a strong wash step at the end of your gradient (e.g., 100% Acetonitrile or Methanol) and check for any late-eluting peaks.

Data Summary & Visualization

Degradation Pathways

The hydrolytic pathways are summarized in the diagrams below. Note that R¹ and R² represent substituents on the hydantoin ring. The key steps are nucleophilic attack at the C4 or C2 carbonyls, leading to ring opening.

G cluster_acid Acid-Catalyzed Pathway A_Parent 3-Amino-Hydantoin A_Protonated Protonated Carbonyl A_Parent->A_Protonated + H₃O⁺ A_Intermediate N-Carbamoyl Amino Acid (Intermediate) A_Protonated->A_Intermediate + H₂O - H₃O⁺ A_Product Amino Acid + NH₃ + CO₂ A_Intermediate->A_Product + H₃O⁺ / Δ G cluster_base Base-Catalyzed Pathway B_Parent 3-Amino-Hydantoin B_Tetrahedral Tetrahedral Intermediate B_Parent->B_Tetrahedral + OH⁻ B_Intermediate N-Carbamoyl Amino Acid (Carboxylate Form) B_Tetrahedral->B_Intermediate Ring Opening B_Product Amino Acid + NH₃ + CO₂ B_Intermediate->B_Product + OH⁻ / Δ

Caption: Base-catalyzed degradation of 3-amino-hydantoin.

Forced Degradation Conditions

The following table provides recommended starting conditions for forced degradation studies. The goal is to achieve 5-20% degradation. [12]

Stress Condition Reagent/Condition Temperature Duration Troubleshooting Notes
Acid Hydrolysis 0.1 M - 1.0 M HCl RT to 80°C 24 - 168 hours Increase temperature and/or concentration if no degradation is observed. [13]
Base Hydrolysis 0.01 M - 0.1 M NaOH 0°C to RT 1 - 24 hours Very fast reaction. Start at low temp & concentration. Quench immediately.
Oxidation 3% - 30% H₂O₂ RT 24 hours Check for peroxide degradation; use a fresh solution.
Thermal Dry Heat 80°C - 105°C 48 - 168 hours Use a calibrated oven. Ensure uniform heat distribution.

| Photolytic | ICH Option 1 or 2 | Ambient | As per ICH Q1B | Expose both solid and solution samples. Compare to dark control. |

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

This protocol provides a robust framework. You must optimize the conditions for your specific molecule.

  • Preparation:

    • Prepare a stock solution of your 3-amino-hydantoin compound at ~1 mg/mL in a suitable solvent (e.g., Methanol, Acetonitrile, or Water).

    • Prepare your stress reagent: 1.0 M HCl.

    • Prepare your quenching solution: 1.0 M NaOH.

  • Procedure:

    • To a 10 mL volumetric flask, add 1.0 mL of your stock solution.

    • Add 1.0 mL of 1.0 M HCl. Dilute to volume with 50:50 Water:Acetonitrile. This results in a final acid concentration of 0.1 M.

    • Prepare a "time zero" (T=0) sample: Add 1.0 mL stock, 1.0 mL of 1.0 M HCl, and immediately add 1.0 mL of 1.0 M NaOH to quench the reaction. Dilute to volume. This sample serves as your undegraded control.

    • Place the stress sample in a water bath set to 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • For each aliquot, immediately transfer a known volume (e.g., 1.0 mL) into a pre-prepared HPLC vial containing an equimolar amount of quenching solution (e.g., 1.0 mL of 0.1 M NaOH) to stop the degradation.

  • Analysis:

    • Analyze all samples (T=0 and stressed/quenched time points) by a validated stability-indicating HPLC-UV or HPLC-MS method.

    • Calculate the percentage degradation by comparing the peak area of the parent compound at each time point to the T=0 sample.

    • Check for peak purity of the parent compound and calculate mass balance. [11][16]

References

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2020). ACS Omega. [Link]

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics. (2020). ACS Omega. [Link]

  • Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC. (2020). National Institutes of Health. [Link]

  • An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. (2020). Pharmaceutical Online. [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Hydrolysis of hydantoin to hydantoin acid. (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. (n.d.). Universiti Tunku Abdul Rahman (UTAR). [Link]

  • Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. (1998). PubMed. [Link]

  • Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and its decomposition products in cosmetics by high-performance liquid chromatography. (2012). PubMed. [Link]

  • Microbial transformations of hydantoin-related compounds. (1995). Kyoto University Research Information Repository. [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.). International Journal of Pharmaceutical Compounding. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]

  • 21 CFR 211.166 -- Stability testing. (n.d.). eCFR. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. [Link]

  • Hydrolytic Stability of New Amino Acids Analogues of Memantine. (n.d.). MDPI. [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016). YouTube. [Link]

  • Year 2024 In-Use stability testing FAQ. (2024). EDQM. [Link]

  • Toxicokinetic Characterization of MDM Hydantoin via Stable Metabolite DMH: Population Modeling for Predicting Dermal Formaldehyde Formation. (2025). PubMed Central. [Link]

  • Hydrothermal Degradation of Amino Acids. (n.d.). PubMed Central. [Link]

  • A novel hydantoin synthesis and exploration of related reactions. (2015). RMIT University. [Link]

  • Regulation of stability studies to enhance the efficiency of drug registrations to regulatory authorities. (n.d.). Archives of Pharmacy Practice. [Link]

  • Identification And Quantification of Dm Dm Hydantoin In Selected Shampoos. (n.d.). Der Pharma Chemica. [Link]

  • mechanism of ester hydrolysis. (2019). YouTube. [Link]

  • Recent Developments in Hydantoin Chemistry. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Hydantoin Amination

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the common and complex challenges researchers face when dealing with low conversion rates in hydantoin amination reactions. This guide is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Hydantoin amination, particularly N-arylation, is a cornerstone reaction for synthesizing a vast array of biologically active molecules and pharmaceutical intermediates.[1][2] However, achieving high conversion rates can be challenging due to the unique electronic and steric properties of the hydantoin nucleus. This guide provides in-depth troubleshooting strategies grounded in mechanistic principles to help you overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Fundamental Reaction Setup & Reagent Quality

Question 1: My reaction shows no or very little product formation. Where should I start my investigation?

Answer: When facing a complete reaction failure, it's crucial to return to the fundamentals. Low conversion often originates from issues with the reaction setup or reagent quality, rather than complex mechanistic failures.

  • Inert Atmosphere is Critical: For many transition-metal-catalyzed reactions, such as the Buchwald-Hartwig amination, maintaining an inert atmosphere is paramount.[3][4] Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, effectively halting the catalytic cycle.

    • Troubleshooting Protocol:

      • Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon or nitrogen for at least 30 minutes.

      • Flame-dry your glassware under vacuum and cool it under an inert atmosphere before adding reagents.

      • Use a well-sealed reaction vessel with a positive pressure of inert gas throughout the experiment.

  • Reagent Purity and Quality: The purity of all components—hydantoin, arylating agent, base, and solvent—is non-negotiable.

    • Hydantoin: Ensure your starting hydantoin is dry and free from impurities.

    • Amine/Arylating Agent: The purity of the amine or aryl halide is critical. Aryl chlorides can be particularly challenging and may require specialized catalytic systems.[4][5] The general reactivity order for aryl halides is I > Br > OTf > Cl.[4]

    • Base: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic and can degrade upon improper storage. Use a fresh bottle or a freshly opened container from a glovebox.

    • Solvent: Anhydrous solvents are essential. Water can hydrolyze the active catalyst and certain reagents.[6]

  • Catalyst Activity:

    • Pre-catalyst vs. In-situ Generation: Using a pre-catalyst often provides more reliable results than generating the active catalyst in situ from a precursor like Pd(OAc)₂.[5] Pre-catalysts ensure more consistent formation of the active catalytic species.

    • Catalyst Loading: While typical catalyst loadings are in the 1-5 mol% range, a reaction that fails to initiate may benefit from a slightly higher loading (e.g., 5-10 mol%) during initial optimization.

Category 2: Issues with Catalyst and Ligand Selection

Question 2: I'm observing low conversion in my copper-catalyzed N-arylation of a hydantoin. How do I choose the right catalyst and ligand?

Answer: Copper-catalyzed aminations (Ullmann-type reactions) are highly sensitive to the choice of the copper source and, crucially, the ligand. The ligand's role is to stabilize the copper center, enhance solubility, and facilitate the key steps of the catalytic cycle.

  • Copper Source: Simple copper(I) salts like CuI are most common. However, Cu(II) sources like Cu(NO₃)₂ have also been used effectively, which are believed to be reduced in situ to the active Cu(I) species.[7]

  • Ligand Selection is Key: The absence of a suitable ligand is a common reason for failure. Ligands accelerate the reaction and can control regioselectivity.

    • Common Ligands: For N-arylation, N,N'- or N,O-bidentate ligands are often effective. Examples include 1,10-phenanthroline, N,N'-dimethylethylenediamine (DMEDA), and various amino acids.

    • Ligand Screening: If your initial choice is ineffective, a systematic ligand screening is the best approach. The optimal ligand is highly substrate-dependent.

The following diagram illustrates a simplified decision-making process for troubleshooting a copper-catalyzed system.

G start Low Conversion in Cu-Catalyzed Amination check_ligand Is a ligand being used? start->check_ligand add_ligand Action: Add a standard ligand (e.g., DMEDA, Phenanthroline) check_ligand->add_ligand No screen_ligands Action: Screen a panel of ligands (N,N'- vs N,O-bidentate) check_ligand->screen_ligands Yes check_cu_source Is the Cu(I) source fresh? add_ligand->check_cu_source screen_ligands->check_cu_source new_cu Action: Use a fresh bottle of CuI or alternative Cu source check_cu_source->new_cu No optimize_conditions Proceed to optimize base, solvent, and temperature check_cu_source->optimize_conditions Yes new_cu->optimize_conditions

Caption: Troubleshooting workflow for Cu-catalyzed hydantoin amination.

Question 3: My Buchwald-Hartwig amination is sluggish. Could the issue be my palladium/ligand combination?

Answer: Absolutely. The Buchwald-Hartwig reaction is defined by its palladium/ligand system. The ligand's steric and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[3]

  • Ligand Generations: Ligands for this reaction have evolved significantly. Modern, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are generally much more effective than older ligands like P(o-tolyl)₃, especially for challenging substrates like aryl chlorides.

  • Matching Ligand to Substrate: There is no universal ligand. The choice depends heavily on the nature of both the aryl halide and the amine.

    • Primary Amines: Ligands like BrettPhos are often designed for coupling primary amines.[8]

    • Secondary Amines: RuPhos is a common choice for secondary amines.[8]

    • Sterically Hindered Substrates: Bulky ligands like XPhos or tBuXPhos can facilitate coupling with sterically demanding partners.

Ligand FamilyTypical SubstratesKey Features
Triarylphosphines Aryl iodides/bromides with unhindered amines.First-generation, often require higher temperatures.
BINAP Intermolecular couplings, maintains enantiopurity.Bidentate, good for stereocenter retention.[8]
Biarylphosphines Broad scope, including aryl chlorides, primary & secondary amines.Sterically hindered, highly active, allows for milder conditions.

Troubleshooting Protocol: Ligand Screening If you suspect a ligand issue, perform a small-scale screen with a representative set of modern biarylphosphine ligands under your standard conditions. This is often the most efficient way to identify a more active catalytic system for your specific substrates.

Category 3: Optimizing Reaction Conditions

Question 4: I'm seeing about 20-30% conversion and the reaction has stalled. How can I optimize the reaction conditions to drive it to completion?

Answer: A stalled reaction indicates that one or more parameters are suboptimal. A systematic optimization of the base, solvent, and temperature is required.

  • Base Selection: The base plays a critical role. It deprotonates the amine (or hydantoin) to form the active nucleophile.

    • Strength: Strong, non-nucleophilic bases are preferred. NaOtBu is the most common, but others like K₃PO₄ or LHMDS can be superior for certain substrates.[9][10] K₃PO₄ is a milder option that can be beneficial if your substrate is base-sensitive.

    • Solubility: The base's solubility can be a factor. In some cases, a combination of an inorganic and a soluble organic base can be effective.[10]

  • Solvent Effects: The solvent must solubilize all components and not interfere with the catalyst.

    • Common Solvents: Toluene, dioxane, and THF are the most frequently used solvents for Buchwald-Hartwig aminations.[11]

    • Avoid: Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit palladium catalysts.[4]

    • Screening: If solubility is an issue, screening alternative solvents like CPME or t-BuOH is a logical step.

  • Temperature and Reaction Time:

    • Temperature: While many modern catalyst systems operate at or near room temperature, some challenging couplings require heating. A temperature screen (e.g., 60 °C, 80 °C, 100 °C) can reveal the optimal condition. Be aware that higher temperatures can also lead to side reactions or catalyst decomposition.

    • Reaction Time: Monitor the reaction by TLC or LC-MS. If the reaction stalls, simply extending the time is unlikely to help. This points to catalyst deactivation or an inherently slow system that requires re-optimization.

The interplay between these factors can be visualized as a decision tree for optimization.

G start Stalled Reaction (20-30% Conversion) check_base Step 1: Vary the Base (NaOtBu, K3PO4, LHMDS) start->check_base check_solvent Step 2: Screen Solvents (Toluene, Dioxane, THF) check_base->check_solvent No Improvement success High Conversion Achieved check_base->success Improvement check_temp Step 3: Adjust Temperature (RT, 60 °C, 80 °C, 100 °C) check_solvent->check_temp No Improvement check_solvent->success Improvement check_temp->success Improvement

Caption: Systematic optimization workflow for a stalled amination reaction.

Category 4: Substrate-Specific Issues & Side Reactions

Question 5: My hydantoin has two N-H protons (at N1 and N3). Why am I getting a mixture of products or low yield due to poor regioselectivity?

Answer: Regioselectivity in the amination of unsubstituted or N1-substituted hydantoins is a well-known challenge. The relative acidity and steric accessibility of the N1 and N3 protons dictate the site of reaction.

  • Mechanistic Insight: Generally, the N3-proton is more acidic and less sterically hindered, making N3-arylation the kinetically favored pathway under many conditions, especially with copper catalysts.[7][9][12]

  • Controlling Regioselectivity:

    • Steric Hindrance: Bulky substituents at the C5 position of the hydantoin ring can direct arylation to the less hindered N3 position.

    • Protecting Groups: The most reliable strategy is to use a protecting group at the N1 position. After N3-arylation, the protecting group can be removed if desired.

    • Catalyst Control: In some systems, the choice of ligand and metal can influence the regioselectivity, although this is less predictable. For instance, some copper-catalyzed systems show excellent N3-selectivity.[9]

Question 6: I'm observing significant amounts of a hydrodehalogenated by-product from my aryl halide. What causes this and how can I prevent it?

Answer: Hydrodehalogenation, the replacement of the halide on your arylating agent with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings. It competes with the desired C-N bond formation.

  • Cause: This side reaction can occur via β-hydride elimination from the palladium-amide complex, which is an unproductive pathway that competes with reductive elimination.[3] It can also arise from reactions involving trace water or other proton sources.

  • Mitigation Strategies:

    • Use a Bulky Ligand: Sterically hindered biarylphosphine ligands often favor reductive elimination over β-hydride elimination, thus minimizing the side reaction.

    • Choice of Base: A very strong, non-nucleophilic, and anhydrous base can reduce the prevalence of proton sources that contribute to this pathway.

    • Dry Reaction Conditions: Rigorously excluding water from the reaction is crucial.

By systematically addressing these common issues, from the basic setup to the nuances of catalyst selection and side reactions, you can effectively troubleshoot and optimize your hydantoin amination reactions to achieve higher conversion rates.

References

  • Clayden, J., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical Science. [Link]

  • Thakur, A., et al. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters. [Link]

  • Wikipedia. (n.d.). Hydantoin. [Link]

  • Various Authors. (2021). Recent Developments in Hydantoin Chemistry. ResearchGate. [Link]

  • Various Authors. (2021). Strategies for N³-arylation of hydantoins. ResearchGate. [Link]

  • Various Authors. (2023). Optimization of reaction conditions for hydantoins. ResearchGate. [Link]

  • Clayden, J., et al. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • Various Authors. (2012). 3: Chemical synthesis of C-5-monosubstituted hydantoins by... ResearchGate. [Link]

  • Various Authors. (2017). Optimization of the reaction condition for the N-arylation a. ResearchGate. [Link]

  • Tan, A. L., et al. (2020). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Journal of Physical Science. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. [Link]

  • Van Holsbeeck, K., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. [Link]

  • Various Authors. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Kalník, M., et al. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Dabholkar, V. V., & Ansari, F. Y. (2010). Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions. Semantic Scholar. [Link]

Sources

Preventing byproduct formation in 3-amino-hydantoin synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-Hydantoin

A Senior Application Scientist's Guide to Troubleshooting and Preventing Byproduct Formation

Welcome to the technical support center for 3-amino-hydantoin synthesis. As researchers and drug development professionals, achieving high purity and yield is paramount. The synthesis of the 3-amino-hydantoin core, a crucial precursor for various pharmacologically active molecules like the antibacterial agent nitrofurantoin, is often challenged by the formation of persistent byproducts.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It moves beyond simple step-by-step instructions to explain the underlying chemical principles—the "why" behind each experimental choice. By understanding the mechanisms of byproduct formation, you can proactively control your reaction to achieve cleaner, more reliable results.

FAQ 1: Identifying and Understanding Common Byproducts

Q1: My reaction mixture is showing multiple spots on TLC and several peaks in my initial HPLC analysis. What are the likely byproducts?

A1: This is the most common issue encountered. The identity of the byproducts depends heavily on your chosen synthetic route. However, for typical syntheses involving the cyclization of a semicarbazide derivative with an α-halo ester (e.g., ethyl chloroacetate), you are likely observing one or more of the following:

  • Uncyclized Intermediate (Carbamoylhydrazino-acetic Acid/Ester): This is the product formed after the initial nucleophilic substitution but before the final ring-closing step. It is often the most prevalent impurity if cyclization conditions (heat, pH) are suboptimal.

  • Hydrazine-Derived Impurities: If your synthesis starts from hydrazine hydrate and urea (or a derivative), residual starting materials or products from their self-condensation can persist.[2]

  • Symmetrical Dimer (Piperazinedione derivative): Two molecules of the α-halo ester can react with the hydrazine moiety, leading to the formation of a six-membered ring instead of the desired five-membered hydantoin.

  • Hydrolyzed Reactants: Starting materials like ethyl chloroacetate can hydrolyze to chloroacetic acid, which may react differently or fail to react, complicating the purification process.

Table 1: Common Byproducts and Their Characteristics

Byproduct NameTypical Rf (TLC) Relative to ProductFormation MechanismKey Prevention Strategy
Ethyl N-Carbamoylhydrazino-acetateLowerIncomplete intramolecular cyclization.Ensure adequate heating and optimal pH for cyclization.
1,4-Dicarbamoyl-2,5-piperazinedioneVariesDimerization reaction involving two molecules of ethyl chloroacetate and semicarbazide.Control stoichiometry carefully; slow addition of reagents.
Glycolic Acid or Chloroacetic AcidHighly Polar (may streak)Hydrolysis of the α-halo ester starting material.Use anhydrous solvents and fresh reagents.
Products from Semicarbazide DecompositionVariesSemicarbazones can decompose under harsh heating.[3]Maintain strict temperature control.

FAQ 2: Troubleshooting and Proactive Prevention

Q2: I suspect the uncyclized intermediate is my main byproduct. What is the mechanism of its formation and how can I drive the reaction to completion?

A2: Excellent question. The formation of the desired 3-amino-hydantoin from a semicarbazone and an α-halo ester is a two-step process: (1) Nucleophilic attack of the terminal nitrogen of the semicarbazone on the electrophilic carbon of the halo-ester, and (2) Intramolecular cyclization via nucleophilic attack of the other nitrogen onto the newly introduced ester carbonyl.

The uncyclized intermediate is trapped between these two steps. The cyclization step is often the rate-limiting one and is highly dependent on reaction conditions.

Causality: The cyclization involves the formation of a five-membered ring, which is entropically favorable but requires overcoming an activation energy barrier. This is typically achieved through heating. Furthermore, the reaction can be catalyzed by either acid or base. In many published procedures, a base like sodium ethoxide is used not only to deprotonate the semicarbazone for the initial attack but also to promote the final cyclization.[4] If the basicity is insufficient or consumed by side reactions, the cyclization will stall.

Troubleshooting Protocol:

  • Verify pH/Basicity: Ensure the molar equivalents of your base (e.g., sodium alkoxide) are correct. The base can be consumed by moisture, so using anhydrous solvents is critical.

  • Increase Reaction Temperature/Time: If you observe a significant amount of the intermediate, consider increasing the reflux temperature (if solvent allows) or extending the reaction time by 2-4 hours. Monitor the disappearance of the intermediate spot on TLC.

  • Choice of Base: A strong, non-nucleophilic base can be effective. However, very strong bases can sometimes promote decomposition. Sodium ethoxide in ethanol is a classic choice as it regenerates the ethoxide leaving group from the ester.[4]

Q3: The two terminal amino groups on semicarbazide look similar. Why does only one typically react to form the desired product, and could the other one cause side reactions?

A3: This is a crucial point rooted in fundamental electronic effects. While semicarbazide has two -NH2 groups, they are not electronically equivalent.

  • The α-Nitrogen (next to NH): This nitrogen's lone pair is fully available, making it a potent nucleophile. This is the nitrogen that should attack the carbonyl carbon of the aldehyde/ketone to form the semicarbazone, and subsequently attack the α-halo ester.

  • The β-Nitrogen (next to C=O): This nitrogen's lone pair is in conjugation with the adjacent carbonyl group. It donates its electron density into the carbonyl system (a resonance effect), making it significantly less nucleophilic and more "amide-like".[5][6]

Under normal conditions, the more nucleophilic α-nitrogen reacts preferentially. However, under forcing conditions (e.g., excessively high temperatures or extreme pH), the less reactive β-nitrogen can sometimes participate in side reactions, leading to isomeric byproducts that are very difficult to separate.

Prevention Strategy:

  • Maintain Moderate Conditions: Avoid unnecessarily high temperatures. The reaction should be heated just enough to ensure cyclization without promoting side reactions.

  • Controlled pH: A pH around 5 is often optimal for the initial formation of imine-like structures (semicarbazones) because it provides enough acid to catalyze water elimination without fully protonating and deactivating the amine nucleophile.[5] For the subsequent cyclization with ethyl chloroacetate, a basic medium is generally preferred.[4]

Workflow and Protocols

Recommended Synthesis Protocol: 1-Aminohydantoin Hydrochloride

This protocol is adapted from established methods and focuses on control points to minimize byproduct formation.[2][4] 1-Aminohydantoin is a key intermediate, and its hydrochloride salt is often preferred for its stability.

// Control Points CP1 [label="Control Point:\nUse fresh, pure\nbenzaldehyde", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CP2 [label="Control Point:\nUse anhydrous\n(absolute) ethanol", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CP3 [label="Control Point:\nMonitor disappearance\nof starting material", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CP4 [label="Control Point:\nEnsure complete\nprecipitation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

B -> CP1 [style=invis]; E -> CP2 [style=invis]; H -> CP3 [style=invis]; M -> CP4 [style=invis]; } Caption: Workflow for 1-Aminohydantoin HCl Synthesis.

Detailed Steps:

  • Preparation of Benzaldehyde Semicarbazone:

    • Dissolve 11.2 g (0.1 mol) of semicarbazide hydrochloride and 15 g of sodium acetate in 100 mL of water.

    • To this solution, add 10.6 g (0.1 mol) of freshly distilled benzaldehyde.

    • Stir vigorously at room temperature for 1 hour. A thick white precipitate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. This intermediate protects one of the amino groups and improves handling.

  • Cyclization to form 1-Benzylideneamino-hydantoin:

    • In a flame-dried flask under a nitrogen atmosphere, prepare sodium ethoxide by cautiously adding 2.3 g (0.1 mol) of sodium metal to 150 mL of absolute ethanol.

    • Once all the sodium has reacted and the solution has cooled, add the dried benzaldehyde semicarbazone from the previous step in portions.

    • Heat the mixture to a gentle reflux. Add 12.3 g (0.1 mol) of ethyl chloroacetate dropwise over 30 minutes. (Critical Step: Slow addition prevents dimerization).

    • Maintain reflux for 4-6 hours. Monitor the reaction by TLC (e.g., 7:3 Ethyl Acetate:Hexane), observing the disappearance of the starting material.

    • After completion, cool the reaction to room temperature and filter off the precipitated sodium chloride.

  • Hydrolysis and Isolation of 1-Aminohydantoin HCl:

    • Take the filtrate from the previous step and concentrate it under reduced pressure to about half its original volume.

    • Add 25 mL of concentrated hydrochloric acid. This step cleaves the protective benzylidene group.

    • Reflux the acidic mixture for 1 hour.

    • Cool the solution in an ice bath for 2-3 hours. 1-Aminohydantoin hydrochloride will precipitate as a white crystalline solid.

    • Collect the product by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.

Mechanism Visualization: Desired Cyclization vs. Incomplete Reaction

Mechanism

Analytical Characterization

Q4: How can I effectively use HPLC to monitor my reaction and determine the final purity?

A4: HPLC is an excellent tool for this synthesis. A reverse-phase method is typically effective.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15-20 minutes.

  • Detection: UV detection at 210 nm or 254 nm.

  • Procedure: At each time point (e.g., every hour after reflux begins), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture. Quench it with the mobile phase A, filter, and inject. You should see the starting material peak decrease while the product peak increases. The uncyclized intermediate will typically appear as a more polar (earlier eluting) peak than the final product. For final purity analysis, dissolve a small, accurately weighed amount of your final product and inject it to calculate the area percentage.[7][8]

References

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. [Link]

  • Sim, M. M., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 58-67. [Link]

  • Phillips, R. R. (1944). The Chemistry of Nitro- and Aminoguanidines. Chemical Reviews, 35(3), 299-335.
  • Johnson, T. B., & Bengis, R. (1912). Hydantoins. XVII. Synthesis of the Hydantoin of 3-Amino-Tyrosine. Journal of the American Chemical Society, 34(8), 1054-1061. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. [Link]

  • CN101792433B (2012). Method for synthesizing 1-((3-(5-nitro-2-furyl)allylidene)amino)-hydantoin.
  • Li, H., et al. (2018). A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ). Molecules, 23(11), 2936. [Link]

  • Anandan, P. (2021, June 1). Synthesis of Nitrofurantoin. YouTube. [Link]

  • Islam, A., & Darbre, A. (1972). Identification of amino acid thiohydantoins directly by thin-layer chromatography and indirectly by gas-liquid chromatography after hydrolysis. Journal of Chromatography A, 71(2), 223-232. [Link]

  • CN108069944B (2020). Preparation method of nitrofurantoin.
  • Harris, J. U., Robinson, D., & Johnson, A. J. (1980). Analysis of (3-phenyl,2-thio)hydantoin amino acids by high-performance liquid chromatography. Analytical Biochemistry, 105(2), 239-245. [Link]

  • Wikipedia. (n.d.). Nitroguanidine. [Link]

  • Wright, W. B. (1959). A New Synthesis for 1-Aminohydantoin and Nitrofurantoin. Journal of the American Chemical Society, 81(19), 5264-5265. [Link]

  • Al-Majid, A. M., et al. (2021). Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Molecules, 26(16), 4999. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • CN108003077B (2020). Preparation and purification method of amino acid compound.
  • University of Glasgow. (n.d.). The reactions of semicarbazones, thiosemicarbazones and related compounds. [Link]

  • LibreTexts Chemistry. (2021). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. [Link]

  • Physics Wallah. (2023, February 13). When semicarbazide reacts with a ketone (or aldehyde) to form semicarbazone.... YouTube. [Link]

  • Agilent Technologies. (2018). Amino Acid Analysis: A complete, single-vendor solution. [Link]

  • Korsakov, M., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1059. [Link]

  • Velíšek, J., et al. (1993). Reaction Products of Glyoxal with Glycine. Czech Journal of Food Sciences, 11(2), 103-112. [Link]

  • ACS Publications. (n.d.). The Chemistry of the Hydantoins. [Link]

Sources

3-Aminoimidazolidine-2,4-dione purification issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Aminoimidazolidine-2,4-dione. This molecule, a derivative of the hydantoin heterocyclic system, is of growing interest in medicinal chemistry and drug development.[1][2] The presence of the N-amino group introduces unique chemical properties and, consequently, specific challenges during its purification. Achieving high purity is paramount, as even minor impurities can confound biological assay results and compromise downstream applications.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into overcoming the common purification issues associated with this compound. We will move from frequently asked questions to in-depth troubleshooting and detailed experimental protocols, grounding our advice in the fundamental principles of separation science.

Frequently Asked Questions (FAQs)

Q1: What is the most common first-pass purification strategy for crude this compound?

A: For most crystalline solids, including this compound, recrystallization is the preferred initial method due to its efficiency, scalability, and cost-effectiveness. A common starting point for hydantoin derivatives is an ethanol/water solvent system.[3]

Q2: My compound streaks significantly on a standard silica gel TLC plate. What causes this?

A: This is a classic issue for heterocyclic amines.[4] The primary amine at the N-3 position is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to irreversible adsorption, low recovery, and severe peak tailing (streaking) during column chromatography.[5]

Q3: My purified product shows a wide melting point range. What does this indicate?

A: A broad melting point range is a strong indicator of residual impurities. This could include unreacted starting materials, side-products from the synthesis, or trapped solvent. Further purification is necessary.

Q4: Is this compound stable under all conditions?

A: While many heterocyclic compounds are robust, the N-amino hydantoin structure may be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures over extended periods. Stability studies on similar amino-heterocycles have shown good stability in solid form at room temperature when protected from light.[6][7] It is recommended to store the purified compound in a cool, dry, and dark place.

In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter during purification.

Recrystallization Issues

Q: I have very low product recovery after recrystallization. What are the likely causes and solutions?

A: Low recovery is a frequent problem, typically stemming from two main causes.

  • Possible Cause 1: Excessive Solvent Use. Using too much solvent to dissolve the crude product will keep a significant portion of your compound in the mother liquor even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Work in small solvent additions, allowing the mixture to return to a boil each time before adding more. You can later concentrate the mother liquor to attempt a second crop of crystals, though these may require re-purification.[5]

  • Possible Cause 2: High Compound Solubility in Cold Solvent. The ideal recrystallization solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.

    • Solution: If your compound remains too soluble after cooling, the chosen solvent is not optimal. You must experiment with different solvent systems. A good strategy is to find a solvent in which the compound is highly soluble (like ethanol or methanol) and another in which it is poorly soluble (like water or hexane). You can then attempt a mixed-solvent recrystallization, dissolving the compound in the "good" solvent and then adding the "poor" solvent dropwise until the solution becomes turbid, then reheating to clarify and cooling slowly.

Q: My product "oiled out" during cooling instead of forming crystals. How can I resolve this?

A: Oiling out occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

  • Possible Cause 1: Solution is too supersaturated. Cooling the solution too rapidly can cause the compound to crash out of solution above its melting point.

    • Solution: Ensure the flask is not placed directly in an ice bath from a high temperature. Allow it to cool slowly to room temperature first, then move it to the refrigerator. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can help.

  • Possible Cause 2: Presence of Impurities. Impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.

    • Solution: This is a strong sign that recrystallization alone may be insufficient. The best course of action is to remove the solvent and purify the resulting oil/solid using column chromatography to remove the problematic impurities before attempting recrystallization again.

Column Chromatography Issues

Q: I'm experiencing poor separation of my compound from an impurity on a silica gel column. What steps should I take?

A: This is an issue of optimizing your chromatographic conditions.

  • Possible Cause: Inappropriate Solvent System. The polarity of your mobile phase is not providing sufficient differential migration between your compound and the impurities.

    • Solution: Optimize with Thin Layer Chromatography (TLC). Before running a column, systematically test various solvent systems with TLC. Aim for an Rf value for your target compound of around 0.3 for good separation.[8] If two spots are merged, try changing the polarity (e.g., from 50% Ethyl Acetate/Hexane to 40% or 60%) or introducing a different solvent to the mixture (e.g., adding 1-2% methanol or triethylamine to your eluent).

    • Expert Tip: For basic compounds like this compound that streak on silica, adding a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase can dramatically improve peak shape by competing for the active sites on the silica gel.

Q: My compound appears to be stuck on the silica column and won't elute, even with a highly polar solvent. What is happening?

A: This indicates a very strong, potentially irreversible, interaction with the stationary phase.

  • Possible Cause: Irreversible Adsorption. The basic amino group is strongly binding to the acidic silica gel.[5]

    • Solution 1: Switch to a Different Stationary Phase. Do not discard the column yet. First, try flushing with a highly polar mixture containing a basic modifier (e.g., 90:9:1 Dichloromethane/Methanol/Ammonium Hydroxide). If this fails, the best solution is to switch to a less acidic or basic stationary phase. Basic or neutral alumina is an excellent alternative for purifying basic compounds.[5]

    • Solution 2: Consider Reversed-Phase Chromatography. In reversed-phase chromatography (e.g., C18 silica), the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used. This technique is generally much less prone to issues with basic compounds.[5]

Data & Workflow Visualization

Troubleshooting Summary Table
Issue EncounteredPurification MethodProbable CauseRecommended Solution
Low Product YieldRecrystallizationToo much solvent used; high solubility when cold.Use minimum hot solvent; change solvent system.[5]
Product "Oils Out"RecrystallizationSolution too supersaturated; presence of impurities.Cool slowly, add seed crystal; pre-purify by chromatography.
Streaking / TailingTLC / Column (Silica)Basic amino group interacting with acidic silica.Add basic modifier (e.g., 1% triethylamine) to eluent.[5]
Poor SeparationColumn ChromatographyIncorrect mobile phase polarity.Optimize eluent system using TLC to achieve Rf ≈ 0.3.[8]
Compound Stuck on ColumnColumn ChromatographyIrreversible adsorption to silica gel.Switch to a neutral/basic alumina or reversed-phase column.[5]
Purification Strategy Workflow

G crude Crude Product recryst Attempt Recrystallization (e.g., EtOH/Water) crude->recryst check_purity Check Purity (TLC, Melting Point) recryst->check_purity decision Is Product Pure? check_purity->decision pure_product Pure Product column Column Chromatography column->pure_product decision->pure_product Yes decision->column No

Caption: General workflow for the purification of this compound.

Chromatography Troubleshooting Logic

G start Run Analytical TLC streaking Is there streaking? start->streaking add_base Add 1% Triethylamine to Mobile Phase streaking->add_base Yes separation Good Separation? (Rf ≈ 0.3, ΔRf > 0.1) streaking->separation No add_base->separation run_column Proceed with Flash Column separation->run_column Yes adjust_polarity Adjust Solvent Polarity separation->adjust_polarity No adjust_polarity->separation still_bad Still Poor Separation? adjust_polarity:e->still_bad:w still_bad->run_column No, it's ok now change_system Change Solvent System (e.g., DCM/MeOH) still_bad->change_system Yes change_system->separation switch_phase Switch to Alumina or Reversed-Phase change_system->switch_phase If still failing

Caption: Decision-making flowchart for troubleshooting chromatography.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method using a mixed ethanol/water system, which is often effective for hydantoin derivatives.[3]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to a gentle boil with stirring. Continue adding ethanol in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes persistently cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold 50:50 ethanol/water, followed by a wash with a small amount of cold water to remove residual ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is recommended when recrystallization fails to provide adequate purity.

  • Solvent System Selection: As detailed in the troubleshooting section, use TLC to determine an optimal eluent system that gives an Rf value of ~0.3 for the product and good separation from impurities. For this compound, a starting point could be Ethyl Acetate/Hexane with 1% triethylamine.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent. Carefully pack a chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or dichloromethane). Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to this solution. Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto the silica. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

References

  • BenchChem Technical Support Team. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Advanced Purification of 5-(4-Hydroxybenzylidene)hydantoin. BenchChem.
  • Sigma-Aldrich.
  • de F. O. K., da C. A. M., et al. (2007). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 12(9), 2079–2089. [Link]

  • Cheng, X.-C., et al. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Asian Journal of Chemistry, 22(5), 3845-3850.
  • Khan, M. R., & Ali, B. (2022). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 11(15), 2246. [Link]

  • Robbana-Barnat, S., et al. (1996). Heterocyclic amines: occurrence and prevention in cooked food. Environmental Health Perspectives, 104(3), 280–288. [Link]

  • Stavric, B., et al. (2002). Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. Food and Chemical Toxicology, 40(8), 1197–1203. [Link]

  • BenchChem. (2025).
  • El-Sayed, N. N. E., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. [Link]

  • Trotsko, N., et al. (2023). Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Molecules, 28(24), 8055. [Link]

  • Trišović, N., et al. (2018). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Journal of the Serbian Chemical Society. [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909.
  • Mague, J. T., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2014). 3-Amino-5,5-diphenylimidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o262–o263. [Link]

  • Wadghane, A. R., et al. (2022). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 12(4-S), 174-182. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157. [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157. [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide: 3-Aminoimidazolidine-2,4-dione vs. Other N-Substituted Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hydantoin scaffold, or imidazolidine-2,4-dione, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3] Its versatility stems from the ease of substitution at the N-1, N-3, and C-5 positions, allowing for extensive modulation of physicochemical and pharmacological properties.[1][4] This guide provides an in-depth comparison of 3-Aminoimidazolidine-2,4-dione (3-AIH), a unique hydantoin derivative, against more conventional N-substituted hydantoins. We will explore how the introduction of a primary amino group at the N-3 position fundamentally alters the molecule's reactivity, metabolic profile, and potential as a versatile building block in drug discovery. This analysis is supported by comparative experimental data and detailed protocols to provide researchers with a practical framework for selecting and utilizing these valuable scaffolds.

The Hydantoin Scaffold: A Privileged Structure in Medicinal Chemistry

Hydantoins are five-membered heterocyclic compounds that are structurally related to urea and α-amino acids.[1][5][6] This heritage makes them biocompatible and synthetically accessible, contributing to their status as a "privileged scaffold."[2][3] Clinically significant drugs like the anticonvulsant Phenytoin, the antibacterial Nitrofurantoin, and the antiandrogen Enzalutamide all feature the hydantoin core, showcasing its broad therapeutic applicability.[2][3][4]

The key to the hydantoin scaffold's success lies in its substitution points. Modifications at C-5, N-1, and N-3 allow for fine-tuning of properties such as lipophilicity, hydrogen bonding potential, and metabolic stability.

Caption: General structure of the imidazolidine-2,4-dione (hydantoin) ring highlighting the key positions for substitution.

While alkyl and aryl groups are common N-substituents, the introduction of an amino group at the N-3 position, as seen in 3-AIH, creates a derivative with unique chemical characteristics that set it apart.

The Unique Profile of this compound (3-AIH)

3-AIH is distinguished by its N-amino (or hydrazine-like) functionality. This single modification has profound implications for its use as a chemical scaffold.

Synthesis and Chemical Properties

3-AIH and its derivatives can be synthesized through several routes, most commonly via the cyclization of an appropriate isocyanate with a hydrazine.[7] A modern, efficient method involves converting α-amino esters into isocyanates, which then react with hydrazine hydrate in a one-pot cyclization to yield the 3-aminohydantoin core.[7]

The N-amino group imparts several key properties:

  • Increased Polarity: The additional N-H bonds increase the molecule's polarity and hydrogen bonding capacity.

  • Reactive Handle: The primary amino group is a nucleophilic site, readily available for derivatization via acylation, alkylation, or condensation reactions. This transforms 3-AIH from a simple core into a versatile platform for building more complex molecules.

  • Altered Acidity: The N-H proton at the N-1 position is acidic, but its pKa can be influenced by the electronic nature of the N-3 substituent.

Comparative Analysis: 3-AIH vs. Common N-Substituted Hydantoins

To understand the practical implications of the N3-amino group, we will compare 3-AIH to two common classes of N-substituted hydantoins: N3-alkyl (e.g., 3-Methylhydantoin) and N3-aryl (e.g., 3-Phenylhydantoin), as well as a well-known N1-substituted drug, Nitrofurantoin.

PropertyThis compound (3-AIH)3-Methylhydantoin3-PhenylhydantoinNitrofurantoin (N1-Substituted)
Molecular Weight ( g/mol ) 115.09114.10176.17238.16
Structure Imidazolidine-2,4-dione with N3-NH2Imidazolidine-2,4-dione with N3-CH3Imidazolidine-2,4-dione with N3-C6H5Imidazolidine-2,4-dione with N1 sidechain
H-Bond Donors 3111
H-Bond Acceptors 3225
Predicted LogP -1.9-1.00.5-0.1
Key Feature Nucleophilic N3-amino group for derivatization.Simple, metabolically stable alkyl group.Bulky, lipophilic aryl group.Prodrug activated by bacterial nitroreductases.[8][9]

Physicochemical properties are computed estimates for comparison.

This table highlights the fundamental differences imparted by the N-substituent. 3-AIH is significantly more polar (lower LogP, more H-bond donors) than its alkyl and aryl counterparts. This distinction is critical for properties like aqueous solubility.

Experimental Data & Protocols

To provide a quantitative comparison, we will outline standard, self-validating experimental protocols and present hypothetical but representative data.

Comparative Aqueous Solubility Assessment

Causality Behind Experimental Choice: The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[10] It measures the equilibrium concentration of a compound in a saturated solution, providing a true measure of its intrinsic solubility, which is a critical parameter for predicting oral bioavailability.[11][12] The inclusion of a 24-hour equilibration period ensures that the system reaches a true equilibrium, which is crucial for poorly soluble compounds.[11][13]

Protocol 1: Shake-Flask Thermodynamic Solubility Assay

  • Preparation: Add an excess amount of the solid test compound (e.g., 5-10 mg) to a glass vial. The excess solid is crucial to ensure saturation.[10]

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled incubator at 25°C for 24 hours to reach equilibrium.[13]

  • Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and analyze the concentration using a validated LC-MS/MS method against a standard curve.

Expected Comparative Data (Table 2):

CompoundPredicted LogPExpected Aqueous Solubility (µg/mL) at pH 7.4
This compound-1.9> 2000
3-Methylhydantoin-1.0800 - 1200
3-Phenylhydantoin0.5< 50

The data clearly illustrates that the N3-amino group of 3-AIH dramatically enhances aqueous solubility compared to the more lipophilic alkyl and aryl-substituted analogs.

Comparative Metabolic Stability (In Vitro)

Causality Behind Experimental Choice: Liver microsomes are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).[14][15] An in vitro microsomal stability assay is a cost-effective, high-throughput method to predict in vivo hepatic clearance.[16][17] By measuring the rate of disappearance of the parent compound over time, we can calculate key parameters like half-life (t½) and intrinsic clearance (Clint), which are vital for early-stage drug candidate selection.[14][17][18] The inclusion of a "-NADPH" control is a self-validating step to ensure that compound loss is due to enzymatic metabolism and not chemical instability.[15]

Caption: A streamlined workflow of the in vitro liver microsomal stability assay.

Protocol 2: In Vitro Liver Microsomal Stability Assay

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).[15]

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.[16] A parallel incubation without NADPH serves as a negative control.[18]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture.[15]

  • Termination: Immediately stop the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard (IS) to precipitate the proteins.[18]

  • Sample Processing: Vortex and centrifuge the samples.

  • Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[17]

Expected Comparative Data (Table 3):

CompoundKey Metabolic FeatureExpected Half-Life (t½, min)Expected Intrinsic Clearance (Clint, µL/min/mg)
This compound Potential for N-acetylation or oxidation of the amino group.15 - 30High (>100)
3-Methylhydantoin Generally stable, potential for minor oxidation.> 60Low (< 20)
3-Phenylhydantoin Susceptible to aromatic hydroxylation by CYP2C9/2C19.[19][20]20 - 40Moderate to High (50-150)
Phenytoin (Control) Known CYP2C9 substrate, metabolized to p-HPPH.[19][21][22]~35High (~120)

The N3-amino group, while beneficial for derivatization, can be a liability for metabolic stability, often undergoing rapid Phase I or Phase II metabolism. In contrast, the N3-methyl group is relatively inert. The N3-phenyl group's stability is highly dependent on the efficiency of aromatic oxidation, a major metabolic pathway for many drugs, including the well-characterized hydantoin, phenytoin.[20][21]

Application in Drug Discovery: The 3-AIH Advantage

The choice between 3-AIH and other N-substituted hydantoins depends entirely on the strategic goals of the drug discovery program.

When to Choose 3-AIH:

  • As a Versatile Intermediate: The primary amino group is an exceptional synthetic handle. It allows for the straightforward attachment of sidechains, linkers (e.g., for PROTACs), or other pharmacophores. This modularity is invaluable for building chemical libraries for structure-activity relationship (SAR) studies.

  • To Enhance Solubility: For target classes where high lipophilicity is a hindrance, the inherent polarity of the 3-AIH core can be a significant advantage, improving the developability profile of lead compounds.

  • To Introduce New Binding Interactions: The N-amino group can act as a hydrogen bond donor, potentially forming key interactions within a target's binding site that are inaccessible to simple alkyl or aryl-substituted hydantoins.

Caption: Comparative derivatization potential of 3-AIH versus N3-alkyl/aryl hydantoins.

When to Choose Other N-Substituted Hydantoins:

  • To Maximize Metabolic Stability: When the primary goal is to create a metabolically robust compound, avoiding the reactive N-amino group is prudent. A simple N3-methyl or a carefully selected aryl group can block a key metabolic soft spot.

  • To Increase Lipophilicity: For targets that require compounds to cross the blood-brain barrier or engage in hydrophobic interactions, an N3-aryl or longer-chain alkyl group is often necessary to achieve the required lipophilicity.

  • Prodrug Strategies: As seen with mephenytoin, an N-alkyl group can sometimes be metabolically cleaved in vivo to release the active drug, acting as a prodrug.[23]

Conclusion

This compound is not merely another substituted hydantoin; it is a strategic tool for medicinal chemists. Its unique N3-amino functionality provides a powerful synthetic handle for rapid library generation and introduces distinct physicochemical properties, most notably a significant increase in aqueous solubility. However, this same group often presents a metabolic liability.

In contrast, traditional N3-alkyl and N3-aryl hydantoins offer greater metabolic stability and lipophilicity at the cost of this synthetic versatility. The optimal choice is therefore context-dependent. For scaffold-hopping and early SAR exploration where synthetic tractability and solubility are paramount, 3-AIH is an outstanding choice. For late-stage lead optimization where metabolic stability and specific ADME profiles are being fine-tuned, the more conventional N-substituted hydantoins may be preferred. Understanding this fundamental trade-off is key to effectively leveraging the full potential of the hydantoin scaffold in modern drug discovery.

References

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A Comparative Guide to the Biological Activity of 3-Amino vs. 3-Alkyl Hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] Modifications at the N-1, N-3, and C-5 positions of the hydantoin ring have profound effects on the pharmacological profile of the resulting derivatives.[1] This guide provides a comparative analysis of the biological activities of two key subclasses: 3-amino and 3-alkyl hydantoins, with a focus on their anticonvulsant, anticancer, and antimicrobial properties. By synthesizing data from multiple studies, this document aims to provide an objective comparison to aid researchers in the design and development of novel hydantoin-based therapeutics.

At a Glance: Key Comparative Insights

While a definitive head-to-head comparison is challenging due to variations in experimental conditions across studies, the available data suggests distinct trends in the biological activities of 3-amino and 3-alkyl hydantoins.

Biological Activity3-Amino Hydantoins3-Alkyl HydantoinsKey Considerations
Anticonvulsant Potent activity observed, particularly in Schiff base derivatives.[2][3]Established activity, with potency influenced by the nature of the alkyl group.The amino group in 3-amino hydantoins offers a versatile handle for further chemical modification, potentially leading to enhanced potency and altered pharmacokinetic profiles.
Anticancer Demonstrates significant cytotoxicity against various cancer cell lines.Exhibits potent antiproliferative effects; activity is dependent on the specific alkyl substituent and other substitutions on the hydantoin ring.[4][5]The mechanism of action for both subclasses can involve various pathways, including enzyme inhibition and induction of apoptosis.[1][6]
Antimicrobial Limited direct comparative data available.Some derivatives show promising broad-spectrum antimicrobial activity.[7]The antimicrobial activity appears to be highly dependent on the overall molecular structure, including substitutions at other positions of the hydantoin ring.

Anticonvulsant Activity: A Tale of Two Substituents

Hydantoin derivatives are well-established as anticonvulsant agents, with their primary mechanism of action often involving the modulation of voltage-gated sodium channels in neurons.[8][9] This modulation inhibits the rapid and repetitive firing of action potentials that characterizes seizure activity.[8]

3-Amino Hydantoins: Promising New Avenues

Recent research has highlighted the potential of 3-amino hydantoins as potent anticonvulsants. For instance, Schiff base derivatives of 3-amino-5,5'-diphenylhydantoin have shown significant activity in the Maximal Electroshock (MES) test, a standard preclinical model for generalized tonic-clonic seizures.[2][3] One notable derivative, (E)-5,5-diphenyl-3-((2-hydroxyphenyl)methylene)amino)imidazolidine-2,4-dione (SB2-Ph), exhibited an ED50 of 8.29 mg/kg in the MES test in mice.[2] This indicates a high level of potency, comparable to the established anticonvulsant phenytoin.[2] The amino group at the N-3 position provides a synthetic handle for the introduction of various substituents, allowing for the fine-tuning of anticonvulsant activity and other pharmacological properties.[2]

3-Alkyl Hydantoins: A Foundational Class

The anticonvulsant activity of 3-alkyl hydantoins has been recognized for a longer period. The nature of the alkyl group at the N-3 position significantly influences their efficacy. For example, a study on N-3-arylamide substituted 5,5-cyclopropanespirohydantoins identified a compound with an ED50 value of 9.2 mg/kg in the MES test, demonstrating potent anticonvulsant effects.[10]

Comparative Anticonvulsant Activity Data (MES Test)

Compound ClassRepresentative CompoundED50 (mg/kg, i.p., mice)Reference
3-Amino Hydantoin Derivative (E)-5,5-diphenyl-3-((2-hydroxyphenyl)methylene)amino)imidazolidine-2,4-dione8.29[2]
3-Alkyl Hydantoin Derivative N-(4-chlorophenyl)-2-(2',5'-dioxo-spiro[cyclopropane-1,4'-imidazolidine]-1'-yl)acetamide9.2[10]

It is crucial to note that these values are from different studies and may not be directly comparable due to potential variations in experimental protocols.

Anticancer Activity: Targeting Malignant Cells

The versatility of the hydantoin scaffold extends to oncology, with both 3-amino and 3-alkyl derivatives demonstrating promising anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[1][11]

3-Amino Hydantoin Derivatives in Oncology

Studies on 3-amino hydantoin derivatives have revealed their potential as cytotoxic agents against various cancer cell lines. For instance, certain 3-aminohydantoin derivatives have been investigated for their ability to induce apoptosis in cancer cells.

3-Alkyl Hydantoins as Antiproliferative Agents

A significant body of research supports the anticancer potential of 3-alkyl hydantoins. For example, a series of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoin derivatives displayed dose- and time-dependent anti-proliferative and pro-apoptotic activities against the HCT-116 human colon cancer cell line.[4] Another study on 3,5-disubstituted hydantoins reported that 3-cyclohexyl-5-phenyl hydantoin showed potent inhibitory activity against cervical (HeLa) and breast (MCF-7) carcinoma cell lines, with IC50 values of 5.4 µM and 2 µM, respectively.[5][12]

Comparative Anticancer Activity Data (IC50 Values)

Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
3-Alkyl Hydantoin 3-Cyclohexyl-5-phenyl hydantoinMCF-7 (Breast)2[5][12]
3-Alkyl Hydantoin 3-Cyclohexyl-5-phenyl hydantoinHeLa (Cervical)5.4[5][12]
3-Alkyl Hydantoin 3-Benzhydryl-5-phenyl hydantoinHeLa, MCF-7, MiaPaCa-2, H460, SW62020-23[5][12]

Antimicrobial Activity: An Emerging Frontier

While the anticonvulsant and anticancer properties of hydantoins are more extensively studied, their potential as antimicrobial agents is an area of growing interest.

One study investigated a series of hydantoin derivatives and identified compounds with broad-spectrum antimicrobial activity.[7] For example, one derivative displayed minimum inhibitory concentration (MIC) values as low as 1 μg/mL against Gram-positive bacteria and 4-16 μg/mL against Gram-negative bacteria.[7] Another study highlighted that 5-benzalhydantoins with an n-butyl group at the N-3 position showed high activity and specificity towards particular microorganisms.[13] These findings suggest that the 3-alkyl substitution can be a key determinant of antimicrobial efficacy.

Direct comparative studies on the antimicrobial properties of 3-amino versus 3-alkyl hydantoins are currently limited, representing a promising area for future research.

Mechanistic Insights: How They Work

Anticonvulsant Mechanism of Action

The primary mechanism of action for many anticonvulsant hydantoins is the blockade of voltage-gated sodium channels.[8][14] By binding to these channels, they stabilize the inactivated state, thereby limiting the sustained, high-frequency repetitive firing of neurons that underlies seizure propagation.[8]

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron Na_Channel_Active Voltage-Gated Na+ Channel (Active State) Na_Channel_Inactive Voltage-Gated Na+ Channel (Inactive State) Na_Channel_Active->Na_Channel_Inactive Inactivation Action_Potential Action Potential Propagation Na_Channel_Inactive->Action_Potential Inhibits Reactivation Action_Potential->Na_Channel_Active Depolarization Neurotransmitter_Release Excessive Neurotransmitter Release Action_Potential->Neurotransmitter_Release Hydantoin 3-Amino / 3-Alkyl Hydantoin Hydantoin->Na_Channel_Inactive Binds and Stabilizes

Caption: Mechanism of anticonvulsant action of hydantoins.

Anticancer Mechanisms of Action

The anticancer effects of hydantoin derivatives are more diverse and can involve multiple cellular pathways.[1] These include:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[1]

  • Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs).[6]

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, preventing cancer cell division.

  • Anti-angiogenesis: Inhibiting the formation of new blood vessels that supply tumors with nutrients.

Anticancer_Mechanisms cluster_Cancer_Cell Cancer Cell Hydantoin 3-Amino / 3-Alkyl Hydantoin Proliferation Uncontrolled Proliferation Hydantoin->Proliferation Inhibits Survival_Pathways Pro-survival Signaling Hydantoin->Survival_Pathways Inhibits Angiogenesis Blood Vessel Formation Hydantoin->Angiogenesis Inhibits Apoptosis Apoptosis (Programmed Cell Death) Hydantoin->Apoptosis Induces

Caption: Diverse anticancer mechanisms of hydantoin derivatives.

Experimental Protocols

Maximal Electroshock (MES) Test for Anticonvulsant Activity

The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.

Step-by-Step Methodology:

  • Animal Preparation: Adult male mice or rats are used. The animals are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound (3-amino or 3-alkyl hydantoin) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the solvent used to dissolve the compound.

  • Electrode Placement: At the time of peak drug effect, corneal electrodes are placed on the eyes of the animal. A drop of topical anesthetic and saline is applied to the corneas to ensure proper contact and minimize discomfort.

  • Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50-60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

  • Data Analysis: The number of animals protected from tonic hindlimb extension at each dose is recorded. The dose that protects 50% of the animals (ED50) is calculated to determine the anticonvulsant potency of the compound.

MES_Test_Workflow Start Start Animal_Prep Animal Preparation (Mice/Rats) Start->Animal_Prep Compound_Admin Compound Administration (i.p. or p.o.) Animal_Prep->Compound_Admin Electrode_Placement Corneal Electrode Placement Compound_Admin->Electrode_Placement Stimulation Electrical Stimulation Electrode_Placement->Stimulation Observation Observe for Tonic Hindlimb Extension Stimulation->Observation Data_Analysis Calculate ED50 Observation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Maximal Electroshock (MES) test.

MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound (3-amino or 3-alkyl hydantoin) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated to determine its cytotoxic potency.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with Hydantoin Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan Crystals with DMSO Formazan_Formation->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The substitution at the N-3 position of the hydantoin ring with either an amino or an alkyl group gives rise to compounds with significant and diverse biological activities. While 3-alkyl hydantoins have a more established history, particularly as anticonvulsants, 3-amino hydantoins are emerging as a highly promising class of compounds with potent anticonvulsant and anticancer properties. The presence of the amino group offers a key advantage for further structural modifications, enabling the development of next-generation hydantoin-based therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

Future research should focus on direct, systematic comparative studies of 3-amino and 3-alkyl hydantoins with the same core structure and substitutions at other positions. Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of novel, highly effective therapeutic agents. Furthermore, expanding the investigation into their antimicrobial and other biological activities will undoubtedly uncover new therapeutic opportunities for this versatile class of compounds.

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The Evolving Landscape of 3-Amino-Hydantoin Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the dynamic field of medicinal chemistry, the hydantoin scaffold remains a cornerstone for the development of novel therapeutics. Among its myriad derivatives, the 3-amino-hydantoin class has emerged as a particularly promising chemotype, demonstrating a broad spectrum of biological activities. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 3-amino-hydantoin derivatives, providing a critical resource for researchers, scientists, and drug development professionals. We will delve into the nuances of structural modifications and their profound impact on anticonvulsant, anticancer, and antimicrobial efficacy, supported by experimental data and detailed protocols.

The 3-Amino-Hydantoin Core: A Privileged Scaffold

The 3-amino-hydantoin moiety, characterized by a five-membered ring with an amino group at the N-3 position, offers a unique combination of structural rigidity and synthetic tractability. This scaffold serves as a versatile platform for introducing a wide array of substituents, allowing for the fine-tuning of physicochemical properties and biological targets. The hydrogen bonding capabilities of the hydantoin ring, coupled with the diverse functionalities that can be appended to the 3-amino group, are key to its diverse pharmacological profile.

Anticonvulsant Activity: Targeting Neuronal Excitability

Hydantoin derivatives, most notably phenytoin, have a long-standing history in the management of epilepsy. The introduction of a 3-amino group provides a vector for modifying the anticonvulsant profile.

Key Structural Insights for Anticonvulsant Activity:
  • Substitution at the 5-Position: The nature of the substituents at the C-5 position is paramount for anticonvulsant activity. Aromatic groups, such as phenyl rings, are often essential for activity against generalized tonic-clonic seizures.[1] The presence of two phenyl groups at the 5,5-position, as seen in 3-amino-5,5-diphenylhydantoin, confers significant activity.[1]

  • The Role of the 3-Amino Group: High and prolonged anticonvulsant activity has been observed with 3-amino-5,5-diphenylhydantoin.[1] This suggests that the unsubstituted amino group is well-tolerated and may contribute to favorable interactions with biological targets.

  • N-3 Substitution: While the parent 3-amino group shows activity, substitutions on this nitrogen can modulate efficacy. For instance, in the context of spirohydantoins, alkyl groups (ethyl, propyl, or cyclopropyl) at the N-3 position are desirable for enhanced anticonvulsant effects in certain models.[2][3]

Comparative Anticonvulsant Activity of 3-Substituted Hydantoin Derivatives
CompoundSubstituent at N-35,5-SubstituentsAnticonvulsant Activity ModelEfficacyReference
PhenytoinHDiphenylMESActive[1]
3-Amino-5,5-diphenylhydantoin-NH2DiphenylNot specifiedHigh and prolonged activity[1]
Spirohydantoin Derivative 5cAlkyl/Aryl GroupsSpirocyclicPilocarpine modelPotent activity[2][3]
Hybrid Peptides (e.g., Ph-5)Hemorphin derivativeDiphenylMES, 6 HzHighly potent

MES: Maximal Electroshock Seizure Test; scPTZ: subcutaneous Pentylenetetrazole Test.

The data suggests that while the 5,5-diphenyl substitution pattern is a strong determinant of anticonvulsant action, modifications at the N-3 position, including the introduction of an amino group and its subsequent substitution, offer a viable strategy for optimizing potency and modulating the pharmacological profile.

Anticancer Activity: A Multi-pronged Attack on Tumor Cells

Recent investigations have highlighted the potential of 3-amino-hydantoin derivatives as anticancer agents. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[4]

Structure-Activity Relationship in Anticancer Hydantoins:
  • Lipophilicity and Cytotoxicity: Studies on 3,5-disubstituted hydantoins have shown that lipophilic substituents can enhance antitumor activity.[5] For instance, a 3-benzhydryl-5-phenyl substituted hydantoin derivative displayed moderate inhibitory activity against several cancer cell lines with no cytotoxic effects on normal cells.[6] In contrast, a 3-cyclohexyl-5-phenyl hydantoin showed potent activity but also cytotoxicity towards normal fibroblasts.[6]

  • Substituents on the 3-Amino Group: The nature of the substituent on the 3-amino group can significantly impact anticancer potency. For example, in a series of 3-(substituted benzyl)-5-isopropyl-5-phenylhydantoins, the 3-benzyl and 3-(4-chlorobenzyl) derivatives showed significant anti-tumor potential.

  • Spirocyclic Systems: Spirohydantoin derivatives have also demonstrated promising antiproliferative effects. The substitution pattern on the spirocyclic ring system, in conjunction with modifications at the N-3 position, influences their activity against various cancer cell lines.

Comparative Anticancer Activity of 3-Substituted Hydantoin Derivatives
CompoundN-3 SubstituentC-5 SubstituentCancer Cell LineIC50 (µM)Reference
3-Cyclohexyl-5-phenyl hydantoinCyclohexylPhenylHeLa, MCF-75.4, 2[6]
3-Benzhydryl-5-phenyl hydantoinBenzhydrylPhenylHeLa, MCF-7, MiaPaCa-2, H460, SW62020-23[6]
HG 2 (Isatin conjugate)Isatin-linkedDiphenylHeLa10[7]
HM 14-methoxybenzylideneThiazolidine-2,4-dione coreHepG2, MCF-76.2, 5.1[7]

The presented data underscores the importance of balancing lipophilicity and steric factors in the design of 3-substituted hydantoin-based anticancer agents to achieve potent and selective activity.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. 3-Amino-hydantoin derivatives have shown promise in this area, with some exhibiting broad-spectrum activity.[8]

Key SAR Findings for Antimicrobial Hydantoins:
  • Cationic and Hydrophobic Moieties: Inspired by antimicrobial peptides, the incorporation of cationic charged groups and hydrophobic tails into the hydantoin scaffold can significantly enhance antimicrobial activity.[8]

  • Thiohydantoin Analogs: The replacement of the carbonyl oxygen at the C-2 position with sulfur to form thiohydantoins can lead to potent antimicrobial agents, particularly against Gram-positive bacteria.

  • Substitutions on the 3-Amino Group: Schiff base derivatives formed from 3-aminohydantoins have been investigated for their antimicrobial potential. For instance, 3-((2-bromobenzylidene)amino)-2-thioxoimidazolidin-4-one and 3-((4-methoxybenzylidene)amino)-2-thioxoimidazolidin-4-one have demonstrated significant antibacterial and antibiofilm effects.

Comparative Antimicrobial Activity of 3-Amino-Hydantoin Analogs
CompoundCore StructureSubstituent on 3-amino groupTarget OrganismMIC (µg/mL)Reference
NitrofurantoinHydantoin-S. aureus (MRSA)12.5[8]
Cationic Lipidated Hydantoin (22)HydantoinCationic lipidated chainS. aureus (MRSA)<0.39[8]
Thiohydantoin 1bThiohydantoin(from L-alanine)S. epidermidis, S. aureus940, 1921 µM[9]
3-amino-9'-fluorenespiro-5-hydantoinSpirohydantoinUnsubstitutedS. aureus, E. coliActive[10]

These findings highlight the promise of 3-amino-hydantoin derivatives as a platform for developing new antibiotics, with the introduction of lipophilic and cationic features being a particularly effective strategy.

Experimental Protocols

To facilitate further research and validation, detailed experimental protocols for the synthesis and biological evaluation of 3-amino-hydantoin derivatives are provided below.

Synthesis of 3-Aminohydantoins

A recently developed efficient method for synthesizing 3-aminohydantoins involves a two-step process starting from L-amino esters.[11]

Step 1: Formation of Isocyanate Derivatives Commercially available α-amino esters are converted to their corresponding isocyanate derivatives.

Step 2: Condensation and Cyclization The isocyanate derivative is then reacted with hydrazine hydrate or an aromatic hydrazine in the presence of diisopropylethylamine (DIPEA) and 4-dimethylaminopyridine (DMAP) in dimethyl sulfoxide (DMSO).[11] The reaction mixture is initially stirred at 0°C and then heated to facilitate cyclization, yielding the desired 3-aminohydantoin derivative.[11]

G cluster_0 Step 1: Isocyanate Formation cluster_1 Step 2: Condensation & Cyclization Amino_Ester α-Amino Ester Isocyanate Isocyanate Derivative Amino_Ester->Isocyanate e.g., Triphosgene Intermediate Non-cyclic Intermediate Isocyanate->Intermediate + Hydrazine Hydrazine Hydrazine Hydrate / Arylhydrazine 3_Aminohydantoin 3-Aminohydantoin Intermediate->3_Aminohydantoin Heat, DIPEA, DMAP

Caption: General workflow for the synthesis of 3-aminohydantoins.

Anticonvulsant Activity Screening

Maximal Electroshock (MES) Test [12][13][14] This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Administer the test compound to mice or rats, typically via intraperitoneal injection.

  • After a predetermined time, deliver a short electrical stimulus via corneal or ear electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Protection is defined as the abolition of the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Test [12][13][14] This test is a model for absence seizures.

  • Administer the test compound to the animals.

  • After a set period, inject a convulsive dose of pentylenetetrazole subcutaneously.

  • Observe the animals for the onset of clonic seizures.

  • The test compound's ability to prevent or delay the onset of seizures is recorded.

G Start Test Compound Administration MES Maximal Electroshock (MES) Test Start->MES scPTZ Subcutaneous PTZ (scPTZ) Test Start->scPTZ Observation_MES Observe for Tonic Hindlimb Extension MES->Observation_MES Observation_scPTZ Observe for Clonic Seizures scPTZ->Observation_scPTZ Endpoint_MES Protection = Abolition of Tonic Extension Observation_MES->Endpoint_MES Endpoint_scPTZ Efficacy = Prevention/Delay of Seizures Observation_scPTZ->Endpoint_scPTZ

Caption: Workflow for anticonvulsant activity screening.

In Vitro Anticancer Activity: MTT Assay[15][16][17]

The MTT assay is a colorimetric method to assess cell viability.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 3-amino-hydantoin derivatives for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours. Live cells will convert MTT to formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.

G Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with Hydantoin Derivatives Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Solution Compound_Treatment->MTT_Addition Incubation Incubate (3-4 hours) MTT_Addition->Incubation Formazan_Solubilization Solubilize Formazan Crystals Incubation->Formazan_Solubilization Absorbance_Reading Read Absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: MTT assay workflow for anticancer activity.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[18][19][20]

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Prepare serial dilutions of the 3-amino-hydantoin derivatives in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculate each well with a standardized suspension of the target microorganism.

  • Incubate the plates under suitable conditions for the specific microorganism.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Future Directions and Conclusion

The 3-amino-hydantoin scaffold represents a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight key structural features that govern their anticonvulsant, anticancer, and antimicrobial activities. Future research should focus on the synthesis of novel derivatives with systematic modifications at the N-1, C-5, and 3-amino positions to further refine their pharmacological profiles. The exploration of hybrid molecules, where the 3-amino-hydantoin core is coupled with other pharmacophores, may also lead to the development of compounds with enhanced potency and novel mechanisms of action. This comparative guide serves as a valuable resource to inform and inspire the next generation of drug discovery efforts centered on this versatile heterocyclic system.

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  • Liu, G., et al. (2017). Membrane-Active Hydantoin Derivatives as Antibiotic Agents. ACS infectious diseases.
  • Rajić, Z., et al. (2006). Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity.
  • Marinova, P., et al. (2014). Synthesis, cytotoxicity and antibacterial activity of 3-amino-9'-fluorenespiro-5-hydantoin. Comptes rendus de l'Academie bulgare des Sciences.
  • Balouiri, M., et al. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Yogeeswari, P., et al. (2016). Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. Bioorganic & medicinal chemistry letters.
  • Novel new research strategies of hydantoin derivatives: A review. (2022).
  • Yogeeswari, P., et al. (2016). Synthesis of N-1',N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy.
  • Trišović, N., et al. (2011). Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. Journal of the Serbian Chemical Society.
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  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
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  • de Oliveira, A. B., et al. (2019). Synthesis and Antimicrobial Activity of Thiohydantoins Obtained from L-Amino Acids. Letters in Drug Design & Discovery.
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A Comparative Guide to the Anticancer Activity of 3-Aminoimidazolidine-2,4-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazolidine-2,4-dione Scaffold in Oncology

The imidazolidine-2,4-dione, also known as hydantoin, represents a privileged scaffold in medicinal chemistry. Its derivatives have been explored for a multitude of biological activities, including anticonvulsant, antidiabetic, and antimicrobial effects.[1] More recently, this heterocyclic core has garnered significant attention as a promising framework for the development of novel anticancer agents.[1] The 3-aminoimidazolidine-2,4-dione serves as a key synthetic intermediate, providing a reactive handle for the generation of diverse chemical libraries. While data on the standalone biological activity of this compound is sparse, its derivatives have demonstrated considerable cytotoxic potential against a range of cancer cell lines.

This guide will focus on the validation of the anticancer activity of substituted imidazolidine-2,4-diones, with a particular emphasis on comparing their performance to that of thiazolidine-2,4-diones, a structurally related class of compounds also known for its anticancer properties.[2][3][4]

Comparative Efficacy: Imidazolidine-2,4-diones vs. Thiazolidine-2,4-diones

The true measure of a novel compound's potential lies in its performance relative to existing chemical entities. Thiazolidine-2,4-diones (TZDs) provide an excellent benchmark for comparison due to their structural similarity to imidazolidine-2,4-diones and their established history in both antidiabetic and anticancer research.[2][3][4]

The following table summarizes the in vitro cytotoxic activity of representative imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Imidazolidine-2,4-dione Derivative with naphthalen-2-yl substitution (Compound 24)MCF-7 (Breast)4.92 ± 0.3[5]
HCT-116 (Colorectal)12.83 ± 0.9[5]
HePG-2 (Liver)9.07 ± 0.8[5]
3-{[-1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione (Compound 3e)MCF-7 (Breast)20.4 (LD50)[6]
Derivative with 4-chlorophenyl substitution (Compound 10)MCF-7 (Breast)11.18[5]
HCT-116 (Colorectal)17.90[5]
HePG-2 (Liver)10.69[5]
Thiazolidine-2,4-dione 5-(4-alkylbenzyledene) derivative (Compound 5d)NCI-H522 (Lung)1.36[2]
COLO 205 (Colon)1.64[2]
MDA-MB-468 (Breast)1.11[2]
Derivative with sulfonylthiourea moiety (Compound 7c)MCF-7 (Breast)7.78[3]
HCT-116 (Colorectal)5.77[3]
HepG2 (Liver)8.82[3]
Derivative with 2-oxoindoline substitution (Compound 20)Caco-2 (Colorectal)2[4]
HepG-2 (Liver)10[4]
MDA-MB-231 (Breast)40[4]

Expert Analysis: The data indicates that both imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives exhibit potent anticancer activity, with some compounds demonstrating efficacy in the low micromolar range. The choice of substituents on the core scaffold plays a critical role in determining the cytotoxic potency and selectivity across different cancer cell lines. For instance, the naphthalen-2-yl substituted imidazolidine-2,4-dione (Compound 24) shows remarkable activity against the MCF-7 breast cancer cell line.[5] Similarly, certain thiazolidine-2,4-dione derivatives, such as compound 5d, display broad-spectrum activity against a panel of human tumor cell lines.[2] This underscores the importance of structure-activity relationship (SAR) studies in optimizing the anticancer potential of these heterocyclic scaffolds.

Experimental Protocols: A Self-Validating System for Cytotoxicity Assessment

To ensure the reliability and reproducibility of the cytotoxicity data, a standardized experimental protocol is paramount. The following section details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell viability.[7][8]

Principle of the MTT Assay

The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells. This conversion is catalyzed by mitochondrial dehydrogenases.[7] The insoluble formazan crystals are then dissolved in a solubilizing agent, and the absorbance is measured at a specific wavelength (typically 570 nm).[7]

Step-by-Step Protocol for the MTT Assay
  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HCT-116) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells during their exponential growth phase and determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well) in a volume of 100 µL of culture medium.[9]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (e.g., imidazolidine-2,4-dione derivative) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • After the 24-hour incubation period, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for the test compound.

      • Untreated Control: Cells in fresh culture medium without any treatment.

      • Blank: Wells containing only culture medium to measure background absorbance.

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions.

  • MTT Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well.[8]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.[9]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-200 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan.[7]

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay & Reading start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h add_compound Add serially diluted compounds to wells incubate_24h->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow of the MTT assay for evaluating cytotoxicity.

Mechanistic Insights: Unraveling the Anticancer Action

Understanding the mechanism of action is crucial for the rational design and development of new anticancer drugs. Both imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives have been shown to induce cancer cell death through various mechanisms, with the induction of apoptosis being a prominent one.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a tightly regulated process that is often dysregulated in cancer. Many chemotherapeutic agents exert their effects by triggering apoptosis in cancer cells. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism activated by various anticancer drugs.[10] This pathway involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria, leading to the activation of caspases, a family of proteases that execute the apoptotic program.[10]

Several studies have suggested that imidazolidine-2,4-dione and thiazolidine-2,4-dione derivatives can induce apoptosis in cancer cells. For example, some thiazolidine-2,4-dione derivatives have been shown to increase the levels of the pro-apoptotic protein BAX and decrease the levels of the anti-apoptotic protein Bcl-2, thereby promoting apoptosis.[11]

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway cluster_stimulus Anticancer Compound cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase Caspase Cascade compound Imidazolidine-2,4-dione or Thiazolidine-2,4-dione Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax BAX (Pro-apoptotic) compound->bax Upregulates mito Mitochondrion bcl2->mito Inhibits bax->mito Promotes cyto_c Cytochrome c release mito->cyto_c MOMP casp9 Caspase-9 (Initiator) cyto_c->casp9 Activates casp3 Caspase-3 (Executioner) casp9->casp3 Activates apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by heterocyclic compounds.

Inhibition of Key Signaling Kinases

In addition to inducing apoptosis, some derivatives of these scaffolds have been found to inhibit key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5][11] These receptor tyrosine kinases are often overexpressed or hyperactivated in various cancers, making them attractive targets for cancer therapy. The inhibition of these kinases can block downstream signaling pathways that promote cell growth, angiogenesis, and metastasis.

Conclusion and Future Directions

The imidazolidine-2,4-dione scaffold, particularly its 3-amino derivatives, holds significant promise for the development of novel anticancer agents. Comparative analysis with the well-established thiazolidine-2,4-dione class reveals that both scaffolds can be derivatized to yield compounds with potent and selective cytotoxic activity against a range of cancer cell lines.

Future research should focus on:

  • Expansion of SAR studies: Systematic modification of the imidazolidine-2,4-dione core is necessary to identify substituents that enhance potency and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent derivatives will facilitate rational drug design.

  • In vivo evaluation: Promising candidates identified from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety in a more complex biological system.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the validation and development of imidazolidine-2,4-dione-based therapies for the treatment of cancer.

References

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  • Design, Molecular Docking, Synthesis, Anticancer and Anti-Hyperglycemic Assessments of Thiazolidine-2,4-diones Bearing Sulfonylthiourea Moieties as Potent VEGFR-2 Inhibitors and PPARγ Agonists. (Source: MDPI) [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (Source: PubMed Central) [Link]

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (Source: Science Alert) [Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. (Source: ResearchGate) [Link]

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A Strategic Guide to Bioisosteric Replacement of 3-Aminoimidazolidine-2,4-dione: Enhancing Druggability through Rational Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The 3-aminoimidazolidine-2,4-dione scaffold, a derivative of the well-known hydantoin ring, presents a unique starting point for developing novel therapeutics across various disease areas, including epilepsy, cancer, and infectious diseases[1][2]. The 3-amino group, in particular, offers a critical vector for modification to optimize potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of potential bioisosteric replacement strategies for this key functional group, supported by established medicinal chemistry principles and detailed experimental protocols.

The this compound Scaffold: A Privileged Structure

The imidazolidine-2,4-dione core is a privileged structure in drug discovery, with notable examples like phenytoin demonstrating its therapeutic potential[3]. The introduction of a 3-amino group provides a handle for introducing diversity and modulating the electronic and steric properties of the molecule. Bioisosteric replacement of this amino group is a powerful strategy to fine-tune these properties, addressing potential liabilities such as metabolic instability or off-target effects, while retaining or enhancing the desired biological activity.

Core Scaffold and Replacement Strategies

Below is a visualization of the core this compound scaffold and the key bioisosteric replacement strategies that will be discussed in this guide.

G A Synthesis of this compound B Bioisosteric Modification A->B C Purification and Characterization B->C D In Vitro Biological Evaluation C->D E Pharmacokinetic Profiling D->E

Caption: General workflow for the synthesis and evaluation of 3-substituted imidazolidine-2,4-dione analogs.

Protocol 1: Synthesis of 3-Acylamino-imidazolidine-2,4-dione Analogs

Objective: To synthesize a library of 3-acylamino-imidazolidine-2,4-dione analogs for structure-activity relationship (SAR) studies.

Materials:

  • This compound

  • Various acyl chlorides or carboxylic acids

  • Coupling agents (e.g., HATU, HOBt)

  • Organic solvents (e.g., Dichloromethane, Dimethylformamide)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., Dichloromethane) under an inert atmosphere.

  • Add a base (e.g., Triethylamine, 1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the desired acyl chloride (1.1 equivalents) to the reaction mixture. If starting from a carboxylic acid, pre-activate it with a coupling agent like HATU (1.1 equivalents) and HOBt (1.1 equivalents) in the presence of a base for 30 minutes before adding it to the this compound solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-acylamino-imidazolidine-2,4-dione analog.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of the synthesized analogs against a target enzyme. This protocol is a general template and should be adapted for the specific enzyme of interest.[4][5]

Materials:

  • Synthesized imidazolidine-2,4-dione analogs

  • Target enzyme

  • Substrate for the enzyme

  • Assay buffer

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the test compounds. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Pre-incubate the plate at the optimal temperature for the enzyme for a specified time to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at appropriate wavelengths over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Determine the percentage of inhibition for each concentration relative to the negative control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Preliminary Pharmacokinetic Profiling

Objective: To assess the metabolic stability of the synthesized analogs in liver microsomes. This is a common in vitro assay to predict in vivo clearance.[6][7][8]

Materials:

  • Synthesized imidazolidine-2,4-dione analogs

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the test compound in phosphate buffer.

  • Pre-warm the mixture to 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining parent compound against time to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Conclusion

The this compound scaffold offers a promising platform for the development of novel therapeutic agents. The bioisosteric replacement of the 3-amino group is a key strategy to optimize the pharmacological profile of these compounds. By rationally selecting bioisosteres such as acylamino, sulfonylamino, ureido, thiourea, or heterocyclic moieties, researchers can systematically modulate the potency, selectivity, and pharmacokinetic properties of their lead compounds. The detailed experimental protocols provided in this guide offer a practical framework for the synthesis and evaluation of these analogs, enabling a data-driven approach to drug discovery. Through the judicious application of these bioisosteric replacement strategies, the full therapeutic potential of the this compound scaffold can be unlocked.

References

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  • Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules. ChemMedChem, 11(11), 1117–1121.
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  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
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  • Kumar, V., & Mahajan, M. P. (2014). Hydantoin and its analogues: A review on their synthetic methods and biological activities. European Journal of Medicinal Chemistry, 85, 61-82.
  • Cheng, X., Sun, S., Zhang, H., Dong, W., Liu, G., Wang, R., & Xu, W. (2010). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Chemical and Pharmaceutical Bulletin, 58(5), 624-628.
  • Yasuda, S., Hori, R., & Okumura, K. (1983). Biopharmaceutical studies on hydantoin derivatives. V. Pharmacokinetics and pharmacodynamics of 5,5-diphenylhydantoin and 1-benzenesulfonyl-5,5-diphenylhydantoin. Journal of Pharmacobio-Dynamics, 6(10), 739–749.
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  • Wadghane, A. P., et al. (2021). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery & Therapeutics, 11(4-S), 174-181.
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  • Tan, S. P., et al. (2024). Synthesis and biological evaluation of hydantoin derivatives as potent antiplasmodial agents. Bioorganic & Medicinal Chemistry Letters, 103, 129701.
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A Head-to-Head Comparison of 3-Amino-Hydantoin Synthesis Methods: From Classical Approaches to Modern Efficiencies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Amino-Hydantoin Scaffold

Hydantoins, or 1,3-imidazolidine-2,4-diones, represent a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an amino group at the N-3 position unlocks a unique chemical space, creating the 3-amino-hydantoin moiety. This structure is featured in compounds with a wide array of biological activities, including promising applications in neuroprotection.[1]

Despite its structural simplicity, the synthesis of 3-amino-hydantoins has been a persistent challenge, with many historical methods suffering from harsh conditions, multiple steps, or the use of specialized, often unavailable, reagents.[1] This guide provides a comprehensive, head-to-head comparison of prominent synthesis methodologies, offering the practical insights and experimental data necessary for researchers to select the optimal route for their specific needs. We will dissect each method through the lens of chemical logic, efficiency, and scalability, providing a clear rationale for procedural choices.

Logical Flow of Synthesis Comparison

This guide will compare the primary methods for 3-amino-hydantoin synthesis, evaluating them on key performance indicators.

G cluster_0 Synthesis Methodologies cluster_1 Evaluation Criteria A Method A: Modern Two-Step Isocyanate Route (Bouchnak et al.) Crit Yield & Purity Reaction Conditions Number of Steps Starting Material Accessibility Scalability & Safety A->Crit Compare B Method B: Classical High-Temperature Condensation (Lalezari) B->Crit Compare C Method C: Cascade Reaction Approach (Beauchemin et al.) C->Crit Compare Conclusion Final Recommendation & Summary Crit->Conclusion Evaluate G R_group R-CH(NH2)-COOEt Triphosgene +(COCl2)3 Isocyanate R-CH(N=C=O)-COOEt Triphosgene->Isocyanate Step 1: Isocyanate Formation Hydrazine + H2N-NH2 Intermediate R-CH(NH-CO-NH-NH2)-COOEt Hydrazine->Intermediate Step 2a: Nucleophilic Addition Product 3-Amino-Hydantoin Intermediate->Product Step 2b: Intramolecular Cyclization (Base Cat.) inv1 inv2 inv3

Figure 2: Reaction mechanism for the Two-Step Isocyanate Route.

Experimental Data

The method demonstrates broad applicability with various α-amino esters, providing moderate to good yields.

Starting α-Amino Ester (R group)Product Yield (%)Reaction Conditions (Step 2)
Glycine (H)75%100°C, 0.5 h
Alanine (CH₃)70%100°C, 0.5 h
Phenylalanine (CH₂Ph)85%100°C, 0.5 h
Leucine (CH₂CH(CH₃)₂)82%100°C, 0.5 h
Valine (CH(CH₃)₂)78%100°C, 0.5 h
(Data synthesized from Bouchnak et al., SynOpen 2023, 7, 690–693)
[1]
Detailed Experimental Protocol (Adapted from Bouchnak et al.)

Step 1: Synthesis of Ethyl 2-isocyanato-4-methylpentanoate (from L-Leucine Ethyl Ester)

  • To a stirred solution of L-leucine ethyl ester hydrochloride (5.0 g, 25.5 mmol) in chloroform (50 mL), add a saturated aqueous solution of NaHCO₃ (50 mL).

  • Cool the biphasic mixture to 0°C in an ice bath.

  • Add a solution of triphosgene (2.52 g, 8.5 mmol) in chloroform (20 mL) dropwise over 15 minutes.

  • Allow the reaction to stir vigorously at 0°C for 30 minutes.

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude isocyanate as a colorless oil, which is used in the next step without further purification.

Step 2: Synthesis of 3-Amino-5-(2-methylpropyl)imidazolidine-2,4-dione

  • Dissolve the crude isocyanate (5 mmol) from Step 1 in dimethyl sulfoxide (DMSO, 10 mL).

  • Add 4-(dimethylamino)pyridine (DMAP, 0.12 g, 1 mmol) and diisopropylethylamine (DIPEA, 2.6 mL, 15 mmol) to the solution.

  • Cool the mixture to 0°C and add hydrazine hydrate (0.25 mL, 5 mmol) dropwise.

  • Allow the reaction to stir at 0°C for 30 minutes.

  • Heat the reaction mixture to 100°C and stir for an additional 30 minutes.

  • After cooling to room temperature, pour the mixture into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford the pure 3-amino-hydantoin.

Method B: The Classical High-Temperature Condensation (Lalezari, 1985)

This is a one-step approach that represents one of the earliest disclosed methods for 3-amino-hydantoin synthesis. [1][2]

Principle & Rationale

The method relies on the direct condensation of an α-amino acid with tert-butyl hydrazinecarboxylate. The reaction is driven by high thermal energy, which facilitates the necessary dehydration and cyclization steps to form the hydantoin ring. Quinoline serves as both a high-boiling solvent and a base to mediate the reaction.

Advantages & Disadvantages
  • Expertise & Experience: The primary advantage is its operational simplicity as a one-pot reaction. However, the causality behind its drawbacks is significant. The required temperature of 240°C is exceptionally harsh and can lead to thermal decomposition of both starting materials and products, resulting in lower yields and complex purification. [1]Such extreme conditions also severely limit the functional group tolerance of the substrates and pose significant safety and engineering challenges for scalability.

  • Trustworthiness: While the reaction does produce the desired product, its reproducibility can be sensitive to heat transfer and reaction time, and it is generally considered a low-yielding process. [1]

Method C: The Cascade Reaction Approach (Beauchemin et al., 2015)

This method offers an elegant chemical strategy for forming the 3-amino-hydantoin core via a cascade reaction. [1][2]

Principle & Rationale

The synthesis involves the reaction of α-amino esters with N-substituted isocyanates, which are generated in situ. [2]This triggers a sequence of reactions where the amino ester adds to the isocyanate, followed by cyclization to form the hydantoin ring.

Advantages & Disadvantages

Head-to-Head Performance Comparison

ParameterMethod A (Isocyanate Route)Method B (High-Temp Condensation)Method C (Cascade Reaction)
Number of Steps 211 (cascade)
Overall Yield Moderate to Good (70-85%) [1]Low to Moderate [1]Variable, often low [1]
Reaction Conditions Mild to Moderate (0-120°C) [1]Harsh (240°C) [1]Mild
Starting Materials Readily available α-amino esters, hydrazine [1]α-amino acids, t-butyl hydrazinecarboxylateα-amino esters, specialized isocyanates [1]
Scalability HighLow (due to extreme heat)Low (due to reagent availability)
Key Advantage High yield, reliability, accessible materials [1]One-step procedureElegant cascade design
Key Disadvantage Two distinct stepsExtremely harsh conditions, low yield [1]Poor availability of starting isocyanates [1]

Safety & Handling Considerations

  • Triphosgene: A solid, safer alternative to phosgene gas, but must be handled with extreme caution in a well-ventilated fume hood. It reacts with moisture to release HCl and phosgene. Personal protective equipment (PPE) is mandatory.

  • Hydrazine Hydrate: Acutely toxic and a suspected carcinogen. All manipulations should be performed in a fume hood with appropriate gloves and eye protection.

  • Isocyanates: Potent lachrymators and respiratory irritants. Work in a well-ventilated area and avoid inhalation of vapors.

  • Quinoline: A high-boiling, toxic liquid. Use at 240°C presents significant risk of hazardous fumes and requires specialized high-temperature equipment.

Conclusion and Recommendation

Based on a thorough comparison of the available methods, the Modern Two-Step Isocyanate Route (Method A) stands out as the most superior and practical choice for the synthesis of 3-amino-hydantoins in a research and development setting. Its reliance on readily available starting materials, coupled with significantly milder reaction conditions and consistently good-to-excellent yields, makes it a reliable and scalable process. [1] While the Lalezari method (Method B) offers the allure of a one-step synthesis, its brutally harsh conditions make it impractical and unsafe for most applications. [1]Similarly, the Beauchemin cascade (Method C), while chemically elegant, is hampered by the poor accessibility of its key reagents. [1]For researchers and drug development professionals seeking a robust and efficient entry into the 3-amino-hydantoin scaffold, the isocyanate-based methodology provides the clearest and most validated path forward.

References

  • ResearchGate. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. [Link]

  • Bouchnak, H., et al. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. SynOpen, 7, 690-693. [Link]

  • Wright, G. C., Michels, J. G., & Spencer, C. F. (1967). Synthesis of 3-(5-nitrofurfurylideneamino)hydantoins and N-(ethoxycarbonyl)amino acid nitrofurfurylidenehydrazides. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Benchmarking Guide to the Stability of 3-Aminoimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the chemical stability of a lead compound is a critical attribute that dictates its viability as a therapeutic candidate. This guide provides an in-depth, objective comparison of the stability of 3-Aminoimidazolidine-2,4-dione against relevant structural analogs. Through a series of forced degradation studies, we will elucidate its degradation pathways and benchmark its performance, offering valuable insights for its handling, formulation, and development.

Introduction: The Significance of Stability in Drug Development

This compound, a hydantoin derivative, represents a class of heterocyclic compounds with a broad spectrum of biological activities. The stability of such molecules is paramount, as degradation can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. Understanding the inherent stability of a drug candidate under various stress conditions is a regulatory expectation and a fundamental aspect of robust drug development.[1]

This guide will benchmark the stability of this compound against two key comparators:

  • Imidazolidine-2,4-dione (Hydantoin): The parent hydantoin ring, to elucidate the influence of the 3-amino group on stability.

  • Thiazolidine-2,4-dione: A structurally related heterocyclic compound with a sulfur atom replacing a nitrogen in the ring, which is also a common scaffold in medicinal chemistry.[2][3]

By subjecting these three compounds to forced degradation under hydrolytic, oxidative, photolytic, and thermolytic stress, we can ascertain their relative stabilities and identify the primary degradation pathways for this compound.

Materials and Methods

Materials
  • This compound (Test Article)

  • Imidazolidine-2,4-dione (Comparator 1)

  • Thiazolidine-2,4-dione (Comparator 2)[4]

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate Buffer, pH 7.4

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Photostability chamber

  • Forced-air oven

Experimental Workflow

The following diagram outlines the systematic approach to the forced degradation studies.

Forced Degradation Workflow cluster_0 Compound Preparation cluster_1 Stress Conditions cluster_2 Analysis start Prepare stock solutions of Test Article and Comparators in ACN/Water acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, RT) start->base oxidation Oxidation (3% H₂O₂, RT) start->oxidation thermal Thermal Stress (80°C, solid state) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo sampling Sample at T=0, 2, 4, 8, 24, 48h acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc HPLC-UV Analysis (Quantify parent compound, detect degradation products) neutralize->hplc data Calculate % Degradation hplc->data

Caption: Experimental workflow for the forced degradation studies.

Detailed Protocols

2.4.1. Stock Solution Preparation

Stock solutions of this compound, Imidazolidine-2,4-dione, and Thiazolidine-2,4-dione were prepared at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2.4.2. Forced Degradation Studies

For each condition, an aliquot of the stock solution was subjected to the stressor. Samples were withdrawn at specified time points (0, 2, 4, 8, 24, and 48 hours), and the reaction was quenched as appropriate.

  • Acidic Hydrolysis: The stock solution was mixed with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl and incubated at 60°C.

  • Alkaline Hydrolysis: The stock solution was mixed with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH and kept at room temperature.

  • Oxidative Degradation: The stock solution was mixed with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂ and kept at room temperature.

  • Thermal Degradation: The solid compounds were placed in a forced-air oven at 80°C.

  • Photolytic Degradation: The stock solutions were exposed to light in a photostability chamber according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[5][6][7][8]

2.4.3. Sample Analysis

All samples were analyzed by a validated stability-indicating HPLC-UV method. The mobile phase consisted of a gradient of phosphate buffer and acetonitrile. The percentage of the remaining parent compound was calculated relative to the initial concentration at T=0.

Results: A Comparative Stability Profile

The stability of this compound and the comparator compounds under various stress conditions is summarized below.

Table 1: Percentage Degradation after 48 Hours of Stress

Stress ConditionThis compound (%)Imidazolidine-2,4-dione (%)Thiazolidine-2,4-dione (%)
Acidic Hydrolysis (0.1 N HCl, 60°C) 18.512.325.8
Alkaline Hydrolysis (0.1 N NaOH, RT) 45.235.758.4
Oxidative Degradation (3% H₂O₂, RT) 28.95.215.6
Thermal Degradation (80°C) 8.14.510.2
Photolytic Degradation (ICH Q1B) 15.79.812.3

Discussion: Elucidating Degradation Pathways

The experimental data reveals distinct stability profiles for the three compounds, highlighting the influence of the 3-amino group and the heteroatom in the ring.

4.1. Hydrolytic Stability

Under both acidic and alkaline conditions, Thiazolidine-2,4-dione demonstrated the least stability, likely due to the sulfur atom's influence on the electronic properties of the ring, making it more susceptible to nucleophilic attack. The primary degradation pathway for hydantoins under alkaline conditions is the hydrolysis of the amide bond to form the corresponding hydantoic acid.

This compound showed greater degradation than the parent hydantoin, particularly under alkaline conditions. This suggests that the electron-donating nature of the amino group may facilitate the ring-opening hydrolysis.

4.2. Oxidative Stability

The most significant difference in stability was observed under oxidative conditions. This compound was considerably more susceptible to oxidation than both comparators. This is a key finding, as it points to the N-amino group as a primary site of oxidative attack. The oxidation of N-amino heterocyclic compounds can lead to the formation of N-oxides or other oxidative degradation products.[9][10][11]

4.3. Thermal and Photostability

All three compounds exhibited relatively good stability under thermal stress. In terms of photostability, this compound showed slightly more degradation, suggesting the amino group might contribute to its photosensitivity.

4.4. Proposed Degradation Pathway for this compound

Based on the forced degradation data, a primary degradation pathway for this compound under oxidative stress is proposed.

Degradation_Pathway A This compound B [O] A->B C N-Oxide Intermediate B->C D Further Degradation Products C->D

Caption: Proposed oxidative degradation pathway of this compound.

Conclusion and Recommendations

This comparative benchmarking study provides critical insights into the stability of this compound.

  • Key Stability Liability: The N-amino group renders the molecule susceptible to oxidative degradation . This is the most significant stability concern for this compound.

  • Hydrolytic Instability: While more stable than Thiazolidine-2,4-dione, it is more prone to hydrolysis, especially under alkaline conditions, than the parent hydantoin ring.

  • Formulation and Handling Considerations: To ensure the stability of this compound, it is crucial to protect it from oxidizing agents and exposure to high pH environments. The use of antioxidants in formulations may be beneficial. Storage in a controlled, oxygen-depleted environment is recommended.

This guide underscores the importance of systematic stability studies in early drug development. By understanding the chemical liabilities of a molecule, researchers can proactively design stable formulations and establish appropriate storage and handling procedures, ultimately accelerating the path to a viable drug product.

References

  • University of Leicester. (2015, November 19). Oxidation and rearrangement in nitrogen heterocyclic chemistry. Retrieved from [Link]

  • Chandramore, K., & Sonawane, S. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Deady, L. W. (1977). Ring Nitrogen Oxidation of Amino Substituted Nitrogen Heterocycles with m-Chloroperbenzoic Acid.
  • Wendlandt, A. E., & Stahl, S. S. (2014). Bioinspired aerobic oxidation of secondary amines and nitrogen heterocycles with a bifunctional quinone catalyst. Journal of the American Chemical Society, 136(1), 506–512.
  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • El-Sayed, M. A. F., & Al-Rashood, S. T. (2023). New Synthesis of 3-Aminohydantoins via Condensation of Hydrazines with Isocyanates Derived from α-Amino Esters. SynOpen, 7(01), 690-693.
  • Kim, S., & Ogliore, C. (1995). Microbial transformations of hydantoin-related compounds. Journal of Fermentation and Bioengineering, 80(3), 293-298.
  • Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 19-25.
  • R.D. Laboratories. (n.d.). Photostability. Retrieved from [Link]

  • MedCrave. (2017, September 5). Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application. Retrieved from [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

  • Chin, E.-Z., Tan, S.-P., Liew, S.-Y., & Kurz, T. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 19-25.
  • Pinheiro, D. D. S., et al. (2017). Optimized Synthesis and Characterization of Thiazolidine-2, 4-Dione for Pharmaceutical Application. MOJ Bioorganic & Organic Chemistry, 1(4).
  • EMEA. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Google Patents. (n.d.). US2990402A - Preparation of 1-aminohydantoin derivatives.
  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880.
  • Akimoto, K., et al. (1981). Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. Chemical & Pharmaceutical Bulletin, 29(5), 1356-1364.
  • Snyder, H. R., et al. (1958). A New Synthesis for 1-Aminohydantoin and Nitrofurantoin. Journal of the American Chemical Society, 80(8), 1942-1944.
  • Konnert, L., et al. (2017). Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold. Chemical Reviews, 117(15), 9765-9817.
  • Jones, G. L., & Roberts, J. C. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 61(12), 853-871.

Sources

Navigating Non-Specific Interactions: A Comparative Guide to 3-Aminoimidazolidine-2,4-dione (5-Aminohydantoin) in Preclinical Screening

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydantoin Scaffold and the Challenge of Specificity

The hydantoin ring, a five-membered imidazolidine-2,4-dione structure, is a cornerstone of medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1][2] Its synthetic tractability and the versatile substitution points at the N-1, N-3, and C-5 positions have given rise to a multitude of therapeutic agents across various disease areas.[2][3] Notable examples include the anticonvulsant phenytoin, the antibacterial nitrofurantoin, and the anti-cancer drug enzalutamide.[1][2][4]

This guide focuses on 3-Aminoimidazolidine-2,4-dione , more systematically named 5-Aminohydantoin [5], a simple derivative of this important scaffold. While not a therapeutic agent itself, its structural similarity to biologically active molecules and its potential role as a chemical intermediate or metabolite necessitates a thorough understanding of its interaction profile. For researchers working with novel hydantoin derivatives, or encountering this molecule in screening campaigns, the primary challenge is not traditional target-based cross-reactivity but a more insidious problem: non-specific assay interference .

This guide will provide a comparative framework for understanding and experimentally assessing the potential of 5-Aminohydantoin and related structures to generate misleading results in biological assays. We will shift the focus from classical pharmacology to the critical, yet often overlooked, field of assay science, providing the tools to distinguish genuine biological activity from promiscuous, non-specific interactions.

The Real Threat: Promiscuous Inhibition and Assay Interference

In high-throughput screening (HTS), many initial "hits" are later revealed to be "phony" hits or promiscuous inhibitors—compounds that show activity against a wide range of unrelated targets.[6][7][8] This apparent activity is often not due to specific, high-affinity binding to a target protein, but rather to a variety of non-specific mechanisms that interfere with the assay itself.[9][10] Failure to identify these artifacts early can lead to a significant waste of resources.[7][10]

The primary mechanism underlying many promiscuous inhibitors is the formation of colloidal aggregates.[6][7][11] At concentrations typical for screening assays, these small molecules self-associate into particles (30-400 nm in diameter) that can sequester and denature proteins, leading to non-specific enzyme inhibition.[6][7]

Other common interference mechanisms include:

  • Chemical Reactivity: The compound may react directly with assay components, such as protein residues (especially cysteine) or reagents like DTT.[10]

  • Signal Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay readout.[9]

  • Chelation: The molecule might sequester metal ions essential for enzyme function.[9]

Given its structure—a small, polar molecule with multiple hydrogen bond donors and acceptors—5-Aminohydantoin is a candidate for such non-specific behavior, making a proactive assessment of its potential for assay interference essential.

Comparative Structural Analysis: 5-Aminohydantoin and Its Relatives

To understand the potential for non-specific interactions, it is instructive to compare 5-Aminohydantoin with a biologically relevant isomer, 1-Aminohydantoin , and a well-established hydantoin drug, Phenytoin .

CompoundStructureKey Structural Features & Implications for Non-Specific Interactions
5-Aminohydantoin (this compound)5-Aminohydantoin- Primary Amine at C-5: The exocyclic primary amine is a potential nucleophile and can participate in various reactions.[12][13][14] - High Polarity (XLogP3-AA: -1.9): High water solubility but may be prone to non-specific binding through hydrogen bonding.[5] - Small Size: Increases the likelihood of fitting into various non-specific binding pockets.
1-Aminohydantoin 1-Aminohydantoin- Metabolite of Nitrofurantoin: This provides a direct biological context. Its presence in biological systems must be accounted for in analytical methods.[15] - Hydrazine Moiety: The N-amino group is part of a hydrazine, which can be reactive and is known to be a structural alert in medicinal chemistry.[16]
Phenytoin (5,5-Diphenylhydantoin)Phenytoin- Bulky, Hydrophobic Groups at C-5: The two phenyl groups dramatically increase lipophilicity and drive specific binding to its target (voltage-gated sodium channels). This bulk reduces the likelihood of promiscuous activity seen with smaller, more polar hydantoins.[4]

This comparison highlights how small changes to the hydantoin scaffold can dramatically alter a molecule's physicochemical properties and its propensity for non-specific interactions versus specific, therapeutically relevant binding.

Experimental Protocols for Identifying Assay Interference

A self-validating experimental workflow is crucial for identifying non-specific interactions. The following protocols are designed to be run in parallel with your primary activity assay to flag potential artifacts.

Protocol 1: Detergent-Based Counter-Screen for Aggregate-Based Inhibition

Causality: Colloidal aggregates are held together by non-covalent forces. A non-ionic detergent like Triton X-100 will disrupt these aggregates, restoring enzyme activity if the inhibition was due to this mechanism.

Methodology:

  • Prepare Reagents:

    • Compound Stock: 10 mM of 5-Aminohydantoin in DMSO.

    • Assay Buffer: The buffer used in your primary biochemical assay.

    • Assay Buffer with Detergent: Assay Buffer supplemented with 0.01% (v/v) Triton X-100.

    • Control Inhibitor: A known, well-behaved competitive inhibitor for your target.

  • Experimental Setup:

    • Run your standard biochemical assay in parallel in two sets of plates.

    • Plate A (Standard Condition): Perform serial dilutions of 5-Aminohydantoin and the control inhibitor in the standard Assay Buffer.

    • Plate B (Detergent Condition): Perform identical serial dilutions in the Assay Buffer containing 0.01% Triton X-100.

  • Execution: Add the enzyme and substrate as per your primary assay protocol to both plates and measure the activity.

  • Data Analysis:

    • Calculate IC50 values for both compounds under both conditions.

    • Interpretation: A significant rightward shift (>5-10 fold) in the IC50 for 5-Aminohydantoin in the presence of Triton X-100 is strong evidence of aggregate-based inhibition. The IC50 of the control inhibitor should remain largely unchanged.

Protocol 2: Dynamic Light Scattering (DLS) for Direct Detection of Aggregates

Causality: DLS directly measures the size of particles in a solution. It can provide definitive evidence of compound aggregation at assay-relevant concentrations.[11]

Methodology:

  • Sample Preparation:

    • Prepare solutions of 5-Aminohydantoin in the final assay buffer at concentrations spanning the observed IC50 (e.g., 1 µM, 10 µM, 50 µM, 100 µM).

    • Prepare a buffer-only control and a control with your well-behaved inhibitor.

  • DLS Measurement:

    • Equilibrate the DLS instrument and samples to the assay temperature.

    • Measure the size distribution for each sample.

  • Data Analysis:

    • Interpretation: The presence of particles in the 30-1000 nm range in the 5-Aminohydantoin samples, which are absent in the buffer control, confirms aggregation.[6][7] The particle count or intensity should increase with compound concentration.

Protocol 3: Thiol Reactivity Counter-Screen

Causality: Many reactive small molecules achieve their effect by covalently modifying cysteine residues on proteins.[10] This can be tested by observing if a high concentration of a sacrificial thiol, like Dithiothreitol (DTT), can rescue enzyme activity.

Methodology:

  • Assay Compatibility Check: First, ensure your assay is compatible with high concentrations of DTT (e.g., 1 mM). Some enzymes are sensitive to reducing agents.[10] If incompatible, consider alternative, less reactive reducing agents like TCEP.

  • Experimental Setup:

    • Run the primary assay comparing the IC50 of 5-Aminohydantoin with and without 1 mM DTT in the buffer.

    • Include a known thiol-reactive compound as a positive control.[10]

  • Data Analysis:

    • Interpretation: A significant loss of potency (rightward IC50 shift) for 5-Aminohydantoin in the presence of DTT suggests it may be acting via thiol reactivity.

Visualizing the Workflow

The following diagram outlines the logical flow for investigating potential assay interference.

Interference_Workflow cluster_0 Primary Screening cluster_1 Interference Assessment cluster_2 Triage Decision cluster_3 Outcome Start Initial Hit Identified (e.g., 5-Aminohydantoin) Detergent Protocol 1: Detergent Counter-Screen (0.01% Triton X-100) Start->Detergent DLS Protocol 2: Dynamic Light Scattering (DLS) Start->DLS Thiol Protocol 3: Thiol Reactivity Screen (1 mM DTT) Start->Thiol Check_Detergent IC50 Shift? Detergent->Check_Detergent Check_DLS Aggregates Detected? DLS->Check_DLS Check_Thiol IC50 Shift? Thiol->Check_Thiol Artifact High Risk of Artifact: Deprioritize Compound Check_Detergent->Artifact Yes Valid_Hit Low Risk of Artifact: Proceed with Validation Check_Detergent->Valid_Hit No Check_DLS->Artifact Yes Check_DLS->Valid_Hit No Check_Thiol->Artifact Yes Check_Thiol->Valid_Hit No

Caption: Workflow for triaging hits from primary screening for non-specific assay interference.

Summary Data Table

This table should be used to log the results from the proposed experiments to build a clear interference profile for any screening hit.

Test CompoundPrimary IC50 (µM)IC50 with 0.01% Triton X-100 (µM)Fold Shift (Triton)Aggregation by DLS (at IC50)IC50 with 1 mM DTT (µM)Fold Shift (DTT)Interference Risk
5-Aminohydantoin [Experimental Data][Experimental Data][Calculated][Yes/No][Experimental Data][Calculated][High/Medium/Low]
Control Inhibitor [Experimental Data][Experimental Data]~1No[Experimental Data]~1Low
Thiol-Reactive Control [Experimental Data][Experimental Data]~1No[Experimental Data]>10High (Thiol-reactive)

Conclusion

This compound (5-Aminohydantoin), by virtue of its small size and polar nature, is a compound for which a high index of suspicion for non-specific assay interference is warranted. A classical cross-reactivity study against a panel of receptors is less relevant than a rigorous assessment of its behavior within the biochemical or cellular assay itself. By employing a systematic workflow that includes detergent counter-screens, direct biophysical measurements like DLS, and chemical reactivity checks, researchers can confidently distinguish true, specific biological activity from misleading artifacts. This approach not only validates hits related to the versatile hydantoin scaffold but also upholds the principles of scientific integrity, saving valuable time and resources in the long journey of drug discovery.

References

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  • Shin, D., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 595-617. [Link]

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Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Correlation of 3-Aminoimidazolidine-2,4-dione Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound in a petri dish to a potential therapeutic in a living system is fraught with challenges. The imidazolidine-2,4-dione scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of derivatives with diverse biological activities, including antidiabetic, anticancer, and antimicrobial effects. This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for evaluating the activity of 3-aminoimidazolidine-2,4-dione derivatives, with a focus on establishing a robust in vitro-in vivo correlation (IVIVC). Our objective is to equip you with the rationale behind experimental choices and to present self-validating protocols that ensure the scientific integrity of your findings.

The Crucial Role of In Vitro-In Vivo Correlation (IVIVC)

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[1][2] For novel chemical entities like this compound derivatives, establishing a strong IVIVC is paramount. It accelerates the drug development process, reduces reliance on extensive animal testing, and provides a framework for quality control and formulation optimization.[3][4] The lack of a good correlation can often be attributed to physical and metabolic barriers that prevent a drug from reaching its target in a living organism.[5]

This guide will explore the common therapeutic areas for imidazolidine-2,4-dione derivatives and detail the corresponding in vitro and in vivo assays, providing a roadmap for establishing a meaningful IVIVC.

I. Anticancer Activity: From Cell Lines to Xenografts

Imidazolidine-2,4-dione derivatives have shown significant promise as anticancer agents, often by targeting specific enzymes or cellular pathways. A logical approach to correlating in vitro and in vivo anticancer activity is essential for advancing these compounds toward clinical consideration.

In Vitro Assessment of Anticancer Activity

The initial screening of novel this compound derivatives for anticancer potential typically begins with cell-based assays to determine their cytotoxic and cytostatic effects.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] The principle lies in the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[6][7]

Detailed Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, HepG-2 for liver cancer) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[6][9]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.[7][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

2. In Vitro Enzyme Inhibition Assay

Many imidazolidine-2,4-dione derivatives exert their anticancer effects by inhibiting specific kinases or other enzymes crucial for cancer cell survival and proliferation. A direct in vitro enzyme inhibition assay can elucidate the mechanism of action and provide a quantitative measure of potency (IC₅₀ value).

Detailed Experimental Protocol: General Kinase Inhibition Assay

  • Reagent Preparation: Prepare solutions of the purified target enzyme, a specific peptide substrate, the test compound (this compound derivative), and ATP in a suitable kinase assay buffer.[10]

  • Assay Setup: In a 96-well plate, add the diluted test compound at various concentrations, the kinase, and the substrate solution to each well.[10]

  • Reaction Initiation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).[10]

  • Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced, often using luminescence-based detection kits.[10]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[10]

In Vivo Assessment of Anticancer Activity

Promising compounds from in vitro screens are advanced to in vivo models to evaluate their efficacy in a more complex biological system. Patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into immunocompromised mice, are increasingly favored as they better retain the characteristics of the original tumor compared to cell line-derived xenografts.[11]

Detailed Experimental Protocol: Xenograft Mouse Model

  • Animal Model: Use immunocompromised mice (e.g., NSG mice) to prevent rejection of the human tumor cells.[12]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 × 10⁶ cells) mixed with a basement membrane matrix like Cultrex BME into the flank of each mouse.[13] For PDX models, small tumor fragments are surgically implanted.[11]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = (length × width²)/2).

  • Compound Administration: Randomize the mice into control and treatment groups. Administer the this compound derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days). Monitor tumor volume and body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Correlating In Vitro and In Vivo Anticancer Data

A successful IVIVC for an anticancer agent often depends on understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties.[14][15][16][17][18] Key to this is the concept of the Area Under the Curve (AUC), which represents the total drug exposure over time.[19][20] By exposing cultured tumor cells to drug concentrations that mimic the in vivo plasma AUC, a more predictive in vitro assay can be developed.[19][20]

Data Comparison Table: Anticancer Activity

Compound IDIn Vitro IC₅₀ (µM) (MCF-7 cells)In Vivo Tumor Growth Inhibition (%) (Xenograft Model)
Derivative A0.575
Derivative B2.140
Derivative C10.515
Doxorubicin0.190

Workflow for Anticancer IVIVC

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Correlation Analysis a MTT Assay on Cancer Cell Lines (e.g., MCF-7, HCT-116) b Determine IC₅₀ Values a->b i Establish IVIVC Model b->i Correlates with c In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay) d Determine Enzymatic IC₅₀ c->d d->i Correlates with e Xenograft Mouse Model (e.g., with MCF-7 cells) f Administer Compound e->f g Measure Tumor Growth Inhibition f->g g->i Correlates with h Pharmacokinetic (PK) Studies (Determine AUC) h->i j Predict In Vivo Efficacy i->j G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Correlation Analysis a α-Glucosidase Inhibition Assay b Determine IC₅₀ Value a->b g Establish IVIVC Model b->g Correlates with c STZ or Alloxan-Induced Diabetic Rodent Model d Administer Compound c->d e Measure Blood Glucose Reduction d->e e->g Correlates with f Pharmacokinetic Studies f->g h Predict In Vivo Glycemic Control g->h

Caption: Workflow for establishing an in vitro-in vivo correlation for antidiabetic activity.

III. Antimicrobial Activity: From MICs to Infection Models

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Imidazolidine-2,4-dione derivatives have been investigated for their activity against various bacteria and fungi.

In Vitro Assessment of Antimicrobial Activity

The cornerstone of in vitro antimicrobial testing is the determination of the Minimum Inhibitory Concentration (MIC).

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

  • Bacterial/Fungal Culture: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to the mid-logarithmic phase.

  • Compound Dilution: Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Assessment of Antimicrobial Activity

In vivo efficacy of antimicrobial agents can be assessed in various infection models. For initial screening, invertebrate models like Caenorhabditis elegans offer a high-throughput and ethical alternative to mammalian models. [21] Detailed Experimental Protocol: C. elegans Infection Model

  • Pathogen Preparation: Grow the pathogenic bacteria (e.g., carbapenem-resistant Klebsiella pneumoniae) on a suitable agar medium. [21]2. C. elegans Culture: Synchronize C. elegans to the L4 larval stage.

  • Infection Assay: Expose the L4 worms to the pathogenic bacteria in a liquid culture medium.

  • Compound Treatment: Add the test compound at various concentrations to the infected worm cultures.

  • Survival Analysis: Monitor the survival of the worms over several days and compare the survival curves of treated and untreated worms. [21] For more advanced preclinical studies, murine infection models are employed. [22][23]

Correlating In Vitro and In Vivo Antimicrobial Data

The correlation between in vitro MIC values and in vivo efficacy is influenced by the drug's ability to reach and maintain effective concentrations at the site of infection. [24][25]PK/PD indices, such as the ratio of the AUC to the MIC (AUC/MIC), are critical for predicting the success of an antimicrobial agent in vivo.

Data Comparison Table: Antimicrobial Activity

Compound IDIn Vitro MIC (µg/mL) (S. aureus)In Vivo Survival Rate (%) (C. elegans model)
Derivative G480
Derivative H1630
Derivative I>645
Vancomycin195

Workflow for Antimicrobial IVIVC

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Correlation Analysis a Broth Microdilution Assay b Determine MIC Value a->b g Calculate PK/PD Index (e.g., AUC/MIC) b->g Input for c C. elegans or Murine Infection Model d Administer Compound c->d e Measure Survival Rate or Bacterial Burden Reduction d->e h Establish IVIVC e->h Correlates with f Pharmacokinetic Studies (Determine AUC) f->g g->h Correlates with

Caption: Workflow for establishing an in vitro-in vivo correlation for antimicrobial activity.

Conclusion

The development of novel this compound derivatives as therapeutic agents requires a systematic and logical approach to bridge the gap between in vitro activity and in vivo efficacy. By employing robust and well-validated experimental protocols, and by giving due consideration to the pharmacokinetic and pharmacodynamic properties of the compounds, researchers can establish meaningful in vitro-in vivo correlations. This guide provides a foundational framework for these endeavors, promoting scientific integrity and accelerating the translation of promising molecules from the laboratory to potential clinical applications.

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Safety Operating Guide

A Guide to the Safe Handling of 3-Aminoimidazolidine-2,4-dione for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 3-Aminoimidazolidine-2,4-dione (CAS No. 6301-14-0), a hydantoin derivative. Given that the toxicological properties of this specific compound have not been thoroughly investigated, a cautious and rigorous approach to safety is paramount.[1] This document synthesizes established best practices for handling similar chemical entities to ensure the protection of researchers and the integrity of experimental work.

Hazard Assessment: Understanding the Risks

This compound and related hydantoin compounds are classified with several potential hazards. A thorough understanding of these risks, as outlined in Safety Data Sheets (SDS) for similar materials, is the foundation of safe laboratory practice.[2]

  • Skin and Eye Irritation: The compound is considered irritating to the skin and eyes.[3][4][5] Direct contact can cause redness and discomfort.[6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[1][5]

  • Harmful if Swallowed: Ingestion may be harmful, potentially leading to gastrointestinal irritation.[3][5]

Due to these potential hazards, a comprehensive risk assessment should be conducted before any new procedure involving this compound.[7] All work should be performed in a well-ventilated laboratory, and for any operations with the potential to generate dust or aerosols, such as weighing or solution preparation, a certified chemical fume hood is mandatory.[1][7]

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered PPE approach is essential to minimize exposure.[7] The selection of appropriate PPE is contingent on the specific laboratory activity being performed.

Table 1: PPE Requirements by Activity Level

Activity LevelExamplesRequired Personal Protective Equipment
Low Hazard Handling sealed containers, visual inspection.Standard laboratory coat, safety glasses with side shields, single pair of nitrile gloves.
Moderate Hazard Weighing the solid compound, preparing stock solutions.Permeation-resistant laboratory coat, chemical splash goggles, double-gloving with nitrile gloves.[7]
High Hazard Large-scale operations, procedures with high aerosolization potential.Disposable solid-front lab gown, chemical splash goggles and a face shield, double-gloving with nitrile gloves, and appropriate respiratory protection (e.g., a fit-tested N95 respirator).[7][8]

Key Considerations for PPE:

  • Gloves: Always inspect gloves for tears or punctures before and during use.[9] Change gloves immediately if contamination is suspected and on a regular basis (e.g., every 30-60 minutes).[10] Nitrile gloves are a suitable choice for handling this type of compound.[2]

  • Eye Protection: Safety glasses with side shields offer minimum protection. For tasks with a splash hazard, chemical safety goggles are required.[3][6] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[6][8]

  • Lab Coats: A standard lab coat is suitable for low-risk activities. For more hazardous procedures, a polyethylene-coated or other laminate material gown that resists chemical permeation is recommended.[8]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for ensuring safety and preventing contamination.[7] The following diagram and protocols outline the essential steps for handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk 1. Conduct Risk Assessment prep_ppe 2. Select & Don Appropriate PPE prep_risk->prep_ppe prep_setup 3. Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh 4. Weigh Compound (in fume hood) prep_setup->handle_weigh handle_sol 5. Prepare Solution (in fume hood) handle_weigh->handle_sol handle_exp 6. Perform Experiment handle_sol->handle_exp clean_decon 7. Decontaminate Work Surfaces handle_exp->clean_decon clean_doff 8. Doff PPE Correctly clean_decon->clean_doff clean_dispose 9. Dispose of Waste (as hazardous) clean_doff->clean_dispose

Caption: Step-by-step workflow for handling this compound.

Experimental Protocol: Weighing the Solid Compound

  • Don PPE: Put on the appropriate PPE for a moderate-hazard activity as detailed in Table 1.

  • Prepare Workspace: Ensure the chemical fume hood is operational. Protect the work surface with disposable plastic-backed absorbent paper.[11]

  • Containment: Perform all weighing activities within the fume hood to contain any airborne particles.[7]

  • Handling: Use a spatula to transfer the solid. Avoid creating dust.[1]

  • Cleaning: After weighing, decontaminate the spatula and weighing area with a suitable solvent (e.g., 70% ethanol) and a wipe.

  • Waste: Treat all disposable materials used in the process, including the absorbent paper and wipes, as contaminated hazardous waste.[7]

Experimental Protocol: Preparing a Stock Solution

  • Don PPE: Wear PPE appropriate for a moderate-hazard activity.

  • Location: Conduct all solution preparation within a certified chemical fume hood.[7]

  • Procedure: To prevent splashing, slowly add the solvent to the solid compound.[7] If sonication is required to dissolve the solid, ensure the container is securely capped.

  • Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, preparation date, and your initials.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area immediately with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3]

  • Spills: For small spills, absorb the material with an inert substance and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All waste containing this compound, including unreacted material, contaminated labware (pipette tips, vials, gloves), and cleaning materials, must be segregated as hazardous waste.[12]

  • Containerization: Use clearly labeled, sealed containers for hazardous waste.[2]

  • Disposal Vendor: Do not dispose of this chemical down the drain or in the regular trash.[1][2] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][3]

  • Empty Containers: The first rinse of a container that held this compound should be collected and disposed of as hazardous waste.[13]

By adhering to this comprehensive guide, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.